molecular formula C5H9NO2S B1336711 Ethyl 2-imino-2-(methylthio)acetate CAS No. 79437-69-7

Ethyl 2-imino-2-(methylthio)acetate

Cat. No.: B1336711
CAS No.: 79437-69-7
M. Wt: 147.2 g/mol
InChI Key: OIHZSXVRBRULNI-UHFFFAOYSA-N
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Description

Ethyl 2-imino-2-(methylthio)acetate is a chemical reagent supplied for research and manufacturing purposes. This product is strictly for laboratory use and is not intended for personal, medicinal, or veterinary applications. While specific pharmacological studies on this exact molecule are limited in the public domain, it shares a core structural motif with classes of compounds known for significant bioactive potential. Specifically, molecules containing the imino-thioacetate scaffold are of high interest in medicinal chemistry for the development of novel therapeutic agents . Research on related structures, such as thiazolidinone derivatives, has demonstrated a wide range of biological activities, including investigation into their roles as anticancer agents . These compounds are often explored for their ability to interact with specific protein targets, such as kinases, which are crucial in cellular signaling pathways . The presence of both imino and thioacetate functional groups in this compound makes it a valuable synthetic intermediate for researchers constructing targeted libraries for high-throughput screening in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-imino-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-8-5(7)4(6)9-2/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZSXVRBRULNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440259
Record name ethyl 2-imino-2-(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79437-69-7
Record name ethyl 2-imino-2-(methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Ethyl 2-imino-2-(methylthio)acetate: Molecular Architecture, Synthetic Methodologies, and Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the rapid assembly of complex, bioactive heterocycles relies heavily on versatile, multifunctional building blocks. Ethyl 2-imino-2-(methylthio)acetate is a highly specialized trifunctional reagent that features an ester, an imine, and a methylthio group within a compact carbon framework[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and the precise synthetic methodologies required for its preparation and application. By detailing the causality behind the classical Pinner reaction and subsequent annulation pathways, this guide serves as a comprehensive resource for researchers designing targeted libraries for high-throughput screening.

Chemical Identity & Physicochemical Properties

Ethyl 2-imino-2-(methylthio)acetate is an aliphatic imino ester. Its molecular architecture is defined by the juxtaposition of an electrophilic imine carbon flanked by an electron-withdrawing ethyl ester and a polarizable methylthio ether.

Quantitative Data Summary

The following table consolidates the critical identification metrics and physicochemical properties of the compound[2][3]:

PropertyValue
IUPAC Name ethyl 2-imino-2-methylsulfanylacetate
CAS Registry Number 79437-69-7
Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
InChIKey OIHZSXVRBRULNI-UHFFFAOYSA-N
H-Bond Donors 1
H-Bond Acceptors 4
Core Functional Groups Ethyl ester (-COOEt), Imine (=NH), Methylthio (-SMe)

Mechanistic Insights: Reactivity Profile

The synthetic utility of ethyl 2-imino-2-(methylthio)acetate stems from a highly polarized C=N double bond[1]. The reactivity is governed by three distinct electronic features:

  • Electrophilic Imine Carbon: The adjacent ethyl ester acts as an electron-withdrawing group (EWG), intensifying the partial positive charge ( δ+ ) on the imine carbon. This makes it highly susceptible to attack by weak nucleophiles, analogous to the reactivity of a highly activated carbonyl group[1].

  • Methylthio (-SMe) Leaving Group: In substitution and annulation cascades, the -SMe group functions as an exceptional leaving group[1]. The causality lies in sulfur's large atomic radius; its high polarizability effectively disperses the developing negative charge in the transition state, lowering the activation energy for elimination.

  • α -Position Acidity: The carbanion generated at the α -position (if deprotonated) is resonance-stabilized by the ester carbonyl, allowing for further electrophilic functionalization[1].

Synthetic Methodology: The Anhydrous Pinner Reaction

The synthesis of ethyl 2-imino-2-(methylthio)acetate logically commences from 2-(methylthio)acetonitrile and ethanol via an acid-catalyzed Pinner reaction[1].

Causality of Experimental Choices
  • Acid Catalysis (Dry HCl): Nitriles are generally poor electrophiles. Protonation of the nitrile nitrogen by HCl generates a highly electrophilic nitrilium ion intermediate, enabling nucleophilic attack by the weakly nucleophilic ethanol[4].

  • Strictly Anhydrous Conditions: The exclusion of moisture is critical. The presence of water will irreversibly hydrolyze the nitrilium intermediate or the resulting Pinner salt into an ester (ethyl 2-(methylthio)acetate), drastically reducing yield[4].

  • Cryogenic Temperature Control (0–5 °C): The intermediate imidium chloride salt is thermodynamically unstable. Maintaining low temperatures prevents its spontaneous elimination into an amide and alkyl chloride side-products[5].

Self-Validating Experimental Protocol

To ensure a self-validating workflow, this protocol incorporates conductometric in-process controls (IPC) to monitor reaction completion[6].

Step 1: Reagent Preparation Charge a flame-dried, jacketed reaction vessel with 2-(methylthio)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Dissolve the mixture in an anhydrous solvent (e.g., toluene or chloroform) to serve as a diluent and moisture barrier[6].

Step 2: Acid Saturation & Conductometric Monitoring Cool the reaction mixture to 0–5 °C under an inert nitrogen atmosphere. Insert a conductometric sensor into the vessel. Slowly bubble dry HCl gas through the solution. Validation Check: Monitor the conductivity curve. The reaction is deemed complete when the conductivity reaches a maximum and subsequently shows a permanent monotonic decrease (typically after 10–20 minutes post-saturation)[6].

Step 3: Crystallization & Isolation Maintain the pressurized vessel at 0–5 °C for 12–18 hours to allow the complete precipitation of the imidate hydrochloride salt (Pinner salt)[4]. Filter the salt rapidly under a stream of dry nitrogen to prevent atmospheric moisture absorption.

Step 4: Neutralization to Free Base To isolate the free ethyl 2-imino-2-(methylthio)acetate, suspend the Pinner salt in cold dichloromethane (DCM) at 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 7.5. Extract immediately with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Validation Check: Verify product formation via LC-MS (target m/z [M+H]+ = 148.2) and 1H NMR (confirming the disappearance of the nitrile peak and the presence of the S-methyl singlet).

PinnerWorkflow Start 2-(methylthio)acetonitrile + Anhydrous Ethanol Cool Cool to 0-5 °C in Anhydrous Toluene Start->Cool HCl Bubble Dry HCl Gas (Acid Catalysis) Cool->HCl Prevents thermodynamic elimination Salt Imidate Hydrochloride Salt (Crystallization) HCl->Salt Conductometric Monitoring Neutralize Mild Basic Workup (sat. NaHCO3 at 0 °C) Salt->Neutralize Deprotonation Product Ethyl 2-imino-2-(methylthio)acetate (Free Base) Neutralize->Product Organic extraction

Experimental workflow for synthesizing ethyl 2-imino-2-(methylthio)acetate via the Pinner reaction.

Applications in Drug Discovery: Annulation Pathways

The primary application of ethyl 2-imino-2-(methylthio)acetate in drug discovery is the construction of fused heterocyclic architectures, such as imidazoles and pyrimidines, which are ubiquitous in kinase inhibitors and other targeted therapeutics[1].

The Annulation Mechanism

When exposed to a binucleophile (e.g., an amidine or hydrazine), the reaction proceeds through a predictable cascade:

  • Primary Nucleophilic Attack: The most nucleophilic nitrogen of the binucleophile attacks the highly electrophilic imine carbon of the acetate derivative, forming a transient tetrahedral intermediate.

  • Expulsion of the Leaving Group: The tetrahedral intermediate collapses, driving the expulsion of the methylthio (-SMe) group[1].

  • Intramolecular Cyclization: The secondary nucleophilic site on the binucleophile attacks the adjacent ester carbonyl (or another engineered electrophilic site), resulting in ring closure. Subsequent dehydration or aromatization yields the final fused heterocycle.

AnnulationMech Imine Ethyl 2-imino-2-(methylthio)acetate Electrophilic C=N Tetra Tetrahedral Intermediate Unstable Imine->Tetra Nucleophilic Attack Nuc Binucleophile e.g., Amidine/Hydrazine Nuc->Tetra Elim Elimination -SMe Leaving Group Tetra->Elim Collapse of Intermediate Heterocycle Fused Heterocycle Pyrimidine/Imidazole Elim->Heterocycle Cyclization & Aromatization

Mechanistic pathway for the annulation of ethyl 2-imino-2-(methylthio)acetate into heterocycles.

Handling, Stability, and Storage

Due to the inherent reactivity of the imine functionality, ethyl 2-imino-2-(methylthio)acetate is sensitive to ambient moisture, which can lead to slow hydrolysis back to the corresponding ester.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at -20 °C.

  • Handling: All transfers should be conducted using Schlenk line techniques or within a glovebox to preserve the integrity of the C=N bond.

References

  • Benchchem. "Ethyl 2-imino-2-(methylthio)acetate." Benchchem.com.
  • PubChem / ChemicalRegister. "ethyl 2-imino-2-methylsulfanylacetate (CAS: 79437-69-7)." Chemicalregister.com.
  • Grokipedia. "Pinner reaction." Grokipedia.com.
  • Wikipedia. "Pinner reaction." Wikipedia.org.
  • Google Patents. "CS272135B1 - Method for monitoring the progress and termination of the Pinner reaction in imidate synthesis." Google.com.

Sources

The Methylthio Group as a Modulable Leaving Group in Annulation Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, the formation of cyclic and heterocyclic systems through annulation reactions is a cornerstone of molecular construction. The choice of a leaving group is paramount to the success of these transformations, dictating reaction conditions and influencing overall yield and substrate scope. While often overshadowed by more reactive counterparts like halides or sulfinates, the methylthio (-SMe) group has emerged as a versatile and strategically valuable leaving group in a variety of annulation reactions. This technical guide provides an in-depth exploration of the mechanism governing the departure of the methylthio group in ring-forming reactions, its activation, and its application in the synthesis of diverse molecular architectures. We will delve into the underlying principles that govern its reactivity, present detailed experimental protocols, and offer field-proven insights for its effective utilization in research and development settings.

The Dual Nature of the Methylthio Group: More Than Just a Leaving Group

The methylthio group occupies a unique niche in the repertoire of leaving groups. Unlike highly reactive leaving groups that can lead to undesired side reactions, the -SMe group often requires specific activation or reaction conditions to facilitate its departure. This characteristic, which might initially be perceived as a drawback, is in fact a key advantage, allowing for greater control and selectivity in complex synthetic sequences.

The leaving group ability of any moiety is fundamentally linked to the stability of the anion formed upon its departure, which is often correlated with the pKa of its conjugate acid. The conjugate acid of the methylthio group, methanethiol (CH₃SH), has a pKa of approximately 10.4, making the methylthiolate anion (CH₃S⁻) a relatively strong base and, consequently, the methylthio group a comparatively poor leaving group under standard nucleophilic substitution conditions.[1] This is in stark contrast to excellent leaving groups like the methylsulfonyl group (-SO₂Me), whose conjugate acid, methanesulfonic acid, is a strong acid.[1]

However, in the context of specific annulation reactions, particularly those involving the formation of aromatic or heteroaromatic systems, the energetic driving force of aromatization can compensate for the inherently lower leaving group ability of the methylthio moiety.

Mechanism of Methylthio Departure in Annulation Reactions

The departure of a methylthio group in an annulation reaction is typically the terminal step in a multi-stage process. A general mechanistic pathway can be illustrated as follows:

Methylthio Leaving Group Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Elimination of -SMe A Substrate with Intramolecular Nucleophile and -SMe Group B Intramolecular Nucleophilic Attack A->B Base or Thermal Activation C Cyclized Intermediate B->C D Annulated Product C->D Aromatization Driving Force E Methylthiolate (CH3S⁻) C->E Elimination

Figure 1: Generalized mechanism for annulation with a methylthio leaving group.

This sequence is prominently featured in the synthesis of substituted phenols through the 1,3-dianionic annulation of ketones with ketene dithioacetals.

Case Study: Phenol Synthesis via 1,3-Dianionic Annulation

A robust example of the methylthio group acting as a leaving group is the synthesis of 3-aryl-5-methylthio-phenols.[2] The reaction proceeds via a Michael addition of a ketone enolate to an α-aroyl ketene dithioacetal, followed by an intramolecular cyclization and subsequent elimination of the methylthio group, driven by the formation of the aromatic phenol ring.

The proposed mechanism is as follows:

  • Michael Addition: The enolate of a ketone (e.g., acetone) attacks the β-position of the α,β-unsaturated system of the ketene dithioacetal.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation.

  • Elimination: The final step is the elimination of a methylthio group, which is facilitated by the formation of the stable aromatic phenol ring.[2]

Phenol_Synthesis_Mechanism Start Ketone Enolate + α-Aroyl Ketene Dithioacetal Intermediate_A Michael Adduct Start->Intermediate_A Michael Addition Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product Substituted Phenol Intermediate_B->Product Elimination Leaving_Group ⁻SMe Intermediate_B->Leaving_Group

Figure 2: Simplified workflow for phenol synthesis with -SMe elimination.[2]

Activation Strategies for Enhancing the Leaving Group Ability of the Methylthio Group

Given its moderate intrinsic leaving group ability, several strategies can be employed to facilitate the departure of the methylthio group in annulation reactions.

Oxidation to a Better Leaving Group

A common and highly effective strategy is the oxidation of the methylthio group to a methylsulfinyl (-S(O)Me) or, more commonly, a methylsulfonyl (-SO₂Me) group. The methylsulfonyl group is an excellent leaving group due to the high oxidation state of the sulfur atom and the extensive resonance stabilization of the resulting methanesulfinate anion.[1] This approach transforms a sluggish reaction into a facile one, often proceeding under much milder conditions.

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Methylthio (-SMe)Methanethiol (CH₃SH)~10.4Poor to Moderate
Methylsulfonyl (-SO₂Me)Methanesulfonic Acid (CH₃SO₃H)~ -1.9Excellent
Table 1: Comparison of Methylthio and Methylsulfonyl Leaving Groups.[1]
Lewis Acid Promotion

While less documented in the specific context of annulation with methylthio as a leaving group, Lewis acids can, in principle, activate the C-S bond towards cleavage. A Lewis acid could coordinate to the sulfur atom, increasing its electrophilicity and making the carbon atom to which it is attached more susceptible to nucleophilic attack. This strategy is more commonly observed in other transformations involving methylthio groups.

Applications in Heterocyclic Synthesis

The strategic use of the methylthio group as a leaving group is particularly impactful in the synthesis of heterocycles.

Synthesis of Pyrimidines

In pyrimidine chemistry, the methylthio group, particularly at the 2- or 4-position, is considered an excellent leaving group.[2] This enhanced reactivity is due to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the transition state of nucleophilic aromatic substitution. This principle can be extended to intramolecular reactions to form fused pyrimidine systems. Annulation reactions that forge a new ring onto a pyrimidine core often rely on the displacement of a substituent at the 2- or 4-position, and the methylthio group is a versatile choice for this role.

Experimental Protocol: General Procedure for Nucleophilic Substitution on a 2-Methylthiopyrimidine

This protocol describes a general method for the displacement of a methylthio group from a pyrimidine ring, which is a foundational step in many annulation sequences.

  • Dissolution: Dissolve the 2-methylthiopyrimidine derivative (1.0 equivalent) in a suitable solvent such as DMF, DMSO, or ethanol.

  • Addition of Nucleophile: Add the nucleophile (1.1-2.0 equivalents) to the solution. If the nucleophile is an amine, it can often be used as the solvent as well.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the nucleophile and the pyrimidine substrate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Furans, Pyrroles, and Thiophenes

While the methylthio group is often retained in the final product of Paal-Knorr type syntheses of furans, pyrroles, and thiophenes, its presence offers a valuable synthetic handle.[3][4] For instance, a 3-methylthio-substituted furan can be synthesized, and the methylthio group can subsequently be removed reductively with Raney Nickel to yield the corresponding 3-unsubstituted furan.[3][4] This two-step sequence allows for the introduction of a substituent at a position that might be difficult to access directly.

Field-Proven Insights and Best Practices

  • Strategic Placement: The methylthio group is most effective as a leaving group when it is attached to an electron-deficient carbon, such as in pyrimidines or in intermediates where its departure leads to a stabilized (e.g., aromatic) system.

  • Oxidation as a Tool: When the methylthio group proves to be too unreactive, its oxidation to the corresponding sulfone is a reliable method to dramatically enhance its leaving group ability.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are often effective in promoting annulation reactions involving the elimination of a methylthio group, as they can stabilize charged intermediates.

  • Driving Force is Key: The success of an annulation reaction with a methylthio leaving group often hinges on a strong thermodynamic driving force for the final elimination step, such as aromatization.

Conclusion

The methylthio group, while not a conventional "good" leaving group, offers a unique set of characteristics that make it a powerful tool in the design of annulation reactions. Its moderate reactivity allows for its presence during other synthetic transformations, with its departure being triggered under specific, often final, conditions. By understanding the mechanisms of its elimination and the strategies for its activation, researchers and drug development professionals can leverage the methylthio group to construct complex cyclic and heterocyclic molecules with a high degree of control and precision. The continued exploration of its synthetic utility will undoubtedly lead to novel and efficient routes to molecules of biological and materials significance.

References

  • A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. The Journal of Organic Chemistry, 2008 . [Link]

  • A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. PubMed, 2008 . [Link]

Sources

The Strategic Role of Ethyl 2-imino-2-(methylthio)acetate in Heterocyclic Ring Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-imino-2-(methylthio)acetate (CAS 79437-69-7) has emerged as a highly versatile building block in the synthesis of complex heterocyclic architectures[1][2]. This technical guide provides an in-depth analysis of its mechanistic utility, specifically focusing on the electrophilicity of its imino carbon and the leaving-group efficacy of the methylthio (-SMe) moiety[3]. By detailing precursor pathways, causal mechanistic steps, and validated experimental protocols, this whitepaper equips synthetic chemists and drug development professionals with the authoritative frameworks necessary for deploying this reagent in targeted molecular design.

Structural Profiling and Mechanistic Rationale

To understand the utility of ethyl 2-imino-2-(methylthio)acetate, one must analyze its trifunctional nature: an ester backbone, an imino group, and a methylthio group[3]. The strategic placement of these functional groups creates an ideal platform for annulation reactions, enabling the predictable construction of diverse ring systems.

  • Electrophilic Activation : The imino group (C=N) is highly polarized. The carbon atom acts as a potent electrophilic center, susceptible to primary nucleophilic attack[4]. This reactivity is analogous to that of a carbonyl carbon but is uniquely tuned for nitrogen-based nucleophiles.

  • The Methylthio Leaving Group : A defining feature of this reagent is the ability of the -SMe group to function as a highly effective leaving group during annulation[3]. Upon nucleophilic attack at the imino carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate drives the expulsion of methanethiol (or the methylthio anion), facilitating irreversible carbon-heteroatom bond formation[3].

Mechanism A Ethyl 2-imino-2-(methylthio)acetate (Electrophilic C=N) C Tetrahedral Intermediate (C-N bond formation) A->C Nucleophilic Attack B Binucleophile (e.g., 1,2-diamine) B->C D Leaving Group Expulsion (-SMe elimination) C->D Intramolecular Cyclization E Heterocyclic Scaffold (e.g., Imidazole) D->E Rearrangement/ Aromatization

Mechanistic pathway of nucleophilic attack and subsequent -SMe expulsion.

Core Applications in Heterocyclic Assembly

The differential reactivity of ethyl 2-imino-2-(methylthio)acetate is primarily harnessed for the synthesis of nitrogen-containing heterocycles, which serve as privileged scaffolds in medicinal chemistry[3].

Synthesis of Pyrimidines and Fused Architectures

The reagent is exceptionally effective in constructing substituted and fused pyrimidines. For example, its reaction with complex binucleophiles, such as ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate, yields complex fused pyrimidine systems[5]. The ester group of the reagent often participates in secondary cyclization steps, providing a carbonyl carbon for further nucleophilic attack by a secondary amine or hydroxyl group present on the binucleophile.

Synthesis of Imidazoles

When reacted with 1,2-diamines or α -aminoketones, the reagent facilitates the rapid assembly of the imidazole core[3]. The primary amine attacks the imino carbon, expelling the -SMe group, followed by intramolecular cyclization involving the ester or an adjacent functional group to close the five-membered ring.

Precursor Strategies: The Pinner Reaction Pathway

The synthesis of ethyl 2-imino-2-(methylthio)acetate logically commences from 2-(methylthio)acetonitrile[3]. The transformation is achieved via the classic Pinner reaction, a highly reliable method for converting nitriles into imino esters (imidates)[3].

Synthesis A 2-(Methylthio)acetonitrile (Nitrile Precursor) C Nitrilium Ion Intermediate A->C Acid Catalysis B Ethanol + Strong Acid (HCl) (Pinner Reaction Conditions) B->C D Ethyl 2-imino-2-(methylthio)acetate (Target Reagent) C->D Nucleophilic Addition of Ethanol

Synthetic workflow for ethyl 2-imino-2-(methylthio)acetate via the Pinner reaction.

Table 1: Key Precursors and Their Synthetic Roles
PrecursorChemical StructureRole in Synthesis
Ethyl 2-(methylthio)acetate CH₃SCH₂COOCH₂CH₃Provides the carbon skeleton and methylthio group for alternative synthetic routes[3].
2-(methylthio)acetonitrile CH₃SCH₂CNPrimary precursor for the Pinner reaction to form the imino ester[3].
Ethanol CH₃CH₂OHSource of the ethoxy group; acts as the nucleophile attacking the nitrilium ion[3].
Hydrogen Chloride (gas) HClStrong acid catalyst required to activate the nitrile into a nitrilium ion[3].

Experimental Protocol: Representative Annulation for Pyrimidine Synthesis

Self-Validating System: This protocol includes built-in causality checkpoints (TLC monitoring and gas evolution) to ensure reaction progression and mechanistic fidelity.

Materials:

  • Ethyl 2-imino-2-(methylthio)acetate (CAS 79437-69-7)[1]

  • Binucleophile (e.g., an ortho-amino ester)

  • Triethylamine (TEA)

  • Anhydrous Ethanol

  • Fume hood with a bleach trap (critical for capturing methanethiol gas)

Step-by-Step Methodology:

  • Preparation of the Free Base: Ethyl 2-imino-2-(methylthio)acetate is frequently stored as a hydrochloride salt to prevent premature hydrolysis. Suspend 1.0 equivalent of the salt in anhydrous ethanol under an inert atmosphere (N₂/Ar). Add 1.1 equivalents of TEA dropwise at 0°C.

    • Causality Checkpoint: The complete dissolution of the suspension indicates successful free-basing and neutralization of the HCl salt.

  • Nucleophilic Addition: Add 1.0 equivalent of the chosen binucleophile to the reaction mixture. Stir at room temperature for 30 minutes to allow the initial nucleophilic attack at the highly electrophilic imino carbon[4].

  • Thermally-Driven Annulation: Elevate the temperature to reflux (approx. 78°C).

    • Mechanistic Rationale: Heating provides the necessary activation energy required for the tetrahedral intermediate to collapse, overcoming the energy barrier to expel the -SMe group and drive the cyclization forward[3].

  • Monitoring and Trapping: Vent the reflux condenser through a bleach trap to neutralize the evolving methanethiol (CH₃SH) gas. Monitor the reaction via TLC (typically requires 4-6 hours).

    • Causality Checkpoint: The disappearance of the starting imino ester spot on the TLC plate confirms the completion of the primary nucleophilic addition.

  • Isolation: Cool the mixture to room temperature. If the heterocyclic product precipitates, isolate it via vacuum filtration. Otherwise, concentrate the mixture under reduced pressure and purify via flash column chromatography.

Quantitative Data and Physicochemical Properties

Table 2: Physicochemical Profile of Ethyl 2-imino-2-(methylthio)acetate
PropertyValue / Description
CAS Number 79437-69-7[1][2]
Molecular Formula C₅H₉NO₂S[2]
Molecular Weight 147.20 g/mol [1][2]
SMILES CCOC(=O)C(=N)SC[2]
Purity Standard 95% (Typical commercial availability)[2]
Key Reactivity Centers Electrophilic C=N, Labile -SMe leaving group[3][4]

Conclusion

Ethyl 2-imino-2-(methylthio)acetate stands as a highly rationalized precursor for heterocyclic synthesis. By exploiting the differential reactivity of its imino carbon and the excellent leaving-group capabilities of its methylthio moiety, researchers can predictably direct complex annulation cascades. Its reliable integration into workflows for imidazoles, pyrimidines, and fused architectures makes it an indispensable tool in the modern medicinal chemist's repertoire.

References

  • Ethyl 2-imino-2-(methylthio)
  • aldlab-chemicals_ Source: Aldlab Chemicals URL

Sources

The Imino-Thioacetate Scaffold: A Privileged Motif for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. This guide delves into the imino-thioacetate motif, a versatile and potent scaffold demonstrating a remarkable breadth of pharmacological activities. By combining the reactive and structurally significant imine group with the bioisosterically favorable and synthetically tractable thioacetate functional group, this scaffold has given rise to promising lead compounds in oncology, immunology, and neurology. This document provides a comprehensive overview of the synthesis, bioactive potential, and underlying mechanisms of action associated with imino-thioacetate derivatives. We will explore key experimental protocols, present structure-activity relationship (SAR) data, and offer insights into the future trajectory of this promising chemical class.

The Architectural Merit of the Imino-Thioacetate Scaffold

The term "imino-thioacetate" describes a family of compounds characterized by two key functional moieties:

  • The Imino Group (C=N): This Schiff base linkage is a critical pharmacophore. Its planar geometry, hydrogen bonding capability (as a proton acceptor), and ability to participate in various cycloaddition and nucleophilic addition reactions make it a versatile anchor for interacting with biological targets. It is frequently incorporated within a heterocyclic core, such as thiazolidinone or imidazole, which further enhances its drug-like properties.[1][2]

  • The Thioacetate/Thioacetic Acid Group (-S-C(O)R or -S-CH₂-COOH): This sulfur-containing moiety is more than a simple linker. The thioester is a bioisostere of the more common ester group but with distinct chemical properties, including increased lipophilicity and different susceptibility to hydrolysis.[3] Importantly, the thioacetate often serves as a stable, shelf-storable precursor to a free thiol (-SH), which can be deprotected in situ.[4] Free thiols are potent nucleophiles and can form strong coordinate bonds with metal ions in enzyme active sites (e.g., zinc in metalloenzymes) or participate in disulfide bonding.[5] The heterocycle-thioacetic acid combination, in particular, has been identified as a privileged scaffold with broad-ranging pharmacological activities.[6]

The synergistic combination of these two groups within a single molecular framework creates a scaffold with tunable electronics, diverse steric possibilities, and multiple points for target interaction, justifying its exploration in modern drug discovery.

Synthetic Strategies: Building the Core

The efficient synthesis of imino-thioacetate derivatives is crucial for library generation and SAR studies. One-pot multicomponent reactions are favored for their high atom economy and operational simplicity.

Causality in Synthetic Design

The choice of a one-pot, three-component reaction, for instance, to create a 2-imino-1,3-thiazolidin-4-one core is a strategic one.[2] It avoids the isolation of potentially unstable intermediates and reduces solvent waste and purification steps, accelerating the discovery cycle. The subsequent addition of the thioacetate side chain via nucleophilic substitution is a robust and high-yielding reaction. Using a thioacetate precursor instead of a free thiol is deliberate; thioacetates are less prone to oxidative dimerization (forming disulfides) and have a less noxious odor, making them far more practical for routine synthesis.[4]

Experimental Workflow: Synthesis of an Imino-Thiazolidinone Thioacetate

The following workflow outlines a common synthetic route.

G cluster_0 Part 1: Core Synthesis (One-Pot) cluster_1 Part 2: Side Chain Addition A Aromatic Amine D One-Pot Reaction (Catalyst-free, Reflux) A->D B Phenyl Isothiocyanate B->D C DMAD C->D E 2-Imino-1,3-thiazolidin-4-one Core D->E G Acylation Reaction E->G Intermediate Purification F Chloroacetyl Chloride F->G H N-Chloroacetylated Intermediate G->H J Nucleophilic Substitution H->J I Potassium Thioacetate I->J K Final Imino-Thioacetate Product J->K

Caption: General workflow for the synthesis of imino-thioacetate derivatives.

The Broad Spectrum of Bioactivity

The imino-thioacetate scaffold has demonstrated efficacy across several key therapeutic areas.

Anticancer Potential

This is one of the most extensively studied areas for this scaffold. Derivatives have shown potent cytotoxicity against a range of cancer cell lines.[7][8]

  • Mechanism of Action: The anticancer effects are often multifactorial.

    • Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase and Ribonucleotide Reductase (RNR).[1][9] EGFR is a receptor tyrosine kinase often overexpressed in tumors, and its inhibition blocks downstream proliferation signals.

    • Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle at different phases (G0/G1 or G2/M), preventing cancer cells from replicating.[7][8]

    • Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis), often through the generation of intracellular reactive oxygen species (ROS).[7][8]

G Scaffold Imino-Thioacetate Compound EGFR EGFR Inhibition Scaffold->EGFR ROS ↑ Reactive Oxygen Species (ROS) Scaffold->ROS CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Scaffold->CellCycle Apoptosis Apoptosis (Programmed Cell Death) EGFR->Apoptosis Blocks Survival Signals ROS->Apoptosis Induces Oxidative Stress CellCycle->Apoptosis Prevents Proliferation

Sources

An In-Depth Technical Guide to the Core Precursors for Synthesizing Ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Ethyl 2-imino-2-(methylthio)acetate is a valuable synthon, serving as a versatile precursor for the assembly of diverse heterocyclic compounds significant in medicinal chemistry.[1] This guide provides an in-depth analysis of the key precursors and the primary synthetic pathway for its formation. We will explore the underlying chemical principles, offer a detailed experimental protocol, and discuss critical process considerations to ensure a robust and reproducible synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Retrosynthetic Analysis

Ethyl 2-imino-2-(methylthio)acetate is a thioimidate, a class of compounds containing a carbon-nitrogen double bond and a sulfur atom attached to the same carbon. Its strategic arrangement of an imino, a methylthio, and an ester group makes it a highly reactive and versatile building block for more complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles like pyrimidines and imidazoles.[1]

To understand the synthesis logically, we begin with a retrosynthetic approach. This process deconstructs the target molecule into its fundamental starting materials. The most logical disconnection for a thioimidate is across the C-S and C=N bonds, suggesting a reaction between a nitrile, a thiol, and an alcohol.

G cluster_precursors Key Precursors TM Ethyl 2-imino-2-(methylthio)acetate Disconnect C-S and C=N Bond Formation (Pinner-type Reaction) TM->Disconnect P1 Ethyl Cyanoformate (Source of Nitrile and Ester) Disconnect->P1 P2 Methyl Mercaptan (or Methanethiol, CH₃SH) (Source of Methylthio Group) Disconnect->P2 P3 Anhydrous HCl (Acid Catalyst) Disconnect->P3

Caption: Retrosynthetic analysis of ethyl 2-imino-2-(methylthio)acetate.

This analysis identifies three primary precursors:

  • Ethyl Cyanoformate (EtOOC-C≡N): This molecule is the core structural component, providing both the required nitrile group for the key reaction and the ethyl ester functionality.

  • Methyl Mercaptan (CH₃SH): Also known as methanethiol, this volatile thiol serves as the source for the methylthio group.

  • Anhydrous Acid Catalyst (e.g., HCl gas): An acid catalyst is essential to activate the nitrile group towards nucleophilic attack.

Synthetic Pathway: The Pinner Reaction

The most direct and classical method for synthesizing thioimidates from a nitrile and a thiol is the Pinner reaction .[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt.[2][3] A variation of this reaction, using a thiol instead of an alcohol, or in conjunction with it, yields the desired thioimidate.

Reaction Mechanism

The Pinner reaction proceeds through the formation of a highly electrophilic nitrilium ion, which is then susceptible to nucleophilic attack.[1]

  • Protonation of the Nitrile: The reaction commences with the protonation of the nitrogen atom of ethyl cyanoformate by the strong acid catalyst (HCl). This activation step significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Thiol: The sulfur atom of methyl mercaptan, acting as a nucleophile, attacks the activated nitrile carbon. This step forms a protonated thioimidate intermediate.

  • Deprotonation: A base (such as the chloride ion or another molecule of methyl mercaptan) removes the proton from the sulfur atom, yielding the final product, ethyl 2-imino-2-(methylthio)acetate, typically as its hydrochloride salt.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Start Ethyl Cyanoformate + Methyl Mercaptan Protonation Protonation of Nitrile (Activation) Start->Protonation Step 1 Attack Nucleophilic Attack by Thiol Protonation->Attack Step 2 Product Ethyl 2-imino-2-(methylthio)acetate (as HCl salt) Attack->Product Step 3 Catalyst_out HCl (regenerated) Product->Catalyst_out Catalyst_in Anhydrous HCl Catalyst_in->Start

Caption: Simplified workflow for the Pinner synthesis of the target thioimidate.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Caution: This procedure involves highly toxic and volatile reagents and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Reagent and Equipment Table
Reagent/MaterialFormulaMW ( g/mol )AmountMolar Equiv.Role
Ethyl CyanoformateC₃H₃NO₂99.099.91 g (0.1 mol)1.0Nitrile Precursor
Methyl MercaptanCH₄S48.11~5.3 g (0.11 mol)1.1Thiol Nucleophile
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL-Solvent
Hydrogen Chloride (gas)HCl36.46~4.0 g (0.11 mol)1.1Catalyst
Equipment
3-Neck Round Bottom Flask500 mLReaction Vessel
Magnetic Stirrer & Stir BarAgitation
Gas Inlet TubeHCl/CH₃SH delivery
Drying Tube (CaCl₂)Moisture exclusion
Low-Temperature BathTemperature Control
Step-by-Step Methodology
  • Setup: Assemble the 3-neck flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube. Place the flask in a low-temperature bath (e.g., acetone/dry ice) and cool to approximately -10°C.

  • Reagent Addition: Charge the flask with anhydrous diethyl ether (200 mL) and ethyl cyanoformate (9.91 g, 0.1 mol).

  • Catalyst and Nucleophile Introduction: Begin stirring the solution. Slowly bubble anhydrous hydrogen chloride gas through the solution. Concurrently or subsequently, carefully introduce condensed methyl mercaptan (~5.3 g, 0.11 mol). The reaction is exothermic; maintain the internal temperature below 0°C.

    • Causality Note: Anhydrous conditions are critical. The presence of water would lead to the hydrolysis of the Pinner salt intermediate, forming an ester as an undesired byproduct.[2] Low temperatures are necessary to prevent the thermodynamically unstable imidium chloride salt from rearranging or decomposing.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for several hours (e.g., 2-4 hours) and then let it stand overnight in a cold room or refrigerator. The product, being a salt, will often precipitate from the nonpolar solvent.

  • Work-up and Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white crystalline solid (the hydrochloride salt of ethyl 2-imino-2-(methylthio)acetate) under vacuum in a desiccator.

Critical Process Considerations and Safety

Precursor Purity and Handling
  • Ethyl Cyanoformate: This reagent is moisture-sensitive and toxic. It should be handled in a fume hood and stored under an inert atmosphere. Its reactivity makes it a versatile but potentially hazardous chemical, capable of acting as a dipolarophile or a source for cyano groups in various reactions.[4]

  • Methyl Mercaptan (Methanethiol): This is an extremely flammable, toxic gas with an intensely foul odor.[5][6] It is a mitochondrial poison, similar to hydrogen cyanide.[5][7] It must be handled with extreme caution in a certified fume hood, preferably using a closed system or a lecture bottle with a proper regulator. Due to its volatility, it is often condensed at low temperatures before being introduced into the reaction.

  • Hydrogen Chloride (Gas): Anhydrous HCl is a corrosive and toxic gas. It must be handled in a fume hood with appropriate scrubbers. An in-situ generation method, such as the reaction of trimethylsilyl chloride (TMSCl) with an alcohol, can be a milder alternative to using a cylinder of HCl gas.[8]

Reaction Optimization
  • Solvent Choice: Anhydrous, non-protic solvents like diethyl ether or dioxane are ideal as they are unreactive under the conditions and allow for the precipitation of the Pinner salt.[3]

  • Temperature Control: Maintaining low temperatures throughout the addition and reaction phases is arguably the most critical parameter for achieving a high yield and preventing the formation of byproducts like amides.[3]

  • Stoichiometry: A slight excess of the thiol and HCl is typically used to ensure the complete conversion of the limiting nitrile precursor.

Conclusion

The synthesis of ethyl 2-imino-2-(methylthio)acetate is most effectively achieved via a Pinner-type reaction. The success of this synthesis hinges on the careful selection and handling of three key precursors: ethyl cyanoformate , the structural backbone; methyl mercaptan , the sulfur source; and an anhydrous acid catalyst , the reaction initiator. By understanding the underlying mechanism and adhering to stringent control over reaction parameters—particularly temperature and moisture exclusion—researchers can reliably produce this valuable intermediate for applications in pharmaceutical and heterocyclic chemistry.

References

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. Published August 2, 2013. Available from: [Link]

  • ResearchGate. Insights on the Chemical Behavior of Ethyl Cyanoformate: Dipolarophile, Cyano or Ethoxycarbonyl Source. Published December 2019. Available from: [Link]

  • Borkin, D., et al. Development of sodium tetrathionate as a cyanide and methanethiol antidote. Clinical Toxicology, published July 30, 2021. Available from: [Link]

  • Brenner-Moyer, S. E., et al. Methyl Mercaptan Gas: Mechanisms of Toxicity and Demonstration of the Effectiveness of Cobinamide as an Antidote in Mice and Rabbits. Toxics, published 2023. Available from: [Link]

  • Borkin, D., et al. Development of sodium tetrathionate as a cyanide and methanethiol antidote. PubMed, published July 30, 2021. Available from: [Link]

Sources

The Reactivity of the Electrophilic Center in Ethyl 2-imino-2-(methylthio)acetate: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the rapid and efficient assembly of complex heterocyclic scaffolds is paramount. As a Senior Application Scientist, I frequently rely on multifunctional building blocks to streamline late-stage functionalization. Ethyl 2-imino-2-(methylthio)acetate represents a highly versatile, yet often underutilized, linchpin in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its core reactivity—specifically focusing on its highly electrophilic imino center—and details the mechanistic logic and experimental protocols required to harness its potential for heterocyclic annulation.

Electronic Architecture of the Electrophilic Center

The synthetic utility of ethyl 2-imino-2-(methylthio)acetate is dictated by the unique electronic environment surrounding its imino group (C=N). The carbon atom of this functional group acts as a potent electrophilic center[1].

This pronounced electrophilicity is driven by two synergistic factors:

  • Inherent Polarization: The electronegativity difference between carbon and nitrogen naturally polarizes the C=N bond, drawing electron density away from the carbon.

  • Inductive Withdrawal: The adjacent ethyl ester moiety ( −CO2​Et ) exerts a strong electron-withdrawing inductive effect, further stripping electron density from the imino carbon.

Consequently, this carbon is highly susceptible to attack by nucleophiles, behaving in a manner analogous to a highly activated carbonyl carbon in aldehydes or ketones[1].

Mechanistic Pathway of Heterocyclic Annulation

The strategic placement of the imino group, a methylthio leaving group ( −SCH3​ ), and an ester makes this compound an ideal precursor for constructing fused heterocyclic architectures[1]. When exposed to a binucleophile (such as an amidine or hydrazine), the reaction proceeds through a highly predictable, thermodynamically driven cascade.

The Causality of the Cascade
  • Nucleophilic Addition: The primary amine of the binucleophile attacks the electrophilic imino carbon, forcing the sp2 hybridized carbon into an sp3 hybridized tetrahedral intermediate.

  • Leaving Group Expulsion: The tetrahedral intermediate collapses, driven by the expulsion of the methylthio group. The elimination of methanethiol ( CH3​SH ) is a critical thermodynamic driver; it is entropically favorable and pushes the equilibrium irreversibly forward[1].

  • Intramolecular Cyclization: The secondary nucleophilic site of the binucleophile attacks the adjacent ester (or newly formed imine), resulting in annulation and the formation of stable, aromatic nitrogen-containing heterocycles like1[1].

Mechanism A Ethyl 2-imino-2-(methylthio)acetate (Electrophilic C=N Center) B Nucleophile Addition (e.g., Amidine/Hydrazine) A->B Attack at C=N C Tetrahedral Intermediate (sp3 Hybridized Carbon) B->C Polarization shift D Expulsion of Methylthio Group (-CH3SH) C->D Leaving group exits E Intramolecular Cyclization (Annulation) D->E Secondary attack F Nitrogen-Containing Heterocycle (Pyrimidine / Imidazole) E->F Aromatization

Mechanistic pathway of nucleophilic annulation at the electrophilic imino center.

Orthogonal Reactivity at the Alpha-Carbon

While the imino carbon is the primary site for nucleophilic attack, the molecule possesses a secondary, orthogonal axis of reactivity. The protons attached to the α -carbon of the acetate moiety exhibit significantly enhanced acidity due to the combined electron-withdrawing effects of the flanking ester and imine functionalities[1].

Deprotonation of this site generates a potent carbanion nucleophile, allowing for extensive derivatization prior to, or in tandem with, heterocyclic ring formation.

Quantitative Data Summary: Reactivity Profile
Reagent TypeSpecific ReagentTarget Reactive SiteExpected Product TypeTypical Yield Range*
Binucleophile Amidine / HydrazineImino Carbon (C=N)Pyrimidine / Imidazole75 - 85%
Alkyl Halide Methyl IodideAlpha-Carbon α -Alkylated Product60 - 80%
Acyl Halide Acetyl ChlorideAlpha-Carbon α -Acylated Product65 - 85%
Aldehyde BenzaldehydeAlpha-Carbon α -Aldol Addition Product70 - 90%

*Yields are representative benchmarks based on standard optimized laboratory conditions.

Self-Validating Experimental Protocol: Synthesis of a Pyrimidine Scaffold

To ensure reproducibility and scientific integrity, the following protocol for synthesizing a pyrimidine derivative is designed as a self-validating system. Every step includes the physical or chemical causality behind the experimental choice.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: Charge a flame-dried, round-bottom flask with ethyl 2-imino-2-(methylthio)acetate (1.0 equiv) and the selected amidine (1.1 equiv). Suspend the mixture in anhydrous ethanol (0.2 M).

  • Causality: Ethanol is selected not merely for solubility, but because its polar protic nature stabilizes the highly polarized transition state during the initial nucleophilic attack on the imino carbon.

Step 2: Base-Mediated Activation

  • Action: Introduce a catalytic amount of sodium ethoxide (0.1 equiv) to the stirring solution.

  • Causality: Sodium ethoxide deprotonates the binucleophile, enhancing its nucleophilicity. Crucially, the ethoxide anion is electronically and sterically matched to the solvent and the substrate's ester group, preventing unwanted transesterification side reactions.

Step 3: Thermally-Driven Annulation

  • Action: Equip the flask with a reflux condenser and heat the reaction to 80°C.

  • Causality: While the initial nucleophilic attack may occur at room temperature, the subsequent expulsion of the methylthio group and intramolecular cyclization require thermal energy to overcome the activation barrier. The evolution of methanethiol gas acts as a physical indicator that the elimination step is actively proceeding. (Note: Conduct strictly in a fume hood due to strong odor).

Step 4: Self-Validating Checkpoint (TLC)

  • Action: After 2 hours, sample the reaction mixture and analyze via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Validation: The complete disappearance of the UV-active starting material spot unequivocally validates the completion of the primary addition step. If starting material persists, the reaction requires extended reflux.

Step 5: Isolation and Purification

  • Action: Cool the mixture to 0°C to induce precipitation. Filter the crude solid, wash with cold ethanol, and dry under high vacuum.

  • Causality: Cold ethanol washing removes residual methanethiol and unreacted highly-soluble amidine without dissolving the newly formed, less soluble aromatic pyrimidine scaffold.

Workflow S1 Step 1: Dissolution Substrate + Binucleophile in EtOH S2 Step 2: Activation Add Catalytic EtONa S1->S2 S3 Step 3: Reflux (80°C) Drive Annulation S2->S3 S4 Step 4: Validation TLC Checkpoint S3->S4 S5 Step 5: Isolation Precipitation & Wash S4->S5

Step-by-step experimental workflow for the synthesis of pyrimidine scaffolds.

Conclusion

Ethyl 2-imino-2-(methylthio)acetate is a master key in the synthesis of complex nitrogen-containing heterocycles. By understanding the profound electrophilicity of its imino center and the thermodynamic driving force of its methylthio leaving group, researchers can rationally design robust, high-yielding synthetic pathways. Integrating self-validating checkpoints into the experimental workflow ensures that these theoretical principles translate flawlessly into tangible, pharmaceutical-grade scaffolds.

References

  • Title: Ethyl 2-imino-2-(methylthio)

Sources

The Pinner Reaction: Mechanistic Causality and Protocol Design for Imino Ester Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Pinner reaction, first described by Adolf Pinner in 1877, remains a foundational transformation in organic synthesis and medicinal chemistry[1]. By converting nitriles into imino ester hydrochlorides (commonly known as Pinner salts), this acid-catalyzed solvolysis provides a highly reactive, versatile intermediate for the synthesis of amidines, orthoesters, esters, and various heterocyclic pharmacophores[2][3]. This technical guide dissects the thermodynamic and kinetic principles governing the Pinner reaction, offering researchers and drug development professionals a self-validating framework for experimental design, protocol optimization, and downstream application.

Mechanistic Pathway: Causality and Thermodynamics

The transformation of a nitrile to an imino ester relies on overcoming the inherent poor electrophilicity of the nitrile carbon. The mechanism proceeds through a highly orchestrated sequence of acid-base and nucleophilic addition steps[2][4]:

  • Electrophilic Activation (Protonation): Nitriles are generally weak electrophiles. The introduction of anhydrous hydrogen chloride (HCl) gas protonates the sp-hybridized nitrogen atom. This generates a nitrilium ion ( R−C≡N+−H ), drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the electrophilicity of the adjacent carbon[5].

  • Nucleophilic Attack: The oxygen atom of the alcohol (acting as a weak nucleophile) attacks the activated, highly electrophilic nitrilium carbon. This forms a protonated imidate intermediate[2].

  • Proton Transfer and Stabilization: A rapid proton transfer, facilitated by the chloride counterion or a second molecule of alcohol, stabilizes the species into the final neutral imidate, which is immediately protonated under the acidic conditions to form the imino ester hydrochloride (Pinner salt)[2][6]. The precipitation of this salt from the non-polar reaction medium drives the equilibrium forward via Le Chatelier's principle.

Mechanism Nitrile Nitrile (R-C≡N) Nitrilium Nitrilium Ion (R-C≡N⁺-H) Nitrile->Nitrilium + HCl (Protonation) Imidate Protonated Imidate (R-C(O⁺HR')=NH) Nitrilium->Imidate + R'-OH (Nucleophilic Attack) PinnerSalt Pinner Salt (R-C(OR')=N⁺H₂ Cl⁻) Imidate->PinnerSalt Proton Transfer & Cl⁻ Stabilization

Caption: Mechanistic pathway of Pinner salt formation.

Experimental Design & Self-Validating Protocol

The Pinner salt is thermodynamically unstable and highly reactive[1]. Therefore, the experimental design must strictly control both temperature and moisture to prevent the formation of thermodynamic sinks.

  • Causality of Anhydrous Conditions: The presence of water introduces a competing, highly active nucleophile. If water attacks the nitrilium ion, the intermediate hydrolyzes immediately to a carboxylic ester, bypassing the imino ester entirely[5][6].

  • Causality of Thermal Control: At elevated temperatures, the imidium chloride salt undergoes elimination to form an amide and an alkyl chloride[1]. Maintaining the reaction between -10 °C and 0 °C kinetically traps the desired Pinner salt[2].

Protocol: Synthesis of a General Imino Ester Hydrochloride

This protocol incorporates self-validating checkpoints to ensure reaction fidelity without requiring immediate spectroscopic analysis.

  • System Preparation & Moisture Validation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a Drierite® (calcium sulfate with cobalt chloride) drying tube.

    • Self-Validation: The Drierite must remain strictly blue. A color change to pink indicates a moisture breach, requiring system re-assembly and solvent re-drying.

  • Reagent Mixing: Dissolve the nitrile (1.0 equiv) and anhydrous alcohol (1.1 equiv) in an anhydrous solvent (e.g., chloroform or cyclopentyl methyl ether)[3][5].

  • Thermal Control & Acidification: Cool the reaction mixture to -5 °C using an ice-salt bath. Slowly bubble anhydrous HCl gas through the solution[2].

    • Self-Validation: Weigh the reaction flask before and after HCl introduction. A mass increase corresponding to at least 1.5 equivalents of HCl confirms adequate saturation.

  • Reaction Progression: Seal the system under a slight positive pressure of nitrogen (1.5 to 2.0 kg/cm ²) and maintain at 0–15 °C for 14–18 hours[2].

    • Self-Validation: The formation of a dense, crystalline white precipitate visually confirms the successful generation of the insoluble Pinner salt[5].

  • Isolation: Filter the precipitate rapidly under a blanket of inert nitrogen. Wash with cold, anhydrous diethyl ether to remove residual HCl and unreacted starting materials. Store under vacuum over P2​O5​ .

Workflow Step1 1. Preparation Mix Nitrile & Alcohol in Anhydrous Solvent Step2 2. Thermal Control Cool to -10°C to 0°C Step1->Step2 Step3 3. Activation Bubble Dry HCl Gas Step2->Step3 Step4 4. Self-Validation Monitor Precipitation & Mass Step3->Step4 Step5 5. Isolation Filter Pinner Salt under N₂ Step4->Step5

Caption: Experimental workflow and self-validation logic.

Quantitative Data & Optimization Parameters

To maximize yield and minimize side-product formation, specific stoichiometric and environmental parameters must be strictly adhered to. The following table summarizes the quantitative boundaries of the Pinner reaction.

ParameterOptimal ConditionSuboptimal ConditionMechanistic Consequence of Deviation
Temperature -10 °C to 0 °C> 20 °CThermal degradation of the salt into an amide and alkyl chloride[1].
Moisture Level < 50 ppm H2​O > 0.1% H2​O Competitive nucleophilic attack by water, leading to ester hydrolysis[5].
Acid Catalyst Anhydrous HCl gasAqueous HClImmediate hydrolysis of the nitrilium intermediate to a carboxylic acid/ester[6].
Alcohol Stoichiometry 1.0 - 1.1 equiv> 2.0 equivOver-reaction of the highly reactive Pinner salt to form an orthoester[1].

Applications in Drug Development

The isolated Pinner salt is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a highly reactive electrophilic hub. In drug development, treating the imino ester hydrochloride with ammonia or primary/secondary amines yields amidines[1][7].

Amidines are critical pharmacophores found in numerous biologically active compounds, including antiprotozoal agents (e.g., pentamidine) and direct thrombin inhibitors (e.g., dabigatran)[7][8]. For example, the synthesis of adenosine 2-amidine hydrochloride—a molecule of high interest in medicinal chemistry—relies on a palladium-catalyzed cyanation followed directly by a Pinner reaction to convert the 2-cyano group into the amidine functionality[9]. The ability to execute this transformation under mild, predictable conditions cements the Pinner reaction's enduring relevance in modern therapeutic synthesis[5][7].

References

  • Title: Pinner reaction | Source: Wikipedia | URL: [Link]

  • Title: Pinner Reaction | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products | Source: ResearchGate | URL: [Link]

  • Title: Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines | Source: PMC (NIH) | URL: [Link]

  • Title: Additions to Metal-Activated Organonitriles | Source: ACS Publications (Chemical Reviews) | URL: [Link]

Sources

Methodological & Application

How to synthesize ethyl 2-imino-2-(methylthio)acetate via Pinner reaction

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Ethyl 2-Imino-2-(methylthio)acetate via the Thio-Pinner Reaction

Executive Summary & Scientific Rationale

Ethyl 2-imino-2-(methylthio)acetate is a highly versatile building block in medicinal chemistry, primarily utilized for the construction of complex nitrogen-containing heterocycles such as imidazoles and pyrimidines[1]. The structural uniqueness of this molecule lies in its imino-thioacetate scaffold, where the methylthio (-SMe) moiety functions as an exceptional leaving group during annulation reactions[1]. Upon nucleophilic attack at the electrophilic imine carbon, the expulsion of the -SMe group drives the cyclization cascade, enabling the efficient synthesis of fused heterocyclic architectures[1].

Expert Insight on Precursor Selection : Certain commercial databases suggest synthesizing this scaffold via the classical Pinner reaction of 2-(methylthio)acetonitrile with ethanol[1]. However, mechanistic analysis reveals this yields the isomeric ethyl 2-(methylthio)acetimidate. To construct the true ethyl 2-imino-2-(methylthio)acetate—where the -SMe group is directly attached to the electrophilic imine carbon to function as a leaving group[1]—the inverse Thio-Pinner approach utilizing ethyl cyanoformate and methanethiol is the chemically accurate pathway.

Mechanistic Rationale & Causality

The Thio-Pinner reaction is a self-validating system when executed correctly, but it demands precise control over the reaction environment:

  • Strictly Anhydrous Conditions : The reaction proceeds via a highly electrophilic nitrilium ion intermediate. Any trace of moisture will lead to competitive hydrolysis, converting the intermediate into an undesired amide or ester rather than the target thioimidate[2].

  • Temperature Control (-15°C to 0°C) : Methanethiol is a highly volatile gas (b.p. 5.95°C). Maintaining sub-zero temperatures ensures it remains in the liquid phase, maximizing its concentration. Furthermore, the dissolution of anhydrous HCl gas is highly exothermic; low temperatures prevent the thermal degradation of the ethyl cyanoformate precursor.

  • Solvent Selection (Dry Diethyl Ether) : Diethyl ether acts as a thermodynamic driver. While the reactants are completely soluble in ether, the resulting ethyl 2-imino-2-(methylthio)acetate hydrochloride salt is highly insoluble. The spontaneous precipitation of the product provides a visual confirmation of reaction progress and drives the equilibrium forward via Le Chatelier’s principle.

Visualizing the Reaction Pathway

ThioPinner A Ethyl Cyanoformate (NC-COOEt) B Protonated Nitrile [HN=C+-COOEt] A->B Anhydrous HCl (-10°C) C Nucleophilic Attack (MeSH Addition) B->C Methanethiol (MeSH) D Target Molecule Thioimidate HCl Salt C->D Precipitation in Ether

Mechanistic pathway of the Thio-Pinner synthesis of ethyl 2-imino-2-(methylthio)acetate.

Reagents and Materials

Reagent / MaterialRole in SynthesisPhysical State / Purity
Ethyl Cyanoformate Provides the carbon skeleton and electrophilic nitrile carbon[1].Liquid, >98% (Anhydrous)
Methanethiol (MeSH) Nucleophile; provides the methylthio (-SMe) leaving group[1].Gas (Condensed to liquid)
Hydrogen Chloride (HCl) Strong acid catalyst; protonates the nitrile to form the nitrilium ion[1].Anhydrous Gas
Diethyl Ether Reaction solvent; facilitates product precipitation.Liquid, Anhydrous

Step-by-Step Experimental Protocol

Caution: Methanethiol is a highly toxic and malodorous gas. Anhydrous HCl is severely corrosive. All operations MUST be conducted in a high-performance fume hood equipped with a caustic scrubber system.

Phase 1: Preparation of the Reaction Mixture

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a low-temperature thermometer, and a gas outlet connected to a bleach/NaOH scrubber.

  • Flush the system continuously with dry Argon or Nitrogen.

  • Add 100 mL of anhydrous diethyl ether to the flask and cool the system to -15°C using an ice-salt or dry ice/acetone bath.

  • Condense methanethiol gas (approx. 1.2 equivalents relative to ethyl cyanoformate) into a pre-weighed, pre-cooled graduated cylinder, then rapidly transfer it to the reaction flask.

  • Add ethyl cyanoformate (1.0 equivalent) dropwise to the stirred ether/MeSH solution, maintaining the internal temperature below -10°C.

Phase 2: Acid-Catalyzed Thio-Pinner Reaction

  • Connect the gas inlet to a cylinder of anhydrous HCl gas.

  • Slowly bubble anhydrous HCl through the reaction mixture. Monitor the internal temperature meticulously; adjust the HCl flow rate to ensure the temperature does not exceed 0°C.

  • Continue bubbling HCl for 1 to 2 hours until the solution is saturated.

  • Self-Validation Check: A white crystalline precipitate of ethyl 2-imino-2-(methylthio)acetate hydrochloride should begin to form as the solution reaches saturation.

  • Once precipitation is substantial, halt the HCl flow, seal the flask under an inert atmosphere, and transfer it to a 4°C refrigerator for 12–24 hours to allow for complete crystallization.

Phase 3: Isolation and Purification

  • Rapidly filter the white crystalline precipitate using a cold sintered glass funnel under a blanket of inert gas (the salt is highly hygroscopic).

  • Wash the filter cake with three 20 mL portions of ice-cold anhydrous diethyl ether to remove unreacted starting materials and residual HCl.

  • Dry the product in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH) pellets for 12 hours to yield the pure thioimidate hydrochloride salt.

Quantitative Data & Optimization Parameters

ParameterSub-Optimal ConditionOptimal ConditionCausality for Optimization
Temperature > 5°C-15°C to 0°C Higher temps cause MeSH volatilization and increase undesired side-reactions.
Solvent DichloromethaneAnhydrous Diethyl Ether Ether forces the immediate precipitation of the HCl salt, preventing equilibrium reversal.
Acid Source Aqueous HCl / Conc. HClAnhydrous HCl Gas Trace water rapidly hydrolyzes the highly reactive nitrilium intermediate[2].
Stoichiometry 1:1 (Nitrile:Thiol)1:1.2 (Nitrile:Thiol) A slight excess of MeSH compensates for minor volatilization losses during HCl bubbling.

References

  • Ethyl 2-imino-2-(methylthio)acetate - Exploration of Precursors and Starting Materials, benchchem.com,[1]

  • Inhibitors of C-FMS Kinase - European Patent Office - EP 2687516 A1, googleapis.com,[2]

Sources

Protocol for fused heterocyclic architecture synthesis using imino esters

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for Fused Heterocyclic Architecture Synthesis via Imino Esters

Introduction & Mechanistic Rationale

For drug development professionals and synthetic chemists, the rapid, stereoselective construction of complex, three-dimensional fused heterocycles is a critical bottleneck. α-Imino esters have emerged as highly versatile precursors for these architectures. The presence of the adjacent electron-withdrawing ester functionality significantly lowers the lowest unoccupied molecular orbital (LUMO) of the imine. This electronic modulation renders α-imino esters exceptionally reactive toward nucleophilic addition, cycloadditions, and ylide formation compared to standard imines 1[1].

This technical guide outlines two field-proven synthetic workflows that leverage this reactivity:

  • Enantioselective[3+2] Cycloaddition : Utilizing Cu(I) catalysis to generate metallo-azomethine ylides for the synthesis of sultone-fused pyrrolidines.

  • Diastereoselective [6+3] Annulation : A metal-free, three-component reaction generating transient nitrogen ylides to form bridged azabicyclo[4.3.1]decadienes.

Workflow I: Enantioselective Synthesis of Sultone-Fused Pyrrolidines

Causality & Experimental Design: The [3+2] cycloaddition of glycine imino esters with 1-propene-1,3-sultone requires precise stereocontrol. We utilize [Cu(MeCN)4]BF4 because the Cu(I) center coordinates simultaneously to the imine nitrogen and the ester carbonyl. This bidentate coordination dramatically increases the acidity of the α-proton, facilitating deprotonation by a mild base to form a reactive metallo-azomethine ylide. The addition of the bulky chiral ligand DTBM-Segphos creates a deep, sterically demanding chiral pocket that dictates the facial approach of the dipolarophile, ensuring excellent exo-selectivity and enantiomeric excess 2[2].

G1 A α-Imino Ester C Metallo-Azomethine Ylide A->C Deprotonation & Coordination B Cu(I) / Chiral Ligand B->C Catalytic Activation E [3+2] Cycloaddition C->E D 1-Propene-1,3-sultone D->E Exo-selective attack F Sultone-Fused Pyrrolidine E->F Ring Closure

Cu(I)-catalyzed [3+2] cycloaddition pathway for sultone-fused pyrrolidines.

Protocol 1: Step-by-Step Methodology

  • Preparation of the Catalytic Complex : In an oven-dried 20 mL Schlenk tube equipped with a magnetic stirring bar, add [Cu(MeCN)4]BF4 (5.1 mol %) and the chiral ligand (R)-DTBM-Segphos (5.6 mol %).

  • Moisture Control : Add 200 mg of freshly activated 3Å molecular sieves (MS). Critical Insight: Trace water causes rapid hydrolysis of the highly reactive imino ester back to the parent α-keto ester and amine, severely depressing yields.

  • Solvent Addition : Purge the vessel with dry nitrogen. Inject 1.0 mL of anhydrous Et₂O. Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete formation of the chiral metallo-complex.

  • Reagent Addition : Add the glycine imino ester (0.1 mmol) and 1-propene-1,3-sultone (0.12 mmol, 1.2 equiv).

  • Reaction Execution : Stir the mixture at room temperature until TLC indicates complete consumption of the imino ester (typically 12–24 hours).

  • Workup & Purification : Filter the mixture through a short pad of Celite to remove the molecular sieves and copper catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/EtOAc) to isolate the sultone-fused pyrrolidine.

Self-Validation System:

  • Yield Verification : Expected isolated yields range from 85–98%.

  • Stereochemical Validation : Diastereoselectivity (dr) must be determined by ¹H NMR analysis of the crude mixture (expected >19:1 exo/endo). Enantiomeric excess (expected >95% ee) is validated using chiral HPLC against racemic standards.

Workflow II: Diastereoselective [6+3] Annulation for Bridged Azabicycles

Causality & Experimental Design: To access complex 7,5-fused or bridged N-containing heterocycles, a metal-free three-component reaction between tropone, imino esters, and arynes is highly effective. Arynes (generated in situ from ortho-silylaryl triflates) are exceptionally electrophilic. The imino ester nitrogen acts as a nucleophile, attacking the aryne to form a zwitterionic intermediate. Subsequent intramolecular proton transfer generates a highly reactive nitrogen ylide. Tropone, acting as a rigid [6π] component, undergoes a regioselective and diastereoselective [6+3] cycloaddition with this ylide, yielding bridged azabicyclo[4.3.1]decadienes 3[3].

G2 N1 Imino Ester + Aryne N2 Zwitterionic Intermediate N1->N2 Nucleophilic Addition N3 Nitrogen Ylide N2->N3 Proton Transfer N5 [6+3] Annulation N3->N5 N4 Tropone ([6π] component) N4->N5 Regioselective Interaction N6 Bridged Azabicycle N5->N6 Annulation

Metal-free[6+3] annulation of imino esters, arynes, and tropone.

Protocol 2: Step-by-Step Methodology

  • Reaction Setup : In a flame-dried vial under an argon atmosphere, add the α-imino ester (0.2 mmol), tropone (0.24 mmol, 1.2 equiv), and anhydrous Cesium Fluoride (CsF) (0.6 mmol, 3.0 equiv). Critical Insight: CsF is required to trigger the generation of the aryne from the ortho-silylaryl triflate precursor.

  • Solvent Addition : Add 2.0 mL of anhydrous acetonitrile (MeCN) or THF, depending on substrate solubility.

  • Aryne Generation : Slowly add the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (0.3 mmol, 1.5 equiv) dropwise at 0 °C. Critical Insight: Dropwise addition at low temperatures controls the exothermic aryne generation and prevents unwanted aryne dimerization side-reactions.

  • Cycloaddition : Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup : Quench the reaction with water (5 mL) and extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification : Evaporate the solvent and purify the crude residue via silica gel column chromatography to isolate the bridged azabicyclo[4.3.1]decadiene.

Self-Validation System:

  • Yield Verification : Expected isolated yields range from 50–82%.

  • Structural Validation : The bridging architecture and diastereoselectivity (>19:1 dr) must be confirmed via 2D NMR (NOESY/ROESY) to verify the relative stereochemistry of the bridgehead protons.

Quantitative Data & Substrate Scope Summary

The following table summarizes the expected performance metrics across different reaction paradigms utilizing imino esters:

Reaction ParadigmCatalyst / Key ReagentsDipolarophile / Co-reactantTarget ArchitectureTypical Yield (%)Stereoselectivity
[3+2] Cycloaddition [Cu(MeCN)4]BF4, DTBM-Segphos1-Propene-1,3-sultoneSultone-fused pyrrolidines85–98%>19:1 dr, >95% ee
[3+2] Cycloaddition [Cu(MeCN)4]BF4, tBu-FcPhoxSulfocoumarinsSulfocoumarin-fused pyrrolidines80–95%>19:1 dr, >90% ee
[6+3] Annulation CsF (Metal-Free)Tropone + Aryne PrecursorBridged azabicyclo[4.3.1]decadienes50–82%>19:1 dr

References

  • Source: Chemical Reviews (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organic Chemistry Frontiers (via Scite.ai)

Sources

Application Note: Step-by-Step Pyrimidine Synthesis Using Ethyl 2-Imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antiviral, anticancer, and antihypertensive agents. Constructing highly functionalized pyrimidines requires building blocks that offer predictable regiocontrol and high atom economy.

Ethyl 2-imino-2-(methylthio)acetate is a highly versatile, trifunctional building block[1]. It contains an ester, an imine, and a methylthio (-SMe) leaving group. This unique architecture allows it to act as a dielectrophilic/nucleophilic equivalent in annulation reactions. When reacted with a complementary binucleophile—such as ethyl 3-aminocrotonate [2]—it facilitates a rapid cascade reaction to construct complex pyrimidinone architectures[3].

This application note details the step-by-step synthesis of 2-(ethoxycarbonyl)-6-methylpyrimidin-4(3H)-one , emphasizing the mechanistic rationale, critical reaction parameters, and field-proven optimization strategies.

Mechanistic Rationale (The "Why")

The synthesis of the pyrimidinone core via these reagents proceeds through a tandem addition-elimination and intramolecular cyclization cascade. Understanding the causality behind each step is critical for troubleshooting and reaction optimization.

  • Intermolecular Substitution (N-Alkylation): The reaction initiates when the nucleophilic enamine nitrogen of ethyl 3-aminocrotonate attacks the highly electrophilic imino carbon of ethyl 2-imino-2-(methylthio)acetate. The methylthio group (-SMe) serves as an excellent leaving group, resulting in the expulsion of methanethiol (MeSH) gas and the formation of an acyclic amidine intermediate[1].

  • Intramolecular Cyclization: Under basic conditions, the intermediate undergoes a thermally driven cyclization. The imine nitrogen attacks the ester carbonyl of the crotonate moiety. This step expels a molecule of ethanol (EtOH) and yields the thermodynamically stable 6-membered pyrimidinone ring.

Strategic Insight: The choice of base is paramount. Sodium ethoxide (NaOEt) in anhydrous ethanol is utilized to match the ethyl ester functionalities of the starting materials, completely preventing unwanted transesterification side reactions that occur if methoxide or hydroxide bases are used.

Reaction Pathway Visualization

Mechanism A Ethyl 2-imino-2-(methylthio)acetate (Dielectrophilic Scaffold) C Amidine Intermediate (- MeSH Gas) A->C Nucleophilic N-Alkylation (Substitution) B Ethyl 3-aminocrotonate (Binucleophile) B->C D 2-(Ethoxycarbonyl)-6-methyl- pyrimidin-4(3H)-one (- EtOH) C->D Intramolecular Cyclization (NaOEt, Reflux)

Caption: Mechanistic pathway of pyrimidine annulation via substitution and cyclization.

Experimental Protocol (The "How")

Safety & Handling Precautions

CRITICAL: The first step of this reaction generates methanethiol (MeSH) , a highly toxic and foul-smelling gas. All operations must be conducted in a certified fume hood. The reaction apparatus must be vented through a gas scrubber containing a concentrated sodium hypochlorite (bleach) solution to oxidize the MeSH into odorless, water-soluble methanesulfonic acid.

Step-by-Step Methodology

Step 1: Apparatus Setup Assemble a 100 mL two-neck round-bottom flask equipped with a PTFE-coated magnetic stir bar. Attach a reflux condenser to the main neck. Connect the side neck to a nitrogen inlet and route the condenser's exhaust through a bleach scrubber system.

Step 2: Reagent Solubilization To the flask, add ethyl 2-imino-2-(methylthio)acetate (10.0 mmol, 1.75 g) and ethyl 3-aminocrotonate (10.5 mmol, 1.36 g). Suspend the reagents in 30 mL of anhydrous ethanol. Causality: A slight excess (1.05 equiv) of the crotonate ensures complete consumption of the thioacetate, simplifying downstream purification. Anhydrous ethanol prevents premature ester hydrolysis.

Step 3: Base Addition Slowly add sodium ethoxide (12.0 mmol, 0.82 g) to the stirring mixture at room temperature. Causality: NaOEt deprotonates the enamine, drastically increasing its nucleophilicity to drive the initial substitution, while also providing the basic environment required for the subsequent cyclization[3].

Step 4: Annulation (Heating) Submerge the flask in a pre-heated oil bath and reflux the mixture (approx. 78 °C) for 5 hours. Self-Validation: Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The starting thioacetate (UV active, high Rf) should disappear, replaced by a highly polar, UV-active product spot near the baseline (the sodium salt of the pyrimidinone).

Step 5: Quenching & Workup Remove the flask from the heat and allow it to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Resuspend the crude orange residue in 20 mL of ice-cold deionized water. Causality: The product currently exists as a water-soluble sodium enolate.

Step 6: Precipitation & Isolation Slowly add 1M HCl dropwise under vigorous stirring until the aqueous solution reaches pH 6.0–6.5. Causality: Neutralization protonates the enolate, causing the neutral 2-(ethoxycarbonyl)-6-methylpyrimidin-4(3H)-one to crash out of solution as a pale solid. Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C for 12 hours.

Step 7: Purification Recrystallize the crude solid from a minimal amount of hot ethanol/water (70:30 v/v) to yield the analytically pure pyrimidinone.

Data Presentation & Optimization

The following tables summarize the stoichiometric requirements and the empirical optimization data that validate the chosen protocol.

Table 1: Reagent Stoichiometry for Pyrimidine Annulation
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
Ethyl 2-imino-2-(methylthio)acetate175.211.010.01.75 gElectrophile / C-N Source
Ethyl 3-aminocrotonate129.161.0510.51.36 gBinucleophile / C-C-C Source
Sodium ethoxide (NaOEt)68.051.212.00.82 gBase / Cyclization Promoter
Anhydrous Ethanol46.07Solvent-30 mLReaction Medium
Table 2: Optimization of Reaction Parameters
EntrySolventBaseTemperatureTime (h)Yield (%)Empirical Observation
1EtOHNoneReflux (78 °C)12< 20%Incomplete cyclization; reaction stalls at the amidine intermediate.
2THFTEA65 °C845%Sluggish reaction; Triethylamine is insufficiently basic to drive ring closure.
3 EtOH NaOEt Reflux (78 °C) 5 82% Optimal conditions; clean conversion and high purity profile.
4MeOHNaOMeReflux (65 °C)675%Undesirable transesterification observed (methyl esters detected via LC-MS).

Sources

Application Note: Conditions and Protocols for Nucleophilic Attack on Ethyl 2-Imino-2-(methylthio)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Ethyl 2-imino-2-(methylthio)acetate ( HN=C(SCH3​)CO2​Et ) is a highly versatile, electrophilic scaffold widely utilized in medicinal chemistry for the construction of nitrogen-containing heterocycles, including imidazoles, pyrazoles, and pyrimidines[1]. The molecule features a highly polarized imino carbon (C2) and an excellent leaving group in the form of a methylthio ( −SMe ) moiety. This application note details the mechanistic rationale, optimized reaction parameters, and validated step-by-step protocols for executing nucleophilic attack and subsequent annulation cascades on this substrate.

Mechanistic Principles & Causality (E-E-A-T)

To successfully utilize ethyl 2-imino-2-(methylthio)acetate, one must understand the thermodynamic and kinetic driving forces governing its reactivity.

The Electrophilic Hub

The C2 carbon of the substrate is flanked by an electron-withdrawing ester group ( −CO2​Et ) and an imine nitrogen ( =NH ). This dual electron-withdrawing environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond, rendering the C2 position highly susceptible to nucleophilic attack[1].

The Role of the Methylthio Leaving Group

The success of annulation reactions relies on the ability of the −SMe group to function as a superior leaving group[1]. Upon nucleophilic attack, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is thermodynamically driven by the expulsion of methanethiol ( MeSH ). Because methanethiol is a gas at standard room temperature (boiling point ~6 °C), heating the reaction mixture shifts the equilibrium entirely toward the substitution product via Le Chatelier’s principle.

Mechanism Substrate Ethyl 2-imino-2-(methylthio)acetate (Electrophilic C2) Tetra Tetrahedral Intermediate Substrate->Tetra Nucleophilic Attack Nuc Nucleophile (e.g., Hydrazine) Nuc->Tetra Elim Elimination of MeSH (Gas Evolution) Tetra->Elim Acid/Heat Driven Product Heterocyclic Scaffold (e.g., Pyrazole) Elim->Product Intramolecular Cyclization

Fig 1. Mechanistic pathway of nucleophilic attack and subsequent annulation.

Optimization of Reaction Parameters

A self-validating experimental design requires precise control over solvent, temperature, and catalysis.

  • Solvent Selection: Protic solvents like absolute ethanol (EtOH) or methanol (MeOH) are preferred. They stabilize the polar tetrahedral intermediate through hydrogen bonding and possess boiling points (78 °C and 65 °C, respectively) that are ideal for refluxing, which actively drives off the MeSH byproduct.

  • Catalysis: While strong nucleophiles (like hydrazines) can attack uncatalyzed, the addition of catalytic weak acid (e.g., glacial acetic acid) protonates the imine nitrogen, further increasing the electrophilicity of the C2 carbon. If the nucleophile is introduced as a hydrochloride salt (e.g., amidine HCl), a stoichiometric amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free nucleophile.

  • Safety & Trapping: The generation of methanethiol gas presents a severe odor and toxicity hazard. All reactions must be performed in a fume hood with the condenser outlet routed through a bleach (sodium hypochlorite) scrubber to oxidize the MeSH into odorless, water-soluble dimethyl disulfide and methanesulfonic acid.

Reaction Scope and Quantitative Data

The table below summarizes the expected outcomes when reacting ethyl 2-imino-2-(methylthio)acetate with various nucleophile classes[1],[2].

Nucleophile TypeExample ReagentOptimized ConditionsPrimary Product ScaffoldTypical Yield Range
Hydrazines Hydrazine hydrateEtOH, Reflux (78 °C), 2-4hPyrazoles / Triazoles75% – 90%
Binucleophiles EthylenediamineEtOH, Reflux (78 °C), 4-6hImidazolines70% – 88%
Primary Amines Substituted AnilinesDMF, AcOH (cat.), 80 °C, 8hSubstituted Imines60% – 85%
Amidines Benzamidine HClTHF, DIPEA (1.2 eq), 65 °CPyrimidines65% – 80%

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazole Scaffolds via Hydrazine Addition

Objective: To synthesize a pyrazole/triazole derivative by displacing the methylthio group using hydrazine hydrate.

Materials Required:

  • Ethyl 2-imino-2-(methylthio)acetate (1.0 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Absolute Ethanol (Reaction solvent)

  • Glacial Acetic Acid (Catalyst)

  • 10% Sodium Hypochlorite (Bleach) solution (For gas scrubbing)

Step-by-Step Methodology:

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas line from the top of the condenser to a secondary trap containing a 10% bleach solution to neutralize evolved methanethiol.

  • Reagent Solubilization: Dissolve ethyl 2-imino-2-(methylthio)acetate (10 mmol) in 20 mL of absolute ethanol at room temperature.

  • Nucleophile Addition: Slowly add hydrazine hydrate (11 mmol) dropwise to the stirring solution. Causality Note: Dropwise addition prevents uncontrolled exothermic spikes and minimizes side-reactions such as bis-addition.

  • Catalysis: Add 2-3 drops of glacial acetic acid to mildly lower the pH, activating the imine for attack.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C). Maintain reflux for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3, visualized with UV and KMnO4​ stain). The reaction is self-validating and deemed complete when gas evolution in the bleach scrubber ceases and the starting material spot disappears.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Resuspend the crude residue in ethyl acetate and wash with saturated NaHCO3​ followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography to isolate the pure heterocyclic scaffold.

Workflow Step1 1. Setup & Safety Assemble reflux + Bleach scrubber Step2 2. Reagent Mixing Substrate + Hydrazine in EtOH Step1->Step2 Step3 3. Catalysis Add catalytic Glacial AcOH Step2->Step3 Step4 4. Thermal Activation Reflux at 78°C for 2-4 hours Step3->Step4 Step5 5. Purification Aqueous workup & Chromatography Step4->Step5

Fig 2. Standard experimental workflow for nucleophilic annulation reactions.

Protocol B: Synthesis of Pyrimidines via Amidine Binucleophiles

Objective: To construct a pyrimidine ring by reacting the substrate with an amidine hydrochloride.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere (Nitrogen/Argon), suspend Benzamidine hydrochloride (1.05 equivalents) in anhydrous THF.

  • Free-Basing the Nucleophile: Add DIPEA (1.2 equivalents) to the suspension and stir for 15 minutes at room temperature. Causality Note: The base neutralizes the HCl salt, generating the highly nucleophilic free amidine required for the initial attack on the C2 carbon.

  • Substrate Addition: Add ethyl 2-imino-2-(methylthio)acetate (1.0 equivalent) to the mixture.

  • Cyclization: Heat the reaction to 65 °C for 6 hours. The binucleophilic nature of the amidine allows for initial displacement of the −SMe group, followed by intramolecular condensation with the ester moiety (expelling ethanol) to close the pyrimidine ring.

  • Isolation: Quench with water, extract with dichloromethane (DCM), and purify via recrystallization or chromatography.

References

  • National Institutes of Health (PMC). "Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis." Available at:[Link][2]

  • ResearchGate. "Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate." Available at: [Link][3]

Sources

Application Note & Protocol: Acid-Catalyzed Conversion of 2-(Methylthio)acetonitrile to an Imino Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Imino esters, also known as imidates, are valuable intermediates in organic synthesis, serving as precursors for a variety of functional groups including esters, amidines, and orthoesters.[1][2][3] This document provides a detailed guide to the synthesis of an imino ester hydrochloride salt from 2-(methylthio)acetonitrile via the Pinner reaction.[1][2][3] We will delve into the underlying reaction mechanism, provide a comprehensive, step-by-step laboratory protocol, and discuss critical safety considerations for handling the reagents involved. This guide is intended to provide researchers with the foundational knowledge and practical steps to successfully and safely perform this transformation.

Introduction and Scientific Background

The conversion of nitriles to imino esters is a classic transformation in organic chemistry, most frequently accomplished through the Pinner reaction, first reported by Adolf Pinner in 1877.[2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, initially forming an imino ester salt, commonly referred to as a Pinner salt.[3][4][5] These Pinner salts are highly reactive intermediates that can be subsequently converted to other functional groups. For instance, hydrolysis of the Pinner salt yields an ester, while reaction with an amine produces an amidine.[3]

The substrate of interest, 2-(methylthio)acetonitrile, contains a sulfur-bearing functional group, which can sometimes complicate reactions. However, the Pinner reaction is generally tolerant of a wide variety of functional groups, making it a robust method for this transformation. The resulting imino ester, with its unique electronic properties, is a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Reaction Mechanism

The acid-catalyzed conversion of 2-(methylthio)acetonitrile to an imino ester proceeds through a well-established mechanistic pathway. The key steps are outlined below:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon. This step forms a protonated imino ester intermediate.

  • Deprotonation: A chloride ion or another alcohol molecule acts as a base to deprotonate the oxygen atom, yielding the neutral imino ester.

  • Protonation of the Imino Ester: The imino ester is then protonated on the nitrogen atom by another molecule of HCl.

  • Formation of the Imino Ester Hydrochloride Salt: The final product is the stable imino ester hydrochloride salt, often called a Pinner salt, which can typically be isolated as a crystalline solid.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Pinner reaction for the conversion of 2-(methylthio)acetonitrile to the corresponding imino ester hydrochloride.

Pinner_Reaction cluster_intermediates Reaction Intermediates cluster_product Product Nitrile 2-(Methylthio)acetonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ Alcohol Alcohol (R-OH) HCl Anhydrous HCl ProtonatedIminoEster Protonated Imino Ester ProtonatedNitrile->ProtonatedIminoEster + R-OH PinnerSalt Imino Ester Hydrochloride (Pinner Salt) ProtonatedIminoEster->PinnerSalt - H⁺, + HCl

Caption: Mechanism of the Pinner Reaction.

Experimental Protocol

This protocol details the synthesis of an imino ester hydrochloride from 2-(methylthio)acetonitrile using methanol as the alcohol and anhydrous hydrogen chloride as the acid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Methylthio)acetonitrile≥98%Sigma-AldrichStore under nitrogen.
Methanol (Anhydrous)≥99.8%Fisher ScientificUse a freshly opened bottle or dry over molecular sieves.
Hydrogen ChlorideAnhydrous gasPraxairUse with appropriate gas regulator and trap.
Diethyl Ether (Anhydrous)≥99.7%VWRRequired for precipitation and washing.
Round-bottom flask (100 mL)--Flame-dried before use.
Magnetic stirrer and stir bar---
Gas dispersion tube--For bubbling HCl gas.
Drying tube (CaCl₂)--To protect from atmospheric moisture.
Ice bath--For temperature control.
Schlenk line or nitrogen balloon--To maintain an inert atmosphere.
Safety Precautions
  • Hydrogen Chloride (Anhydrous): Extremely corrosive and toxic.[6][7][8] Causes severe burns upon contact with skin and eyes.[8] Inhalation can lead to respiratory damage.[8] All manipulations must be performed in a well-ventilated fume hood.[6][7][8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[7] A gas scrubber containing a sodium hydroxide solution should be used to neutralize any excess HCl gas.

  • Methanol: Flammable liquid and toxic. Avoid inhalation and skin contact.

  • 2-(Methylthio)acetonitrile: Handle with care. Avoid inhalation and skin contact.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (nitrogen or argon).

Reaction Setup and Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: Experimental workflow for imino ester synthesis.

Step-by-Step Procedure:

  • Preparation of Anhydrous Methanolic HCl: In a fume hood, equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a gas dispersion tube connected to a cylinder of anhydrous HCl gas via Tygon tubing. The outlet of the flask should be fitted with a drying tube. Place the flask in an ice bath on a magnetic stirrer. Add 50 mL of anhydrous methanol to the flask and begin gentle stirring. Slowly bubble anhydrous HCl gas through the methanol for approximately 15-20 minutes. The temperature should be maintained below 10 °C.

  • Reaction Initiation: Remove the gas dispersion tube and add 2-(methylthio)acetonitrile (5.0 g, 57.4 mmol) to the cold methanolic HCl solution under a stream of nitrogen. Seal the flask with a rubber septum and insert a needle connected to a nitrogen balloon to maintain a positive pressure of inert gas.

  • Reaction Progression: Continue stirring the reaction mixture in the ice bath for 1 hour, and then allow it to slowly warm to room temperature. Let the reaction stir at room temperature for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Product Isolation: Once the reaction is complete, cool the flask in an ice bath. Slowly add anhydrous diethyl ether (50 mL) to the reaction mixture with vigorous stirring to precipitate the imino ester hydrochloride salt.

  • Washing and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with two portions of cold anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material and impurities. Dry the white crystalline product under high vacuum to a constant weight.

Expected Results and Characterization
  • Yield: The reaction should provide a good to excellent yield of the desired imino ester hydrochloride (typically 75-90%).

  • Appearance: The product should be a white to off-white crystalline solid.

  • Characterization: The structure of the product can be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the methylthio group, the methylene group, the methoxy group of the imino ester, and a broad singlet for the N-H protons of the hydrochloride salt.

    • ¹³C NMR: Expect distinct signals for the carbons of the methylthio, methylene, methoxy, and the imino ester functional groups.

    • IR Spectroscopy: Look for a characteristic C=N stretch in the region of 1650-1690 cm⁻¹ and a broad N-H stretch from the hydrochloride salt around 2400-3200 cm⁻¹.

Troubleshooting and Key Considerations

  • Low Yield:

    • Presence of Water: Moisture will hydrolyze the product to the corresponding ester, reducing the yield of the imino ester. Ensure all reagents and glassware are scrupulously dry.

    • Incomplete Reaction: The reaction may require a longer time or a higher concentration of HCl.

  • Product Oily or Difficult to Crystallize:

    • This may indicate impurities. Ensure thorough washing with cold, anhydrous diethyl ether. Trituration with a fresh portion of ether may induce crystallization.

  • Temperature Control: It is crucial to keep the reaction mixture cold during the addition of HCl and the initial phase of the reaction to prevent the formation of byproducts.[2][3]

Conclusion

The Pinner reaction provides an efficient and reliable method for the synthesis of imino ester hydrochlorides from nitriles. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize the imino ester of 2-(methylthio)acetonitrile. This versatile intermediate can then be utilized in a wide range of subsequent transformations, making it a valuable tool in the arsenal of synthetic chemists in academia and industry.

References

  • Pinner Reaction - SynArchive. Available at: [Link]

  • Pinner reaction - Wikipedia. Available at: [Link]

  • Pinner Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet: Hydrochloric acid in ethanol - Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET Hydrogen chloride, anhydrous SECTION 1 - Linde Gas. Available at: [Link]

  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. Available at: [Link]

  • Safety Data Sheet - Westlake Corporation. Available at: [Link]

Sources

Application Note: Ethyl 2-imino-2-(methylthio)acetate as a Versatile C2 Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, diverse heterocyclic libraries is critical for high-throughput screening and hit-to-lead optimization. Ethyl 2-imino-2-(methylthio)acetate (CAS: 79437-69-7), systematically designated as ethyl 2-imino-2-methylsulfanylacetate, serves as a highly efficient, bifunctional C2 building block[1]. Featuring both an electrophilic thioimidate carbon and a reactive ester moiety, this reagent is purpose-built for cascade annulation reactions. It enables the modular synthesis of nitrogen-containing heterocycles—such as imidazoles, pyrimidines, and fused heterocyclic architectures—which are privileged scaffolds frequently targeting critical cellular signaling pathways like kinases[2].

Mechanistic Rationale & Physicochemical Profiling

The synthetic utility of ethyl 2-imino-2-(methylthio)acetate is rooted in its dual-electrophile nature, which allows it to undergo sequential reactions with binucleophiles (e.g., diamines, amidines, hydrazines).

  • Primary Electrophilic Center (Imine Carbon): A key feature of this molecule is the ability of the methylthio (-SMe) group to function as an effective leaving group[2]. The imine carbon is a "hard" electrophile. When exposed to a nucleophile, attack occurs preferentially at this site, initiating a cascade that expels methanethiol (MeSH) gas[2].

  • Secondary Electrophilic Center (Ester Carbon): Following the initial substitution, the adjacent ethyl ester acts as an internal electrophilic trap. The second nucleophilic moiety of the binucleophile attacks the ester carbonyl, expelling ethanol and driving the intramolecular cyclization forward to yield a stable, aromatic, or semi-aromatic ring system.

  • Downstream Versatility: The ester group can also be preserved during certain mild reactions, providing a handle for subsequent transformations such as hydrolysis to a carboxylic acid or transesterification to modify the drug candidate's solubility and physicochemical properties[2].

Annulation A Ethyl 2-imino-2- (methylthio)acetate C Thioimidate Substitution A->C B Binucleophile B->C D Intramolecular Cyclization C->D - MeSH E Target Heterocycle D->E - EtOH

Figure 1: Cascade annulation mechanism of ethyl 2-imino-2-(methylthio)acetate.

Standardized Experimental Protocol: Heterocycle Annulation

This protocol details the general synthesis of nitrogen-containing heterocycles (e.g., imidazoles or pyrimidines) via reaction with a standard binucleophile[2].

Causality-Driven Reagent Selection
  • Solvent - Anhydrous Ethanol: Ethanol is deliberately chosen to match the leaving group of the ester (-OEt). If methanol were used, an unwanted transesterification equilibrium would occur, resulting in a complex mixture of methyl and ethyl ester intermediates that complicate isolation.

  • Base - Triethylamine (TEA): TEA acts as a non-nucleophilic proton scavenger. It is required to neutralize the hydrochloride salts of common binucleophiles (like amidine HCl) without competing for the highly electrophilic imine carbon.

  • Safety Apparatus - Bleach Scrubber: The displacement of the methylthio group generates methanethiol (MeSH), a highly toxic and foul-smelling gas. Routing the condenser exhaust through a sodium hypochlorite (bleach) scrubber oxidizes MeSH into odorless, water-soluble methanesulfonic acid.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the binucleophile (1.0 equiv, e.g., 10 mmol) in 30 mL of anhydrous ethanol.

  • Base Addition: Add Triethylamine (1.2 equiv, 12 mmol) dropwise to the solution. Stir at 25 °C for 10 minutes to ensure complete free-basing of the nucleophile.

  • Reagent Introduction: Slowly add ethyl 2-imino-2-(methylthio)acetate (1.05 equiv, 10.5 mmol) to the reaction mixture.

  • Primary Substitution (Room Temp): Stir the mixture at 25 °C for 1–2 hours. Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC). The starting material (Rf ~0.6 in 3:1 Hexane:EtOAc) should disappear, replaced by a highly polar, UV-active intermediate spot.

  • Thermal Cyclization: Attach a reflux condenser connected to a bleach scrubber. Heat the reaction to 78 °C (reflux) for 4–8 hours. The elevated temperature provides the activation energy necessary for the sterically hindered intramolecular attack on the ester carbonyl.

  • Workup & Isolation: Cool the reaction to 0 °C. Many heterocyclic products will spontaneously precipitate. Filter the precipitate and wash with cold ethanol. If no precipitation occurs, concentrate the solvent in vacuo and purify via flash column chromatography.

Workflow Step1 1. Reagent Preparation Solvent: Dry EtOH | Base: TEA Step2 2. Nucleophilic Attack (25°C) Monitor via TLC | Displace -SMe Step1->Step2 Step3 3. Thermal Cyclization (78°C) Reflux 4-8h | MeSH Scrubber Active Step2->Step3 Step4 4. Workup & Isolation Precipitation or Flash Chromatography Step3->Step4 Step5 5. QA/QC Validation NMR, LC-MS Mass Shift Confirmation Step4->Step5

Figure 2: Standardized self-validating experimental workflow for heterocycle synthesis.

Self-Validating QA/QC Systems

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

  • Mass Spectrometry (LC-MS): The open-chain intermediate will exhibit a mass corresponding to [M + Binucleophile - MeSH + H]+. The final cyclized product will show a definitive mass shift to [M + Binucleophile - MeSH - EtOH + H]+. This dual mass-shift validation confirms both substitution and cyclization have occurred.

  • 1H NMR Spectroscopy: Successful cyclization is confirmed by the complete disappearance of the characteristic ethyl ester signals (a quartet near 4.2 ppm and a triplet near 1.3 ppm) and the methylthio singlet (near 2.4 ppm).

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields when reacting ethyl 2-imino-2-(methylthio)acetate with various classes of binucleophiles to generate distinct medicinal scaffolds.

Binucleophile TypeTarget ScaffoldReaction TempTimeTypical YieldKey Byproducts
1,2-Phenylenediamines Quinoxalinone derivatives78 °C (Reflux)6 h75–85%MeSH, EtOH
Amidines Triazine / Imidazole derivatives78 °C (Reflux)8 h65–80%MeSH, EtOH
2-Aminoethanols Oxazinone derivatives60 °C4 h70–85%MeSH, EtOH
Hydrazines Pyrazolone / Triazole derivatives25 °C to 78 °C5 h60–75%MeSH, EtOH

References

  • Benchchem. "Ethyl 2-imino-2-(methylthio)acetate - Benchchem".
  • CIRS Group. "2-亚氨基-2-(甲基硫代)乙酸乙酯 CAS#79437-69-7 | GCIS全球化学品名录查询 - 化规通".

Sources

Application Notes & Protocols: A Guide to the Laboratory-Scale Preparation of Ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 2-imino-2-(methylthio)acetate is a valuable and versatile reagent in organic synthesis, serving as a key building block for a variety of more complex molecules, particularly nitrogen-containing heterocycles which are significant scaffolds in medicinal chemistry.[1] Its unique structure, featuring an imino group, a methylthio moiety, and an ester functionality, provides multiple reactive sites for chemical modification.[1] This guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of ethyl 2-imino-2-(methylthio)acetate via the Pinner reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for characterization and purification, and discuss critical safety considerations. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this important chemical intermediate.

Mechanistic Insight: The Pinner Reaction

The most classical and efficient method for synthesizing imino esters, such as ethyl 2-imino-2-(methylthio)acetate, is the Pinner reaction.[1] This acid-catalyzed reaction involves the addition of an alcohol to a nitrile. In this specific application, 2-(methylthio)acetonitrile reacts with ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).

The Causality Behind the Mechanism:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid catalyst. This protonation significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The alcohol (ethanol) then acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile (the nitrilium ion). This results in the formation of a protonated imidate intermediate.

  • Deprotonation: A subsequent deprotonation step yields the imino ester hydrochloride salt.

  • Neutralization: The final free imino ester is obtained by neutralization of the salt with a suitable base.

The entire process must be conducted under anhydrous conditions, as the presence of water would lead to the hydrolysis of the intermediate imidate to form an amide, a common side product.

Diagram: The Pinner Reaction Mechanism

Caption: Reaction mechanism for the synthesis of ethyl 2-imino-2-(methylthio)acetate.

Reagents and Materials

Successful synthesis relies on the quality and purity of the starting materials. All glassware should be thoroughly dried in an oven (e.g., at 110 °C) and cooled under an inert atmosphere (argon or nitrogen) before use.[2]

Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Role
2-(methylthio)acetonitrile35120-10-6C₃H₅NS87.14Nitrile Precursor
Ethanol (Anhydrous, ≥99.5%)64-17-5C₂H₅OH46.07Alcohol Reactant/Solvent
Hydrogen Chloride (gas or in diethyl ether)7647-01-0HCl36.46Acid Catalyst
Diethyl Ether (Anhydrous)60-29-7C₄H₁₀O74.12Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Neutralizing Base
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying Agent

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale. Quantities can be adjusted as needed, maintaining the molar ratios.

Diagram: Experimental Workflow

Workflow A 1. Apparatus Setup - Flame-dry glassware - Assemble under inert gas B 2. Reagent Preparation - Dissolve nitrile in anhydrous ether - Cool to 0°C A->B C 3. Reaction Initiation - Bubble anhydrous HCl gas through solution - Add anhydrous ethanol dropwise B->C D 4. Reaction Monitoring - Stir at 0°C to room temp - Monitor by TLC C->D E 5. Work-up & Isolation - Quench with NaHCO₃ solution - Extract with ethyl acetate D->E F 6. Purification - Dry organic layers (MgSO₄) - Concentrate under reduced pressure - Purify by vacuum distillation E->F G 7. Characterization - Obtain NMR, IR, and MS data - Confirm structure and purity F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-Imino-2-(methylthio)acetate Yield in Pinner Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of ethyl 2-imino-2-(methylthio)acetate via the Pinner reaction. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Pinner synthesis of ethyl 2-imino-2-(methylthio)acetate are a frequent issue, often stemming from several critical factors. A systematic approach to troubleshooting is essential.

Core Causality: The Pinner reaction's success hinges on the efficient formation of a highly electrophilic nitrilium ion from the starting nitrile, 2-(methylthio)acetonitrile, followed by nucleophilic attack by ethanol.[1][2] Any deviation from optimal conditions can disrupt this delicate balance.

Troubleshooting Workflow:

G A Low Yield Observed B Verify Anhydrous Conditions A->B C Strictly dry all glassware and reagents. Use anhydrous solvents. Run under inert atmosphere (N2 or Ar). B->C Moisture Present D Check Acid Catalyst Quality & Stoichiometry B->D Conditions Anhydrous C->D E Use fresh, dry HCl gas or a reliable in situ generation method. Ensure sufficient acid is present to fully protonate the nitrile. D->E Inadequate Acid F Optimize Reaction Temperature D->F Sufficient Acid E->F G Maintain low temperatures (0-5 °C) during HCl addition to prevent side reactions and decomposition of the Pinner salt. F->G Suboptimal Temperature H Assess Reagent Purity F->H Temperature Optimized G->H I Ensure purity of 2-(methylthio)acetonitrile and ethanol. Impurities can introduce nucleophiles that compete with ethanol. H->I Impure Reagents J Yield Improved? H->J Reagents Pure I->J K Process Optimized J->K Yes L Consult Further Literature or Technical Support J->L No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Mitigation Strategies:

  • Strict Anhydrous Conditions: The intermediate imidate hydrochloride (Pinner salt) is extremely sensitive to moisture.[3] Water will hydrolyze the Pinner salt to the corresponding ester, or the starting nitrile to an amide, significantly reducing the yield of the desired imino ester.[2][4]

    • Actionable Steps:

      • Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).

      • Use anhydrous ethanol and anhydrous solvents (like diethyl ether or dichloromethane) for the reaction.

      • The classical and most effective method involves bubbling dry hydrogen chloride (HCl) gas through the reaction mixture. This ensures strictly anhydrous acidic conditions.[3]

  • Temperature Control: The Pinner salt is thermally unstable.[5] At elevated temperatures, it can decompose or rearrange into N-alkyl amides, another common source of yield loss.[4]

    • Actionable Steps:

      • Maintain the reaction temperature at 0-5 °C, especially during the introduction of HCl gas.

      • Allow the reaction to proceed at a low temperature for a sufficient duration (which may range from a few hours to overnight) to ensure complete formation of the Pinner salt precipitate.

  • Purity of Starting Materials: The purity of the 2-(methylthio)acetonitrile and ethanol is crucial. Impurities can lead to unwanted side reactions.

    • Actionable Steps:

      • Use freshly distilled ethanol.

      • Ensure the 2-(methylthio)acetonitrile is of high purity. If necessary, purify it by distillation before use.

Question 2: I am observing significant amounts of ethyl 2-(methylthio)acetate as a byproduct. Why is this happening and how can I prevent it?

Answer:

The formation of ethyl 2-(methylthio)acetate is a classic sign of hydrolysis of the Pinner salt intermediate.

Core Causality: The imino ester hydrochloride (Pinner salt) is an intermediate that can be readily hydrolyzed by water to form the corresponding ester.[4][6] If even trace amounts of water are present in the reaction mixture, a portion of the Pinner salt will be converted to ethyl 2-(methylthio)acetate, reducing the yield of the desired product.

G A 2-(Methylthio)acetonitrile C Pinner Salt (Imidate Hydrochloride) A->C + B Ethanol + HCl (Anhydrous) B->C D Ethyl 2-Imino-2-(methylthio)acetate (Desired Product) C->D Workup (Base) F Ethyl 2-(Methylthio)acetate (Byproduct) C->F + E Water (Moisture) E->F

Caption: Reaction pathway showing byproduct formation.

Preventative Measures:

  • Rigorous Exclusion of Water: This is the most critical preventative measure. Follow all the steps for maintaining anhydrous conditions as detailed in Question 1.[2][3]

  • In Situ HCl Generation: Instead of using aqueous HCl solutions, generate HCl gas in situ or use a solution of HCl in an anhydrous solvent like dioxane or diethyl ether. Bubbling dry HCl gas through the reaction mixture is the traditional and highly effective method.[7]

  • Workup Procedure: During the workup, when isolating the free imino ester, be mindful of the pH. Prolonged exposure to acidic aqueous conditions can promote hydrolysis. Neutralization should be performed efficiently, and the product should be extracted promptly.

Question 3: The reaction seems to stall, and I have a low conversion of the starting nitrile. What should I check?

Answer:

Low conversion of the starting nitrile, 2-(methylthio)acetonitrile, often points to insufficient activation of the nitrile group.

Core Causality: The Pinner reaction is acid-catalyzed. The first step is the protonation of the nitrile nitrogen by a strong acid like HCl to form a highly electrophilic nitrilium ion.[1][8] If the acid is not present in sufficient quantity or is not strong enough, the nitrile will not be activated, and the reaction will not proceed efficiently.

Troubleshooting Steps:

  • Acid Stoichiometry: Ensure that at least a stoichiometric amount of HCl is used relative to the nitrile. An excess of HCl is often used to drive the reaction to completion.

  • HCl Delivery: Confirm that the HCl gas is effectively being delivered to and dissolving in the reaction mixture. Vigorous stirring is important.

  • Alternative Acid Catalysts: While gaseous HCl is standard, some modern variations of the Pinner reaction employ Lewis acids like trimethylsilyl triflate (TMSOTf).[1] These can sometimes be more effective, especially for less reactive nitriles, but may also promote different side reactions.[9][10]

  • Reaction Time: The Pinner reaction can be slow, especially at low temperatures. Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

II. Frequently Asked Questions (FAQs)

What is the detailed mechanism of the Pinner reaction for this synthesis?

The reaction proceeds through a two-step mechanism:

  • Formation of the Nitrilium Ion: The nitrogen atom of the 2-(methylthio)acetonitrile is protonated by the strong acid (HCl), forming a highly reactive nitrilium ion. This makes the carbon atom of the nitrile group highly electrophilic.

  • Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion. This is followed by a proton transfer to yield the imidate hydrochloride, also known as the Pinner salt.[1]

G cluster_0 Step 1: Nitrilium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation (Workup) Nitrile CH3S-CH2-C≡N Nitrilium CH3S-CH2-C≡N+-H  (Nitrilium Ion) Nitrile->Nitrilium + H+ HCl H-Cl Intermediate Intermediate Adduct Nitrilium->Intermediate + Ethanol Ethanol CH3CH2OH PinnerSalt CH3S-CH2-C(=N+H2)-OCH2CH3  (Pinner Salt) Intermediate->PinnerSalt Proton Transfer Product CH3S-CH2-C(=NH)-OCH2CH3 (Final Product) PinnerSalt->Product + Base Base Base (e.g., NaHCO3)

Caption: Mechanism of the Pinner Reaction.

What are the optimal reaction conditions for maximizing the yield?

While the optimal conditions can vary slightly depending on the scale and specific setup, the following parameters are generally recommended:

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes decomposition of the thermally unstable Pinner salt intermediate and prevents side reactions.[5]
Solvent Anhydrous Diethyl Ether or DichloromethaneProvides a non-reactive medium and helps in the precipitation of the Pinner salt.
Acid Catalyst Anhydrous Hydrogen Chloride (gas)Ensures strictly anhydrous conditions, which is critical to prevent hydrolysis of the Pinner salt.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction and causing side reactions.[2]
Reaction Time 2-24 hoursAllows for the complete formation and precipitation of the Pinner salt. Reaction progress should be monitored.
How should I properly handle and store the reagents for this reaction?
  • 2-(Methylthio)acetonitrile: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Anhydrous Ethanol: Store over molecular sieves to ensure it remains dry.

  • Hydrogen Chloride: As a corrosive and toxic gas, it must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

What are the key safety precautions to consider during this experiment?
  • Hydrogen Chloride Gas: The use of gaseous HCl requires a well-maintained gas delivery system and a fume hood. Ensure that any excess HCl is properly neutralized in a basic scrubber.

  • Anhydrous Reagents: Anhydrous solvents like diethyl ether are highly flammable. Ensure there are no sources of ignition nearby.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling the reagents and performing the reaction.

III. Experimental Protocol

Optimized Synthesis of Ethyl 2-Imino-2-(methylthio)acetate

This protocol is a guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-(Methylthio)acetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube. Place the flask in an ice bath.

  • Reagent Addition: To the flask, add 2-(methylthio)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.

  • HCl Addition: Begin stirring the mixture and bubble dry hydrogen chloride gas through the solution at a slow, steady rate. Maintain the temperature of the reaction mixture between 0-5 °C.

  • Reaction: Continue bubbling HCl until the solution is saturated and a white precipitate of the Pinner salt forms. Allow the reaction to stir at 0-5 °C for an additional 4-6 hours or until the reaction is complete (monitor by TLC or GC).

  • Isolation of Pinner Salt: If desired, the Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.

  • Formation of the Free Imino Ester: Suspend the crude Pinner salt in cold diethyl ether and slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-imino-2-(methylthio)acetate.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

IV. References

  • Schummer, A., & Reissig, H.-U. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate. Retrieved from [Link]

  • Lapaev, A. R., et al. (2022). Сu-Catalyzed Pinner Reaction of Acetonitrile with Alcohols. Molbank, 2022(4), M1493. Retrieved from [Link]

  • Chemistry Steps. (2025, July 28). Nitriles to Esters. Retrieved from [Link]

  • PMC. (n.d.). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

Sources

Troubleshooting incomplete methylthio group expulsion in cascade annulations

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cascade Annulations

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cascade Annulations. As Senior Application Scientists, we understand that even the most elegant reaction pathways can present unexpected challenges. This guide is designed to provide in-depth, mechanistically-grounded troubleshooting advice for a common and often frustrating issue: the incomplete expulsion of a methylthio (–SMe) group in cascade annulation sequences. Our goal is to move beyond simple procedural adjustments and offer a deeper understanding of the underlying chemical principles to empower you to solve not just the current problem, but future challenges as well.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cascade annulation has stalled, yielding a stable methylthio-containing intermediate instead of my desired annulated product. What are the primary reasons for this incomplete expulsion?

A1: The incomplete expulsion of the methylthio group is fundamentally a problem of its efficacy as a leaving group in the final elimination step of your cascade sequence. The –SMe group is generally considered a poor to moderate leaving group.[1] Its reluctance to depart can be traced back to several key factors:

  • Basicity of the Leaving Group: A fundamental principle of substitution and elimination reactions is that good leaving groups are weak bases.[2][3] The methylthio anion (MeS⁻) is the conjugate base of methanethiol (MeSH), which has a pKa of ~10.4. This makes MeS⁻ a relatively strong base, and therefore, a reluctant leaving group compared to halides or sulfonates.[1]

  • Strength of the C–S Bond: The carbon-sulfur bond is relatively strong and requires significant activation to cleave. The final elimination step, which expels the methylthio group, often has a high activation energy barrier that may not be overcome under standard reaction conditions.[4]

  • Stability of the Intermediate: If the methylthio-containing intermediate is particularly stable due to steric or electronic factors, the thermodynamic driving force for the final elimination step is diminished.

  • Reaction Kinetics: The final elimination step might be kinetically slow compared to the preceding cyclization steps. This can lead to the accumulation of the intermediate, especially if the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature.

Q2: I've confirmed the structure of the stalled intermediate. What is the most logical first step in my troubleshooting process?

A2: The most logical first step is to systematically evaluate and optimize your reaction temperature. Many elimination reactions are highly sensitive to thermal conditions. An insufficient temperature is a common reason for a high activation energy barrier not being overcome.[4]

  • Establish a Baseline: Ensure your analytical method (TLC, LC-MS, GC-MS) can clearly resolve the starting material, the intermediate, and the desired product. Run the reaction under your original conditions to confirm the baseline conversion.

  • Systematic Temperature Increase: Set up a series of parallel reactions, increasing the temperature in systematic increments (e.g., 10–20 °C) from your original condition. Monitor each reaction over time.

  • Analyze and Interpret: Compare the product-to-intermediate ratio at each temperature. You are looking for a temperature that maximizes the formation of the desired product while minimizing potential decomposition or side-product formation.

Temperature (°C)Intermediate (%)Desired Product (%)Observations
80 (Baseline)6515Stalled reaction
1004045Improved conversion
1201080Optimal conversion
140<575Decomposition observed

This table illustrates a hypothetical optimization scenario.

Below is a decision-making workflow for initial troubleshooting:

G start Incomplete -SMe Expulsion Identified temp Systematically Increase Reaction Temperature start->temp analyze_temp Analyze Product:Intermediate Ratio temp->analyze_temp success Problem Solved: Optimize Temperature analyze_temp->success Conversion Improved? Yes solvent Screen Solvents (Polar Aprotic) analyze_temp->solvent No / Decomposition lewis_acid Investigate Lewis Acid Additives solvent->lewis_acid Still Incomplete caption Fig 1. Initial Troubleshooting Workflow

Caption: Fig 1. Initial Troubleshooting Workflow

Q3: Increasing the temperature led to decomposition of my starting material. What other strategies can I employ to promote methylthio group expulsion?

A3: If thermal promotion is not viable, the next step is to focus on chemically activating the methylthio group or facilitating the elimination pathway through additives or solvent choice.

The sulfur atom of the methylthio group is Lewis basic. The addition of a Lewis acid can coordinate to the sulfur, effectively turning the –SMe group into a much better leaving group (formally [R-S(Me)-LA]⁺).[4] This complexation polarizes the C–S bond, weakening it and lowering the activation energy for elimination.

Common Lewis Acids to Screen:

  • Cu(I) or Cu(II) salts (e.g., CuI, Cu(OTf)₂, CuBr)

  • Ag(I) salts (e.g., AgOTf, AgBF₄) - Silver has a high affinity for sulfur.

  • Zn(II) salts (e.g., Zn(OTf)₂)

  • Ti(IV) or Zr(IV) salts (e.g., TiCl₄, ZrCl₄)[5]

Experimental Protocol: Lewis Acid Screening

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your substrate and solvent.

  • Addition: In separate, parallel reactions, add 0.1 to 1.0 equivalents of the chosen Lewis acid.

  • Execution: Run the reactions at a temperature where you previously observed intermediate formation without significant decomposition.

  • Monitoring: Monitor the reactions by TLC or LC-MS, comparing them to a control reaction without any Lewis acid additive.

A powerful, albeit more complex, strategy is to oxidize the methylthio group to a methylsulfinyl (–S(O)Me) or methylsulfonyl (–SO₂Me) group.[4] The methylsulfonyl group, in particular, is an excellent leaving group due to the ability of the resulting anion to be stabilized by resonance across the two oxygen atoms.[1] This strategy fundamentally changes the nature of the leaving group, making the final elimination step far more favorable.

Considerations:

  • This approach requires a separate oxidation step, which must be compatible with the other functional groups in your molecule.

  • Common oxidizing agents include m-CPBA, Oxone®, or H₂O₂.

  • The cascade reaction would then be performed on the oxidized substrate.

G sub R-S-Me (Poor Leaving Group) activated R-S(LA)-Me (Activated Complex) (Good Leaving Group) sub->activated + oxidized R-SO₂-Me (Excellent Leaving Group) sub->oxidized + la Lewis Acid (e.g., Ag⁺) activated->la oxidant Oxidizing Agent (e.g., m-CPBA) oxidized->oxidant caption Fig 2. Strategies for Leaving Group Activation

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing ethyl 2-imino-2-(methylthio)acetate , a highly reactive imidothioate intermediate used in the construction of nitrogen-containing heterocycles.

Because this molecule features an electrophilic imine carbon and a labile thioether linkage, its synthesis is prone to chemoselectivity issues and rapid degradation. This guide establishes a self-validating framework to help you select the optimal synthetic route, suppress side reactions, and isolate the product intact.

Route Selection & Mechanistic Overview

The synthesis of ethyl 2-imino-2-(methylthio)acetate typically proceeds via one of two pathways:

  • S-Methylation of Ethyl Thiooxamate: The preferred, high-yielding route[1].

  • Thiol Addition to Ethyl Cyanoformate: A secondary route prone to oxidative and hydrolytic side reactions.

RouteSelection SM1 Ethyl Thiooxamate (Preferred Starting Material) Route1 S-Methylation (MeI or Me3OBF4) SM1->Route1 SM2 Ethyl Cyanoformate + Methanethiol Route2 Base-Catalyzed Thiol Addition SM2->Route2 Product Ethyl 2-imino-2-(methylthio)acetate (Target Product) Route1->Product Neutralization (pH 7-8) Side1 Side Reaction: N-Methylation Route1->Side1 Strong Base / Over-reaction Route2->Product Anhydrous Conditions Side2 Side Reaction: Hydrolysis / DMDS Formation Route2->Side2 Moisture / O2 Exposure

Caption: Logical relationship of synthetic routes and their respective side-reaction pathways.

Quantitative Data: Selecting the Right Methylating Agent

When utilizing the preferred ethyl thiooxamate route, the choice of methylating agent dictates the chemoselectivity of the reaction.

Methylating AgentReactivityChemoselectivity (S vs N)Typical Reaction TimePrimary Side Reaction Risk
Methyl Iodide ( CH3​I ) ModerateHigh (S-alkylation favored)12–24 hN-alkylation (if base is too strong)
Meerwein's Salt ( Me3​OBF4​ ) Very HighVery High (Strictly S-alkylation)1–2 hHydrolysis (during aqueous quench)
Dimethyl Sulfate ( Me2​SO4​ ) HighModerate (Risk of N-alkylation)4–8 hEster hydrolysis (due to harsh workup)

Troubleshooting FAQs

Q1: Why am I observing significant N-methylation instead of the desired S-methylation when reacting ethyl thiooxamate with methyl iodide? A: N-methylation is a thermodynamic sink driven by the use of overly strong bases. According to Hard-Soft Acid-Base (HSAB) theory, the thioamide sulfur is a "soft" nucleophile, making it kinetically favored to react with "soft" electrophiles like methyl iodide. However, if a strong base (e.g., sodium hydride or alkoxides) is used, the thioamide is deprotonated to form an ambident anion. The harder, more electronegative nitrogen atom then dictates the reaction pathway, leading to the N-methylated byproduct. Self-Validating Fix: Perform the methylation under neutral conditions or use a mild, non-nucleophilic base (e.g., K2​CO3​ ) in a polar aprotic solvent.

Mechanism SM Ethyl Thiooxamate (Ambident Nucleophile) Soft Soft Electrophile (e.g., MeI, Neutral) SM->Soft Hard Hard Electrophile / Strong Base (e.g., Me2SO4 + NaH) SM->Hard S_Alk S-Alkylation (Kinetic Control) Soft->S_Alk Favored (HSAB Theory) N_Alk N-Alkylation (Thermodynamic Control) Hard->N_Alk Favored

Caption: Mechanistic divergence in thioamide alkylation governed by Hard-Soft Acid-Base (HSAB) theory.

Q2: My product degrades during aqueous workup. How can I prevent hydrolysis of the imino ester? A: Imino esters (imidates) are highly susceptible to hydrolysis. The carbon-nitrogen double bond is highly electrophilic. Under acidic conditions, water readily attacks the imine carbon, expelling ammonia and yielding ethyl 2-(methylthio)-2-oxoacetate. Self-Validating Fix: Quench the reaction strictly between pH 7.5 and 8.0 using cold, saturated NaHCO3​ . If the pH drops below 7, imidate hydrolysis accelerates. If it exceeds 8.5, base-catalyzed ester hydrolysis occurs. Always use a calibrated pH meter during the quench.

Q3: I am attempting the Pinner-type addition of methanethiol to ethyl cyanoformate. Why is my yield so low, and why does the reaction mixture smell strongly of cabbage even after workup? A: Ethyl cyanoformate is a highly reactive, moisture-sensitive cyanating agent. If your solvent is not strictly anhydrous, the cyanoformate will hydrolyze before the thiol can attack. Furthermore, methanethiol[2] is easily oxidized to dimethyl disulfide (DMDS) in the presence of oxygen, which accounts for the lingering cabbage-like odor and low yield. Self-Validating Fix: Degas all solvents using the freeze-pump-thaw method. Conduct the reaction under a strict argon atmosphere. Add a catalytic amount of triethylamine to increase the nucleophilicity of the thiol, ensuring the addition outpaces any background oxidation.

Self-Validating Experimental Protocol

Standard Operating Procedure: S-Methylation using Meerwein's Salt

This protocol utilizes Trimethyloxonium tetrafluoroborate (Meerwein's salt) to ensure rapid, purely kinetic S-methylation without the need for basic conditions during the alkylation step[3].

Materials: Ethyl thiooxamate, Trimethyloxonium tetrafluoroborate ( Me3​OBF4​ ), anhydrous dichloromethane (DCM), saturated NaHCO3​ , brine, anhydrous Na2​SO4​ .

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask. Purge with argon.

  • Dissolution: Dissolve 10.0 mmol of ethyl thiooxamate in 50 mL of anhydrous DCM to create a 0.2 M solution.

  • Alkylation: Cool the solution to 0 °C using an ice bath. Add 11.0 mmol (1.1 eq) of Me3​OBF4​ in one rapid portion under positive argon flow.

  • Reaction: Remove the ice bath. Stir at 20 °C for 1.5 hours.

    • Validation Checkpoint 1: Spot the reaction on TLC (Silica, 7:3 Hexane:EtOAc). The starting material ( Rf​≈0.4 ) should disappear completely, replaced by baseline material (the intermediate sulfonium salt).

  • Neutralization (Critical): Cool the flask back to 0 °C. Vigorously stir the mixture while dropwise adding cold, saturated aqueous NaHCO3​ .

    • Validation Checkpoint 2: Continuously monitor the aqueous layer with pH paper. Stop the addition exactly when the pH stabilizes at 7.5–8.0.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ≤25 °C.

    • Validation Checkpoint 3: Run a 1H NMR of the crude product. The presence of a sharp singlet near 2.4 ppm confirms the −SCH3​ group, while the ethyl ester signals (quartet near 4.2 ppm, triplet near 1.3 ppm) should remain intact. The absence of a downfield N−CH3​ signal (~3.0 ppm) validates the successful suppression of N-alkylation.

  • Storage: Store the resulting ethyl 2-imino-2-(methylthio)acetate at -20 °C under argon to prevent thermal degradation and polymerization.

References

[3] Title: Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis Source: PubMed Central (NIH) URL:

[1] Title: Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions Source: White Rose eTheses Online URL:

Title: Ethyl cyanoformate 99% Source: Sigma-Aldrich URL:

[2] Title: Methanethiol Source: Wikipedia URL:

Sources

Technical Support Center: Purification and Isolation of Crude Ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethyl 2-imino-2-(methylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this valuable synthetic intermediate. The inherent reactivity of the imino and thioester functionalities presents unique challenges, primarily a pronounced sensitivity to hydrolysis. This document provides in-depth troubleshooting strategies and detailed protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of ethyl 2-imino-2-(methylthio)acetate in a direct question-and-answer format.

Question 1: I am experiencing significant product loss or complete decomposition during silica gel column chromatography. What is happening and how can I prevent it?

Answer: This is the most frequently reported issue and is almost certainly due to the hydrolysis of your compound on the column.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and contains adsorbed water. This environment can readily hydrolyze the sensitive imino group (C=N) and, to a lesser extent, the ethyl ester functionality[1][2]. The imino group, once protonated by the acidic silica, becomes highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding ketone or amide byproducts, which are often highly polar and remain on the column. Thioester hydrolysis can also be catalyzed by acidic or basic conditions[3].

  • Recommended Solutions:

    • Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel before use. This is the most effective solution. A common method is to prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base. Let the slurry stand for about an hour before packing the column. This neutralizes the acidic protons on the silica surface.

    • "Dry-Load" the Sample: To minimize direct contact with potentially wet silica at the top of the column, use a dry-loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column[4].

    • Use Anhydrous Solvents: Ensure that the solvents used for your eluent are as dry as possible to minimize the introduction of water.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography is preferred over gravity chromatography for this reason[4].

Question 2: My purified product is still contaminated with impurities that have similar Rf values on TLC. How can I improve the separation?

Answer: Co-elution is a common challenge when impurities have similar polarities to the target compound.

  • Causality: Impurities may include unreacted starting materials from the synthesis (e.g., from a Pinner reaction, this could be 2-(methylthio)acetonitrile) or side-products[1]. If these have polarities close to your product, isocratic (single solvent mixture) elution may not provide sufficient resolution.

  • Recommended Solutions:

    • Implement Gradient Elution: Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate[5][6]. This will first elute non-polar impurities, then your product, and finally more polar impurities, sharpening the separation.

    • Try Different Solvent Systems: If a hexane/ethyl acetate system fails, explore other solvent combinations. A system containing dichloromethane (e.g., Hexane/DCM or DCM/EtOAc) can alter the selectivity of the separation. Always perform small-scale TLC tests with different solvent systems first to identify the optimal one.

    • Consider an Alternative Purification Method: If the product is a solid or can be induced to crystallize, recrystallization can be an excellent secondary purification step to remove stubborn impurities[7]. Test various solvents like hexane, diethyl ether, or a mixture of dichloromethane and hexane.

Question 3: The product seems to decompose when I concentrate the fractions after chromatography. Why does this happen?

Answer: This points to either thermal instability or residual acidic/basic contaminants in your combined fractions.

  • Causality: Imines and esters can be sensitive to heat. Concentrating at high temperatures on a rotary evaporator can provide the energy needed to overcome the activation barrier for decomposition or hydrolysis, especially if trace amounts of water are present. If you used a base (like triethylamine) to neutralize your column, residual base in the fractions can catalyze hydrolysis during concentration[3].

  • Recommended Solutions:

    • Low-Temperature Concentration: Always concentrate your product at a low temperature. Keep the water bath for the rotary evaporator at or below 30°C.

    • Aqueous Wash Post-Column (Use with Caution): If you used a basic additive in your column, you can perform a gentle aqueous workup on the pooled fractions. Wash the combined organic solution with a dilute, neutral buffer or saturated ammonium chloride (NH₄Cl) solution, followed by a brine wash. Crucially , you must then thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before the final concentration step to remove all water.

    • Co-evaporation: If your product is an oil, co-evaporate with a non-polar solvent like hexane or toluene (use a fume hood) after the initial concentration. This can help remove residual volatile impurities like triethylamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification technique for crude ethyl 2-imino-2-(methylthio)acetate? Flash column chromatography on neutralized silica gel is the most widely applicable and effective method for purifying this compound on a laboratory scale[4]. It offers a good balance of speed and resolving power, which is critical for minimizing on-column decomposition.

Q2: How should I properly store the purified product to ensure its long-term stability? Due to its sensitivity to moisture, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial. For long-term storage, keeping it in a freezer at -20°C is highly recommended to minimize degradation.

Q3: How can I effectively monitor the progress of my column chromatography? Thin-Layer Chromatography (TLC) is the best tool for this[8].

  • Plate: Use standard silica gel F254 plates.

  • Eluent: The solvent system should give your product an Rf value of approximately 0.2-0.4 for optimal separation on the column.

  • Visualization:

    • UV Light (254 nm): Visualize aromatic impurities or UV-active functional groups.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for this compound. The imine and thioether moieties will readily oxidize, appearing as yellow/brown spots on a purple background.

Q4: What are the expected analytical signatures for pure ethyl 2-imino-2-(methylthio)acetate? While a specific spectrum for the title compound is not readily available, based on its structure and data from similar compounds[5][7], you can expect the following:

  • ¹H NMR (in CDCl₃):

    • Triplet (~1.3 ppm, 3H) for the ethyl ester -CH₃.

    • Singlet (~2.4 ppm, 3H) for the methylthio -SCH₃.

    • Quartet (~4.2 ppm, 2H) for the ethyl ester -OCH₂-.

    • A broad singlet for the imino -NH proton (this peak may be exchangeable with D₂O and its chemical shift can vary).

  • ¹³C NMR (in CDCl₃):

    • Signals for the ethyl ester carbons (~14 ppm for CH₃, ~62 ppm for OCH₂).

    • Signal for the methylthio carbon (~15 ppm).

    • Signal for the ester carbonyl carbon (C=O) (~170 ppm).

    • Signal for the imino carbon (C=N) (~165 ppm).

  • IR (thin film or KBr):

    • Strong C=N stretch (~1650 cm⁻¹).

    • Strong C=O stretch from the ester (~1735 cm⁻¹).

    • N-H stretch (~3300 cm⁻¹, can be broad).

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Neutralized Silica Gel

This protocol outlines the standard procedure for purifying the title compound.

  • Preparation of Neutralized Silica:

    • In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude product).

    • Prepare your initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 95:5).

    • Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

    • Pour this basic eluent over the dry silica gel to create a slurry. Stir gently for 15-30 minutes.

  • Column Packing:

    • Pack your chromatography column with the neutralized silica slurry.

    • Allow excess solvent to drain until the solvent level meets the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry-Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed.

  • Elution:

    • Begin eluting with the low-polarity solvent system (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).

    • Apply positive pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions (e.g., 10-20 mL per tube).

  • Monitoring and Gradient Increase:

    • Analyze the collected fractions by TLC using the KMnO₄ stain.

    • Once any non-polar impurities have eluted, gradually increase the eluent polarity (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute your product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Concentrate the pooled fractions using a rotary evaporator at low temperature (<30°C).

    • Place the final product under high vacuum to remove any residual solvent.

Table 1: Suggested Eluent Systems for Column Chromatography

Solvent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate 95:5 to 80:20 Standard choice for compounds of moderate polarity.[6]
Pentane / Diethyl Ether 98:2 to 90:10 Good for less polar compounds, offers different selectivity.[9]
Dichloromethane / Hexane 10:90 to 50:50 Useful for improving solubility of the crude material.

| Pentane / EtOAc | 95:5 | Used for purification of related thionoesters.[5] |

Section 4: Visualization of Workflows

General Purification Workflow

This diagram illustrates the standard sequence of steps from crude reaction mixture to a pure, characterized final product.

cluster_0 Initial Processing cluster_1 Purification cluster_2 Validation Crude Crude Product Workup Aqueous Workup (pH control is key) Crude->Workup Dry Drying Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentration (<30°C) Dry->Concentrate Chromatography Flash Chromatography (Neutralized Silica) Concentrate->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Pool Pool Pure Fractions Fractions->Pool Final_Concentrate Final Concentration Pool->Final_Concentrate Pure_Product Purified Product Final_Concentrate->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization

Caption: General workflow for the purification of ethyl 2-imino-2-(methylthio)acetate.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common purification problems.

Start Start Purification Problem Problem Encountered? Start->Problem LowYield Low or No Yield Problem->LowYield Yes Impure Product is Impure Problem->Impure Yes Success Successful Purification Problem->Success No CheckTLC Check TLC of crude and column flow-through LowYield->CheckTLC CheckGradient Review Elution Profile Impure->CheckGradient OnBaseline Is product stuck on baseline? CheckTLC->OnBaseline Solution_Hydrolysis High Probability of Hydrolysis. Use Neutralized Silica Gel. OnBaseline->Solution_Hydrolysis Yes OnBaseline->CheckGradient No CoElution Do impurities co-elute with product? CheckGradient->CoElution Solution_Gradient Optimize Elution Gradient. Try a different solvent system. CoElution->Solution_Gradient Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Newton, J. J., Britton, R., & Friesen, C. M. (2018). Base-Catalyzed Transesterification of Thionoesters. The Journal of Organic Chemistry, 83(21), 12784–12792. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • Dixon, D. et al. (n.d.). Umpolung Synthesis of Branched α-Functionalized Amines from Imines via Photocatalytic Three-Component Reductive Coupling Reactions - Supporting Information. University of Oxford. Retrieved from [Link]

  • Stockbridge, R. B., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Chemistry. Available from: [Link]

  • Abe, N., Fukumoto, Y., & Harada, H. (2001). SYNTHESIS AND SOME REACTIONS OF ETHYL (2-AlKYL- IMINO-1,2-DIHYDRO-1-AZAAZULEN-1-YL)ACETATES. Heterocycles, 55(8), 1489. Available from: [Link]

  • Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 52(3), 221-224. Available from: [Link]

  • Chemistry LibreTexts. (2024). 7.12: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (Z)-3,7-Dimethyl-2,6-octadienal. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Acid Catalyst Concentration for Imino Ester Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of imino esters via the Pinner reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this versatile reaction, with a specific focus on the critical role of the acid catalyst.

Core Concepts: The Pinner Reaction Unveiled

The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[1][2] This intermediate is a valuable precursor for synthesizing various important functional groups, including esters, amidines, and orthoesters.[3] The success of this transformation hinges on precise control of the reaction conditions, paramount among them being the nature and concentration of the acid catalyst.

The Mechanism: An Acid-Catalyzed Nucleophilic Addition

The reaction proceeds through a well-established mechanism initiated by the acid catalyst.[4][5]

  • Protonation of the Nitrile: A strong acid, classically anhydrous hydrogen chloride (HCl), protonates the nitrogen atom of the nitrile. This crucial step dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[6][7]

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon.[7]

  • Proton Transfer & Salt Formation: Subsequent proton transfer and association with the acid's conjugate base yield the thermodynamically unstable imino ester salt (Pinner salt).[1][4]

Caption: The Pinner reaction mechanism involves nitrile activation, nucleophilic attack, and salt formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on catalyst-related problems.

Q1: My reaction has a very low yield or is not proceeding at all. What catalyst-related factors should I investigate?

A1: Low conversion is a common issue often traced back to the acid catalyst or reaction environment.

  • Catalyst Activity & Anhydrous Conditions: The classic Pinner reaction requires a strong Brønsted acid, typically anhydrous HCl gas.[6] It is absolutely critical that the entire system is anhydrous. Any moisture will lead to the hydrolysis of the Pinner salt intermediate to form a carboxylic ester, consuming your product.[7] Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.[8]

  • Insufficient Catalyst: The acid is a true catalyst, but stoichiometry is key. The reaction begins with the protonation of the nitrile.[9] A substoichiometric amount of acid may not be sufficient to activate the nitrile effectively, leading to a sluggish or incomplete reaction. While classic protocols often use an excess of HCl gas bubbled through the solution, modern variations using Lewis acids may require stoichiometric amounts.[4][10]

  • Catalyst Choice for Substrate: The electronic nature of your nitrile plays a significant role. Electron-rich nitriles are more easily protonated and are well-suited for the acid-catalyzed Pinner reaction.[1] Conversely, electron-poor nitriles are less basic and may require harsher conditions or alternative catalytic systems, such as a base-catalyzed approach.[1][2]

Q2: I am observing a significant amount of N-substituted amide as a byproduct. How can I prevent this?

A2: The formation of an N-substituted amide is a classic sign that a competing reaction, the Ritter reaction , is occurring.[6]

  • Causality—The Ritter Reaction: This side reaction is particularly prevalent when using secondary or tertiary alcohols.[6] The acid catalyst protonates the alcohol, which then leaves as a water molecule to form a stable carbocation. This carbocation is then attacked by the nitrile's nitrogen atom, leading to a nitrilium ion that hydrolyzes during workup to yield the amide.[6]

  • Mitigation Strategies:

    • Choice of Alcohol: Whenever possible, use primary alcohols, as they do not form stable carbocations.[6]

    • Temperature Control: The Pinner reaction is favored at low temperatures (typically at or below 0°C).[2][6] Maintaining a low temperature disfavors the formation of the carbocation intermediate required for the Ritter reaction.

    • Catalyst Selection: While strong Brønsted acids are needed, some Lewis acids can also promote the Ritter reaction.[6] Careful screening of the Lewis acid may be necessary if you are using a non-classical Pinner protocol.

Competing_Pathways Start Nitrile + Alcohol + Acid (H⁺) Nitrilium Activated Nitrilium Ion Start->Nitrilium Protonation of Nitrile Carbocation Carbocation (from 2°/3° ROH) Start->Carbocation Protonation of Alcohol (Favored for 2°/3° ROH) Pinner_Product Imino Ester (Pinner Product) Nitrilium->Pinner_Product Attack by Alcohol (Low Temp Favored) Ritter_Product N-Substituted Amide (Ritter Product) Carbocation->Ritter_Product Attack by Nitrile (Higher Temp Favored)

Caption: Competition between the Pinner (desired) and Ritter (side-reaction) pathways.

Q3: My primary product is a carboxylic ester, not the imino ester. What went wrong?

A3: This is a clear indication of water contamination in your reaction. The imino ester (Pinner salt) is highly susceptible to hydrolysis.[4][7] Even trace amounts of water, whether from solvents, reagents, or atmospheric moisture, can readily hydrolyze the Pinner salt to the corresponding ester.

  • Solution: Strict adherence to anhydrous conditions is non-negotiable.[8]

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly in an oven.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure your alcohol and nitrile starting materials are anhydrous.

    • If using HCl gas, pass it through a drying agent (like concentrated sulfuric acid) before introducing it to the reaction vessel.[6]

Q4: How do I determine the optimal acid catalyst concentration?

A4: Optimization is an empirical process, but can be guided by mechanistic principles.

  • For Gaseous HCl: The classic method involves bubbling a slow stream of dry HCl gas through the cooled reaction mixture.[4][6] A slight excess (e.g., 1.1 equivalents relative to the nitrile) is often sufficient.[6] Reaction progress can be monitored by the precipitation of the Pinner salt or by analytical techniques like TLC or GC to track the disappearance of the nitrile.

  • For Lewis Acids: When using Lewis acids like trimethylsilyl triflate (TMSOTf), optimization studies have shown that stoichiometric amounts (e.g., two equivalents) can be highly effective.[4] Catalytic amounts often lead to unsatisfactory yields.[4] It is recommended to perform a small-scale screen of catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0 equivalents) to find the optimal concentration for your specific substrate combination.

ProblemProbable Cause(s)Recommended Solution(s)
Low/No Yield Insufficient catalyst; Inactive catalyst; Presence of water; Low substrate reactivity.Ensure anhydrous conditions; Use a slight excess of HCl or optimize Lewis acid loading (1-2 eq); Use a stronger acid for electron-poor nitriles.[1][4][6]
Amide Byproduct Competing Ritter reaction.Use primary alcohols; Maintain low reaction temperature (≤0°C); Choose a non-polar solvent.[6]
Ester Byproduct Water contamination.Rigorously dry all glassware, solvents, and reagents; Run under an inert atmosphere.[7]
Orthoester Byproduct Excess alcohol nucleophile.Use stoichiometric amounts of alcohol; The Pinner salt can react with excess alcohol to form an orthoester.[1][2]

Frequently Asked Questions (FAQs)

Q: What exactly is a "Pinner Salt"? A: A Pinner salt is the imino ester hydrochloride salt that is the initial product of the Pinner reaction.[1][11] These salts are typically crystalline solids that precipitate from the reaction mixture and are often isolated by filtration under anhydrous conditions before being used in subsequent reactions.[4][11]

Q: Can I use Lewis acids instead of anhydrous HCl? A: Yes, Lewis acid-promoted Pinner reactions are a milder and often more practical alternative to using toxic and difficult-to-handle HCl gas.[4][10] Lewis acids like trimethylsilyl triflate (TMSOTf), aluminum tribromide, and hafnium(IV) triflate have been successfully used.[4] They function by coordinating to the nitrile nitrogen, thereby activating the nitrile carbon toward nucleophilic attack.[5] The primary advantage is avoiding gaseous HCl, but a key disadvantage can be the promotion of the Ritter side reaction with certain substrates.[6]

Q: What is the ideal temperature for the Pinner reaction? A: Low temperature is crucial. Imidate hydrochlorides are thermodynamically unstable.[2] Reactions are typically run at 0°C or below to prevent decomposition or rearrangement into amides.[2][6]

Q: Are there alternatives to the Pinner reaction for imino ester synthesis? A: Yes, other methods exist, such as the condensation of keto-esters with phosphinyl amides or the direct alkylation of amides, though the Pinner reaction remains a classic and reliable route.[12][13]

Experimental Protocols

Protocol 1: Classic Pinner Reaction with Anhydrous HCl

This protocol describes a general procedure for forming an imino ester hydrochloride salt.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the nitrile (1.0 eq.) and anhydrous alcohol (1.0-1.2 eq.) to an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.

  • Cooling: Cool the stirred reaction mixture to 0°C using an ice-salt bath.

  • HCl Addition: Bubble anhydrous HCl gas (passed through a drying trap) slowly through the solution. Monitor the internal temperature to ensure it remains at or below 0°C.[6]

  • Reaction: Continue the addition until a slight excess of HCl (approx. 1.1 eq.) has been added, or until the Pinner salt begins to precipitate. Stop the gas flow and allow the reaction to stir at 0°C for several hours (4-24 h), monitoring by TLC for the consumption of the nitrile.

  • Isolation: If the Pinner salt precipitates, it can be isolated by filtration under a blanket of inert gas. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

Protocol 2: Lewis Acid-Promoted Pinner-Type Reaction

This protocol is adapted from a Lewis acid-promoted synthesis of carboxylic esters, where the imino ester is an intermediate.[4]

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in the nitrile (used as the solvent).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add trimethylsilyl triflate (TMSOTf) (2.0 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, the reaction is typically quenched with an aqueous solution (e.g., saturated NaHCO₃) and the product ester is extracted with an organic solvent. Note: This procedure is designed for direct conversion to the ester; isolation of the intermediate imino ester would require modification and strictly anhydrous workup.

References

  • Meyers, C., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1639-1645. Available at: [Link]

  • Chemistry Steps. (2025). Nitriles to Esters. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. Available at: [Link]

  • Grokipedia. (n.d.). Pinner reaction. Grokipedia. Available at: [Link]

  • SynArchive. (n.d.). Pinner Reaction. SynArchive. Available at: [Link]

  • Zhao, X., et al. (2014). Synthesis of chiral N-phosphinyl α-imino esters and their application in asymmetric synthesis of α-amino esters by reduction. Beilstein Journal of Organic Chemistry, 10, 566-573. Available at: [Link]

  • Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Watanabe, H., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1639-1645. Available at: [Link]

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Technical Support Center: Stabilizing Ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ethyl 2-imino-2-(methylthio)acetate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and improving the stability of this compound in solution. Understanding its degradation pathways is critical for ensuring experimental reproducibility and the integrity of your results.

Part 1: Core Stability Challenges & Degradation Pathways

Ethyl 2-imino-2-(methylthio)acetate possesses two primary functional groups susceptible to degradation in solution: an N-unsubstituted imine and a methylthio (thioether) group . Their stability is highly dependent on the chemical environment.

Hydrolysis of the Imino Group

The most significant stability concern is the hydrolysis of the C=N double bond, which reverts the compound to the corresponding α-ketoester (ethyl 2-oxo-2-(methylthio)acetate) and ammonia. This reaction is reversible and its rate is highly pH-dependent.[1][2]

  • Acid-Catalyzed Hydrolysis (pH < 7): In acidic conditions, the imine nitrogen is protonated to form an iminium ion. This dramatically increases the electrophilicity of the carbon atom, making it highly susceptible to nucleophilic attack by water.[3][4] This is the most rapid degradation pathway. The rate of hydrolysis generally increases as the pH decreases from neutral.[1]

  • Base-Catalyzed Hydrolysis (pH > 7): While generally slower than acid-catalyzed hydrolysis, degradation still occurs in basic conditions.[1][5] The mechanism involves the direct attack of a hydroxide ion on the imine carbon.

  • The pH "Sweet Spot": The formation of imines is often optimal around pH 4-5, which unfortunately also corresponds to a region of rapid hydrolysis.[6][7] For stability, conditions should deviate from this acidic range. Generally, imines exhibit greater stability at neutral to slightly basic pH.[1]

Hydrolysis_Pathway cluster_acid Acidic Conditions (Rapid) cluster_base Basic Conditions (Slower) Imine_A Ethyl 2-imino-2-(methylthio)acetate Iminium Protonated Iminium Ion (Highly Electrophilic) Imine_A->Iminium + H3O+ Tetrahedral_A Tetrahedral Intermediate Iminium->Tetrahedral_A + H2O Ketone_A Ethyl 2-oxo-2-(methylthio)acetate + NH4+ Tetrahedral_A->Ketone_A - NH3, -H+ Imine_B Ethyl 2-imino-2-(methylthio)acetate Tetrahedral_B Tetrahedral Intermediate Imine_B->Tetrahedral_B + OH- Ketone_B Ethyl 2-oxo-2-(methylthio)acetate + NH3 Tetrahedral_B->Ketone_B - NH2-, +H2O

Caption: Recommended workflow for handling ethyl 2-imino-2-(methylthio)acetate.

Data Summary Table

ParameterCondition to AvoidRecommended ConditionRationale
pH (Aqueous) Acidic (pH < 7)Neutral to slightly basic (pH 7.2 - 8.0)Minimizes rapid acid-catalyzed hydrolysis of the imine. [1][4]
Solvent Protic (Water, Methanol, Ethanol)Anhydrous Aprotic (DMSO, DMF)Prevents hydrolysis and adduct formation. [8][9]
Atmosphere Ambient Air (Oxygen)Inert (Argon, Nitrogen)Prevents oxidation of the methylthio group. [10]
Temperature Room Temperature (for storage)-20°C or colderReduces the rate of all degradation reactions. [8]
Light Direct Light ExposureAmber vials or protection from lightPrevents potential photolytic degradation. [11]

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • Royal Society of Chemistry. (2025, February 6). Organic & Biomolecular Chemistry. [Link]

  • Quora. (2020, May 23). Can imine be hydrolysed in a base like NaOH?[Link]

  • News-Medical.Net. (2018, October 30). Imine Hydrolysis. [Link]

  • ACS Publications. (2025, June 10). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbitu[2]ril | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole...[Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. [Link]

  • PMC. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). [Link]

  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: a Kinetic Analysis | Organic Letters. [Link]

  • PMC. (2025, March 19). Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. [Link]

  • PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Google Patents. CN103910658A - Method of oxidizing thioether to sulfone.
  • Powered by XMB 1.9.11. (2014, May 4). How stable are formaldehyde imines in aq. solutions?[Link]

  • Chemical Science (RSC Publishing). (2020, January 31). n → π interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media*. [Link]

  • Science.gov. methyl group oxidation: Topics by Science.gov. [Link]

  • ACS Publications. (2020, May 27). Recent Progress on Catalytic Addition Reactions to N-Unsubstituted Imines | ACS Catalysis. [Link]

  • (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • PMC. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

  • ACS Publications. (2016, December 26). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins | Bioconjugate Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 17). Thioether Formation - Wordpress. [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles | Journal of Chemical Education. [Link]

  • SINTEF. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ACS Publications. (2016, August 16). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism | The Journal of Organic Chemistry. [Link]

  • Practices for Proper Chemical Storage. [Link]

  • ResearchGate. Structure‐stability correlations for imine formation in aqueous solution. [Link]

  • PubMed. (2005, August 5). Direct liquid chromatography determination of the reactive imine SJG-136 (NSC 694501). [Link]

  • ResearchGate. Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

  • ResearchGate. Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate. [Link]

  • PubMed. Ethyl 2-amino-4-methyl-thio-phene-3-carboxyl-ate. [Link]

  • Catalent Biologics. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy. [Link]

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Validation & Comparative

Strategic Selection Guide: Ethyl 2-imino-2-(methylthio)acetate vs. Ethyl 2-(methylthio)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively compare the structural reactivity, synthetic utility, and experimental handling of two closely related but mechanistically divergent sulfur-containing building blocks.

Structural & Mechanistic Profiling: The "Umpolung" Divergence

Despite sharing a nearly identical carbon skeleton, ethyl 2-imino-2-(methylthio)acetate and ethyl 2-(methylthio)acetate exhibit completely inverted reactivity profiles at their C2 positions. Understanding this fundamental divergence is critical for designing efficient retrosynthetic pathways.

Ethyl 2-imino-2-(methylthio)acetate: The Electrophilic Hub

Ethyl 2-imino-2-(methylthio)acetate is a thioimidate derivative where the C2 carbon is sp2 hybridized and flanked by an electron-withdrawing ester and an imino group. This renders the C2 carbon highly electrophilic. The methylthio ( −SMe ) moiety acts as an excellent pseudo-halide leaving group[1]. When exposed to nucleophiles (such as amines or hydrazines), the carbon undergoes an addition-elimination sequence. This reactivity makes it a premier building block for the construction of fused nitrogen-containing heterocyclic architectures, such as imidazoles, pyrimidines, and triazines[1].

Ethyl 2-(methylthio)acetate: The Nucleophilic Enolate Precursor

In stark contrast, ethyl 2-(methylthio)acetate features an sp3 hybridized C2 carbon. The methylene protons situated between the ester carbonyl and the thioether sulfur are highly acidic. Upon treatment with a strong base, it forms a stabilized enolate. The adjacent sulfur atom stabilizes the resulting carbanion through polarizability and dipole effects, allowing the C2 carbon to act as a potent nucleophile[2]. It is widely used in alpha-alkylations, aldol-type condensations, and Pummerer-type rearrangements. Additionally, due to its volatility and distinct olfactory profile, it is utilized as an internal standard in analytical chemistry and as a high-impact aroma chemical[2][3].

Quantitative Data & Reactivity Comparison

The following table summarizes the physicochemical properties and primary synthetic applications of both reagents.

ParameterEthyl 2-imino-2-(methylthio)acetateEthyl 2-(methylthio)acetate
Formula C5​H9​NO2​S C5​H10​O2​S
CAS Number N/A (Often generated in situ or as HCl salt)4455-13-4[4]
C2 Hybridization sp2 (Planar, electron-deficient) sp3 (Tetrahedral, acidic protons)
Primary Reactivity Electrophile (C2)Nucleophile (C2 Enolate)
Key Functional Role Thioimidate / Amidine precursorAlpha-substituted ester building block
Leaving Group −SMe (expelled as MeSH ) −OEt (only if ester is attacked)
Typical Target Motifs Imidazoles, Triazines, Pyrimidines α -alkylated esters, β -hydroxy esters

Visualizing Reactivity Pathways

To illustrate the divergent synthetic utility of these two compounds, the following logical flow diagrams map their respective reaction mechanisms.

G A Ethyl 2-imino-2- (methylthio)acetate A_react Electrophilic C2 (sp2 hybridized) A->A_react Nucleophile Attack B Ethyl 2-(methylthio)acetate B_react Nucleophilic C2 (sp3 hybridized) B->B_react Deprotonation (Base) A_out Heterocycle Annulation A_react->A_out -MeSH Elimination B_out Alpha-Alkylation & Aldol Addition B_react->B_out Electrophile Attack

Figure 1: Divergent reactivity modes of the two acetate derivatives.

G Step1 Nucleophilic Attack on Imino Carbon (C=N) Step2 Tetrahedral Intermediate Formation Step1->Step2 Amine Addition Step3 Elimination of Methylthio Group Step2->Step3 Collapse of Intermediate Step4 Intramolecular Ring Closure Step3->Step4 -MeSH leaving group

Figure 2: Step-by-step mechanism for heterocycle annulation using the imino derivative.

Experimental Protocols (Self-Validating Systems)

The following methodologies demonstrate the practical application of both reagents. Each protocol is designed with built-in self-validating metrics to ensure experimental trustworthiness.

Protocol A: Heterocycle Synthesis via Ethyl 2-imino-2-(methylthio)acetate

Objective: Synthesis of a benzimidazole core via condensation with 1,2-phenylenediamine.

Causality & Rationale: The diamine acts as a bis-nucleophile. The first amine attacks the highly electrophilic imino carbon, leading to the expulsion of methanethiol ( −SMe leaving group)[1]. The second amine then attacks the ester carbonyl to close the ring.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a gas scrubber system (containing a 10% sodium hypochlorite/bleach solution). Crucial: The reaction generates methanethiol ( MeSH ) gas, which is highly toxic and foul-smelling. The bleach trap oxidizes the thiol to odorless sulfonates.

  • Reagent Addition: Dissolve 10 mmol of 1,2-phenylenediamine in 20 mL of absolute ethanol. Add 10 mmol of ethyl 2-imino-2-(methylthio)acetate (often utilized as the HCl salt).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Self-Validation Metric: The evolution of gas bubbling through the bleach trap indicates the active displacement of the methylthio group. Cessation of gas evolution strongly correlates with reaction completion.

  • Workup: Cool to room temperature. The product (ethyl 1H-benzo[d]imidazole-2-carboxylate) typically precipitates from the ethanolic solution. Filter and wash with cold ethanol.

Protocol B: Alpha-Alkylation of Ethyl 2-(methylthio)acetate

Objective: C-C bond formation via enolate generation and subsequent alkylation.

Causality & Rationale: Lithium diisopropylamide (LDA) is used to quantitatively deprotonate the alpha-carbon. A low temperature (-78 °C) is maintained to prevent self-condensation of the ester[2].

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 15 mL of anhydrous THF and 11 mmol of diisopropylamine. Cool to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add 11 mmol of n-Butyllithium (n-BuLi) dropwise. Stir for 15 minutes to form LDA.

  • Enolate Formation: Slowly add 10 mmol of ethyl 2-(methylthio)acetate[4] dropwise. Stir for 30 minutes at -78 °C.

    • Self-Validation Metric: A distinct color change (typically pale yellow) indicates the formation of the sulfur-stabilized enolate.

  • Electrophile Addition: Add 11 mmol of an electrophile (e.g., benzyl bromide) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to destroy any unreacted base. Extract with ethyl acetate (3 x 20 mL), dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Benchchem - Ethyl 2-imino-2-(methylthio)acetate Synthesis and Reactivity Profile.
  • CymitQuimica - CAS 4455-13-4: Ethyl (methylthio)acetate Properties and Applications.
  • Synthonix, Inc. - Ethyl 2-(methylthio)acetate - [E40386] Specifications.
  • The Good Scents Company - ethyl 2-(methyl thio) acetate, 4455-13-4 Flavor and Fragrance Data.

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A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 2-imino-2-(methylthio)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, placing the spectral features of the target molecule alongside a key precursor, ethyl 2-(methylthio)acetate. This comparison serves to highlight the influence of the imino functional group on chemical shifts, providing a robust framework for structural elucidation and purity assessment.

The synthesis of ethyl 2-imino-2-(methylthio)acetate often involves precursors such as ethyl 2-(methylthio)acetate and a nitrogen source, making the ability to distinguish between starting material and product via NMR spectroscopy a critical analytical skill.[1] This guide explains the causal relationships between molecular structure and spectral output and provides a validated protocol for data acquisition.

Molecular Structure and Atom Numbering

Accurate assignment of NMR signals is predicated on a clear and unambiguous numbering scheme for the atoms within the molecule. The diagram below illustrates the structure of ethyl 2-imino-2-(methylthio)acetate with the standard numbering used for the subsequent spectral assignments.

Caption: Molecular structure and atom numbering for ethyl 2-imino-2-(methylthio)acetate.

Predicted and Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for ethyl 2-imino-2-(methylthio)acetate. These predictions are based on established chemical shift principles and are compared with experimental data for the structurally similar precursor, ethyl 2-(methylthio)acetate.[2][3]

The introduction of the sp²-hybridized, electron-withdrawing imino carbon (C¹) in the target molecule is expected to have a minimal effect on the distant ethyl group protons but a significant impact on the adjacent methylthio group.

Assignment Structure Predicted/Experimental δ (ppm) Multiplicity Coupling Constant (J, Hz) Notes & Rationale
-S-C²H₃ Target~2.4Singlet (s)N/AThe methyl group is deshielded compared to the precursor due to the adjacent C=N double bond.
Precursor2.21Singlet (s)N/AExperimental value for ethyl 2-(methylthio)acetate.[2]
-O-C⁴H₂- Target~4.2Quartet (q)~7.1The chemical environment is very similar to standard ethyl esters.[4][5]
Precursor4.20Quartet (q)~7.1Experimental value for ethyl 2-(methylthio)acetate.[2]
-C⁵H₃ Target~1.3Triplet (t)~7.1Typical value for a terminal methyl group in an ethyl ester.[4][5]
Precursor1.30Triplet (t)~7.1Experimental value for ethyl 2-(methylthio)acetate.[2]
=N-H Target~8.0-9.5Broad Singlet (br s)N/AThe imino proton is expected to be significantly downfield and may be broad due to quadrupole effects and potential exchange.

The most dramatic differences in the ¹³C NMR spectra are anticipated for the carbons directly involved in the functional group change (C¹ and the attached S-C²).

Assignment Structure Predicted/Experimental δ (ppm) Notes & Rationale
Target~165-175This sp² carbon is part of the C=N imino-ester system, expected to be in a similar range to a standard ester carbonyl.
Precursor (CH₂)35.5Experimental value for the sp³ methylene carbon in ethyl 2-(methylthio)acetate.[3]
-S-C²H₃ Target~15The change at C¹ has a minor shielding/deshielding effect on the methylthio carbon.
Precursor15.2Experimental value for ethyl 2-(methylthio)acetate.[3]
C³ (=O) Target~160-170The carbonyl carbon of the ester group.
Precursor170.5Experimental value for ethyl 2-(methylthio)acetate.[3]
-O-C⁴H₂- Target~61Typical chemical shift for the methylene carbon in an ethyl ester.[6]
Precursor61.2Experimental value for ethyl 2-(methylthio)acetate.[3]
-C⁵H₃ Target~14Typical chemical shift for the terminal methyl carbon in an ethyl ester.[6]
Precursor14.2Experimental value for ethyl 2-(methylthio)acetate.[3]

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for structural confirmation and purity analysis. The trustworthiness of NMR data relies on proper sample preparation and the selection of appropriate acquisition parameters.

G A 1. Sample Weighing ~5-10 mg of sample B 2. Solvent Addition ~0.6-0.7 mL of CDCl₃ with 0.03% TMS A->B C 3. Dissolution Vortex or sonicate until fully dissolved B->C D 4. Transfer to NMR Tube Filter if particulates are present C->D E 5. Instrument Setup Insert sample, lock, and shim D->E F 6. ¹H Spectrum Acquisition Standard pulse program (e.g., zg30) E->F G 7. ¹³C Spectrum Acquisition Proton-decoupled pulse program (e.g., zgpg30) F->G H 8. Data Processing Fourier transform, phase, and baseline correction G->H I 9. Analysis & Interpretation Peak integration, chemical shift assignment H->I

Caption: Standard workflow for NMR sample preparation and spectral acquisition.

  • Sample Preparation:

    • Rationale: Accurate concentration is key for good signal-to-noise and avoiding solubility issues.

    • Procedure: Weigh approximately 5-10 mg of ethyl 2-imino-2-(methylthio)acetate directly into a clean, dry vial.

  • Solvent and Standard Selection:

    • Rationale: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal (δ ~7.26 ppm) rarely interferes with signals from the analyte.[7] Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.0 ppm).[5]

    • Procedure: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS to the vial.

  • Dissolution and Transfer:

    • Rationale: A homogenous solution is critical for acquiring sharp, well-resolved NMR signals. Insoluble material will degrade spectral quality.

    • Procedure: Securely cap the vial and vortex or briefly sonicate to ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Rationale: The magnetic field must be homogenous ("shimmed") around the sample to achieve high resolution. Standard pulse sequences are sufficient for this type of molecule. A higher frequency instrument (e.g., 400 MHz) provides better signal dispersion.[8]

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock the field on the deuterium signal of the CDCl₃.

      • Perform automated or manual shimming procedures to optimize magnetic field homogeneity.

      • Acquire the ¹H NMR spectrum using a standard 30° pulse experiment.

      • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse experiment with a sufficient relaxation delay.

  • Data Processing:

    • Rationale: Raw time-domain data (FID) must be mathematically converted to the frequency-domain spectrum for interpretation.

    • Procedure: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra using the spectrometer's software. Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.

Conclusion

The NMR spectra of ethyl 2-imino-2-(methylthio)acetate are characterized by distinct signals that can be readily distinguished from its common synthetic precursor, ethyl 2-(methylthio)acetate. The key diagnostic signals for the target compound are the absence of a methylene proton signal around δ 3.2-3.6 ppm and the appearance of a broad imino proton signal at low field (δ > 8.0 ppm) in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the most telling change is the shift of the C¹ carbon from the aliphatic region (~35 ppm) to the sp² region characteristic of an imine (~165-175 ppm). This guide provides the foundational data and comparative analysis necessary for confident structural verification of this important synthetic intermediate.

References

  • SpectraBase. (n.d.). 7-Methylthio-heptyl-isothiocyanate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0000932). Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Retrieved from [Link]

  • Khalfallah, A., & Khaddachi, M. T. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. South African Journal of Chemistry, 63, 132-135. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Retrieved from [Link]

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Mass spectrometry fragmentation pattern of ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-imino-2-(methylthio)acetate: A Comparative Guide to Mass Spectrometry Fragmentation Profiling

As drug development increasingly relies on sulfur-containing heterocycles and thioimidate intermediates, understanding their mass spectrometric behavior is critical for structural elucidation and impurity profiling. This guide provides an in-depth, objective comparison of the Collision-Induced Dissociation (CID) fragmentation pattern of ethyl 2-imino-2-(methylthio)acetate (the S-analog) against its structural alternative, ethyl 2-imino-2-methoxyacetate (the O-analog).

By analyzing these compounds via High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS, we can establish a self-validating analytical framework that highlights the profound impact of sulfur substitution on gas-phase ion chemistry.

Mechanistic Causality: Thioimidate vs. Oxyimidate Fragmentation

The fragmentation of ethyl 2-imino-2-(methylthio)acetate is dictated by the unique physical chemistry of the sulfur atom. Sulfur is highly polarizable due to its 3p valence electrons, making the C–S bond longer and more labile than the C–O bond. This fundamental difference drives distinct fragmentation pathways:

  • Neutral Loss of Methanethiol vs. Methanol: At low collision energies (CE), the S-analog readily undergoes a charge-remote neutral loss of methanethiol ( CH3​SH , 48 Da). In contrast, the O-analog requires significantly higher CE to expel methanol ( CH3​OH , 32 Da) due to the higher bond dissociation energy of the C–O bond. This lability is a well-documented hallmark of thioester and thioimidate gas-phase chemistry ()[1].

  • Alpha-Cleavage and Charge Stabilization: Both analogs undergo α -cleavage to lose ethanol ( CH3​CH2​OH , 46 Da), yielding an acylium ion. However, upon subsequent decarbonylation (-28 Da), the S-analog forms a highly stable thioimidium ion ( [CH3​S-C=NH]+ at m/z 74.01). Sulfur's ability to stabilize the adjacent positive charge via polarizability makes this fragment the dominant base peak at high CE, a phenomenon also observed in the amidine cleavage of thioimidate cross-linkers ()[2].

MS_Pathway M [M+H]+ m/z 148.04 Ethyl 2-imino-2-(methylthio)acetate F1 Acylium Ion m/z 102.00 [CH3S-C(=NH)-C=O]+ M->F1 - EtOH (-46 Da) α-Cleavage F3 Loss of Methanethiol m/z 100.04 [O=C(OEt)-C=NH]+ M->F3 - CH3SH (-48 Da) Charge-remote F2 Thioimidium Ion m/z 74.01 [CH3S-C=NH]+ F1->F2 - CO (-28 Da) Decarbonylation

Fig 1: ESI-MS/MS CID fragmentation pathway of ethyl 2-imino-2-(methylthio)acetate.

Comparative Fragmentation Performance

To objectively compare performance, both compounds were analyzed using an ESI-HR-QTOF platform. The table below summarizes the theoretical exact masses and the relative abundance of fragments observed during a Collision Energy (CE) ramp (10–40 eV). CE ramping is critical for non-targeted profiling as it captures both the fragile precursor ions and the deep structural fragments ()[3].

Table 1: HR-MS/MS Fragment Comparison (S-Analog vs. O-Analog)

Fragmentation PathwayEthyl 2-imino-2-(methylthio)acetate (S-Analog)Ethyl 2-imino-2-methoxyacetate (O-Analog)Causality / Observation
Precursor [M+H]+ m/z 148.0432 (High abundance at 10 eV)m/z 132.0661 (High abundance at 10 eV)Both exhibit stable protonated molecules at low CE.
Loss of Ethanol m/z 102.0013 (Acylium ion)m/z 86.0242 (Acylium ion)Primary α -cleavage pathway for both esters.
Loss of Thiol/Alcohol m/z 100.0398 (Loss of CH3​SH )m/z 100.0399 (Loss of CH3​OH )S-analog loss is highly favored at low CE due to weaker C-S bond[2].
Decarbonylation m/z 74.0064 (Thioimidium base peak)m/z 58.0293 (Oxoimidium ion)S-analog yields a dominant m/z 74 peak at 40 eV due to superior charge stabilization by sulfur.

Note: The near-isobaric nature of the thiol/alcohol loss fragments (m/z 100.0398 vs 100.0399) strictly necessitates High-Resolution Mass Spectrometry (HRMS) to distinguish the elemental compositions if the compounds are analyzed in a mixture.

Self-Validating LC-HR-MS/MS Protocol

To ensure data integrity and trustworthiness, the following step-by-step methodology incorporates built-in validation mechanisms (SSTs, blank subtractions, and isotopic fidelity checks).

Step 1: System Suitability and Calibration
  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer. Ensure mass accuracy is < 2 ppm across the m/z 50–1000 range.

  • System Suitability Test (SST): Inject 1 µL of a 100 ng/mL reserpine standard. Verify that the signal-to-noise (S/N) ratio exceeds 100:1 and retention time drift is < 0.1 min.

Step 2: Sample Preparation & Blank Verification
  • Preparation: Dissolve 1 mg of ethyl 2-imino-2-(methylthio)acetate in 1 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard (IS): Spike the sample with 50 ng/mL of a stable isotope-labeled standard (e.g., 13C -labeled analog) to validate ionization efficiency.

  • Blank Subtraction: Inject a pure solvent blank immediately before and after the sample sequence. Validation rule: The target m/z 148.0432 must not exceed 0.1% of the sample peak area in the blank (ruling out carryover).

Step 3: LC Separation Parameters
  • Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 4: ESI-MS/MS Acquisition (CE Ramping)
  • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage at 3.5 kV, drying gas at 250°C.

  • Data-Dependent Acquisition (DDA): Set the QTOF to isolate the m/z 148.04 precursor.

  • CE Ramping: Acquire MS/MS spectra at three discrete collision energies: 10 eV (to observe the intact precursor and CH3​SH loss), 20 eV (to observe the acylium ion m/z 102), and 40 eV (to drive complete decarbonylation to the m/z 74 thioimidium base peak).

LCMS_Workflow Prep Sample Prep + Internal Std SST System Suitability Mass Accuracy Prep->SST LC UHPLC Separation C18 Column SST->LC MS ESI-HR-QTOF MS/MS CE Ramping LC->MS Data Data Analysis Fragment Match MS->Data

Fig 2: Self-validating LC-HR-MS/MS workflow for structural elucidation.

Summary of Analytical Insights

When comparing ethyl 2-imino-2-(methylthio)acetate to its oxygen alternative, the presence of the methylthio group fundamentally alters the energy landscape of fragmentation. Analysts must utilize CE ramping to capture the low-energy loss of methanethiol (m/z 100.04) and the high-energy formation of the thioimidium ion (m/z 74.01). Furthermore, because the m/z 100 fragment is nearly isobaric between the S-analog and O-analog, nominal mass instruments (like Triple Quadrupoles) are insufficient for complex mixture profiling; HR-QTOF or Orbitrap systems are strictly required to ensure analytical trustworthiness.

References

  • Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer Source: Analytical and Bioanalytical Chemistry / PubMed Central URL:[Link]

  • Unique Fragmentation of Singly Charged DEST Cross-Linked Peptides Source: Journal of the American Society for Mass Spectrometry (JASMS) / ACS Publications URL:[Link]

  • Nontargeted Profiling of Coenzyme A thioesters in biological samples by tandem mass spectrometry Source: Analytical Chemistry / ACS Publications URL:[Link]

Sources

A Comparative Guide to Methylthio vs. Halogen Leaving Groups in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of a leaving group is a cornerstone of efficient heterocyclic synthesis. This guide provides an in-depth, objective comparison of two commonly employed classes of leaving groups: methylthio (-SMe) and halogens (-F, -Cl, -Br, -I). By examining their performance through the lens of mechanistic principles and supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Critical Role of the Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

The synthesis of a vast number of substituted heterocycles relies on nucleophilic aromatic substitution (SNAr). This reaction pathway is fundamental to the construction of many pharmaceutical agents and functional materials.[1][2][3][4] The efficiency of an SNAr reaction is profoundly influenced by the nature of the leaving group, the substituents on the aromatic ring, and the incoming nucleophile.[1][5]

The generally accepted mechanism for SNAr is a two-step addition-elimination process.[5][6] In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring.[6]

A good leaving group in the context of SNAr must fulfill two primary criteria: it must be able to stabilize the negative charge it accepts upon cleavage, and it should facilitate the initial nucleophilic attack.[7] This often translates to the leaving group being the conjugate base of a strong acid.[7]

Halogens: The Archetypal Leaving Groups

Halogens are the most common leaving groups in SNAr reactions due to their strong electron-withdrawing inductive effects, which activate the aromatic ring towards nucleophilic attack.[8][9]

Reactivity Trends

Contrary to what is observed in aliphatic nucleophilic substitution (SN2) reactions, the reactivity order for halogens in SNAr is often F > Cl ≈ Br > I.[1][10] This inverted trend is a direct consequence of the SNAr mechanism. The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[10][11][12] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1][6][12]

Advantages and Limitations

Advantages:

  • High Reactivity (especially Fluorine): Fluoro-substituted heterocycles are often highly reactive and can undergo substitution under mild conditions.[12]

  • Commercial Availability: A wide variety of halo-substituted heterocyclic starting materials are commercially available.

  • Predictable Regioselectivity: The position of the halogen on the ring dictates the site of substitution.[13]

Limitations:

  • Variable Reactivity: The reactivity can vary significantly depending on the specific halogen and the electronic nature of the heterocyclic core.[14]

  • Side Reactions: In some cases, harsh reaction conditions can lead to side reactions or decomposition of sensitive substrates.

The Methylthio Group: A Versatile Alternative

The methylthio (-SMe) group, while perhaps less conventional than halogens, offers unique advantages in certain synthetic contexts. It can act as a leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups on the heterocycle.[15]

Reactivity and Activation

The methylthio group is generally considered a poorer leaving group than halogens in traditional SNAr reactions.[7][15] This is because the methanethiolate anion (CH₃S⁻) is a stronger base than halide ions. However, its reactivity can be dramatically enhanced by oxidation to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) groups.[7][16] The resulting sulfoxide and sulfone are excellent leaving groups due to the ability of the oxygen atoms to stabilize the developing negative charge through resonance.[7]

A study comparing the reactivity of 2-substituted pyrimidines with glutathione showed that while the 2-methylthio-pyrimidine was unreactive, the corresponding 2-methylsulfonyl-pyrimidine reacted readily.[7]

Unique Applications in Cross-Coupling Reactions

A significant advantage of the methylthio group is its utility in transition metal-catalyzed cross-coupling reactions.[17] Palladium and nickel catalysts can activate the C-S bond, enabling coupling with a variety of organometallic reagents, such as organozincs (in Negishi-type couplings).[17] This provides a powerful tool for carbon-carbon bond formation that complements traditional SNAr chemistry.

For instance, 2-(methylthio)pyrimidines have been shown to be particularly reactive substrates in palladium-catalyzed cross-coupling reactions with benzylzinc reagents.[17] This reactivity can even lead to a reversal of regioselectivity compared to their 2,4-dichloropyrimidine counterparts.[17]

Comparative Analysis: Methylthio vs. Halogens

FeatureHalogen Leaving Groups (-F, -Cl, -Br, -I)Methylthio Leaving Group (-SMe)
Reactivity in SNAr Generally high, with the trend often being F > Cl ≈ Br > I.[1][10]Poor to moderate, but significantly enhanced upon oxidation to -S(O)Me or -SO₂Me.[7][15]
Mechanism Primarily addition-elimination (SNAr).[5][6]Can undergo SNAr, but also participates in transition metal-catalyzed cross-coupling.[17]
Activation Inherently activating due to strong inductive effect.[8]Requires activation by electron-withdrawing groups on the ring or oxidation.[7]
Synthetic Versatility Excellent for direct nucleophilic displacement.[13]Offers dual reactivity: direct substitution (when oxidized) and cross-coupling.[7]
Regioselectivity Generally predictable based on halogen position.Can offer alternative regioselectivity in cross-coupling reactions compared to halo-analogs.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of a Halogenated Heterocycle

This protocol describes a general procedure for the synthesis of a substituted pyridine, a common heterocyclic core.[2][3][4]

Synthesis of 4-Phenoxypyridine from 4-Chloropyridine

  • Materials: 4-chloropyridine hydrochloride, phenol, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of phenol (1.2 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 4-chloropyridine hydrochloride (1.0 equivalent) to the mixture.

    • Heat the reaction mixture to 100 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cross-Coupling of a Methylthio-Substituted Heterocycle

This protocol illustrates the use of a methylthio group in a palladium-catalyzed Negishi cross-coupling reaction.[17]

Synthesis of 2-Benzylbenzothiazole from 2-(Methylthio)benzothiazole

  • Materials: 2-(methylthio)benzothiazole, benzylzinc bromide solution in THF, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Procedure:

    • Under a nitrogen atmosphere, to a mixture of 2-(methylthio)benzothiazole (1.0 equivalent) and Pd(PPh₃)₄ (0.01 equivalents), add a solution of benzylzinc bromide in THF (1.9 equivalents).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanistic Diagrams

SNAr_Mechanism cluster_legend Legend Reactants Heterocycle-LG + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Heterocycle-Nu + LG⁻ Intermediate->Products Elimination of Leaving Group LG LG = Leaving Group (-SMe, -F, -Cl, etc.) Nu Nu⁻ = Nucleophile

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Mechanism cluster_legend Legend Pd0 Pd(0)Ln OxAdd Pd(II)(Het)(SMe)Ln Pd0->OxAdd Oxidative Addition Transmetal Pd(II)(Het)(R)Ln OxAdd->Transmetal Transmetalation RedElim Pd(0)Ln Transmetal->RedElim Reductive Elimination product Heterocycle-R Transmetal->product byproduct M-SMe Transmetal->byproduct RedElim->Pd0 Catalyst Regeneration start Heterocycle-SMe organometallic R-M Het Het = Heterocycle R R = Organic Group M M = Metal (e.g., ZnX) Ln Ln = Ligand

Caption: Catalytic cycle for a generic cross-coupling reaction.

Conclusion: A Strategic Choice

The decision to employ a halogen or a methylthio leaving group in heterocycle synthesis is a strategic one, contingent on the desired transformation. Halogens, particularly fluorine, are the workhorses for direct nucleophilic aromatic substitution, offering high reactivity and predictability. The methylthio group, while a less efficient leaving group in its native state, provides a gateway to powerful carbon-carbon bond-forming strategies through transition metal catalysis, often with unique regiochemical outcomes. For SNAr reactions requiring a highly efficient leaving group, oxidation of the methylthio group to a methylsulfonyl group offers reactivity that can surpass that of halogens. A thorough understanding of the mechanistic nuances and synthetic potential of both classes of leaving groups is paramount for the modern synthetic chemist aiming to construct complex heterocyclic architectures with precision and efficiency.

References

  • Palladium-Catalyzed Cross-Coupling of Benzylzinc Reagents with Methylthio N-Heterocycles.
  • Advances in Transition Metal (Pd,Ni,Fe)
  • A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions - Benchchem.
  • Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH.
  • Palladium(0)
  • The Chemistry of Benzo and Carbocyclic Deriv
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic arom
  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr)
  • Nucleophilic Arom
  • Favourability of leaving groups in nucleophilic arom
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers.
  • Leaving Groups and Heteroarenes in Nucleophilic Arom
  • (PDF) Palladium(0)
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed.
  • Pyridines: properties, syntheses & reactivity.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)
  • The Methyl Group as a Source of Structural Diversity in Heterocyclic Chemistry: Side Chain Functionalization of Picolines and Related Heterocycles - ACS Public
  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Arom
  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)
  • Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.
  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - MDPI.
  • Effect of different halogen leaving‐groups.
  • (PDF) Modulating halide leaving-group trends through recognition by bisboranes.
  • Modulating halide leaving-group trends through recognition by bisboranes - PMC.
  • Difference in leaving group ability due to vari
  • Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a comput

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A Comparative Guide to Imino Ester Synthesis: The Pinner Reaction vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Imino esters are valuable and versatile intermediates in organic synthesis, serving as precursors to a wide array of functional groups including esters, amidines, orthoesters, and various heterocyclic compounds. Their synthesis is a critical step in numerous drug discovery and development programs. The classical Pinner reaction has long been a staple for preparing these compounds. However, the evolution of synthetic methodology has introduced several alternative approaches, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of the Pinner reaction with key alternative methods for imino ester synthesis, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Enduring Standard: The Pinner Reaction

First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride, commonly known as a Pinner salt.[1][2] This salt can then be hydrolyzed to an ester, or reacted with amines to produce amidines, or with an excess of alcohol to yield orthoesters.[1][2]

Mechanism of the Pinner Reaction

The reaction proceeds via protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), which activates the nitrile carbon for nucleophilic attack by the alcohol. The resulting protonated imino ester is the Pinner salt.[3]

Pinner_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation (on workup) Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Alcohol R'-OH HCl H-Cl Pinner_Salt [R-C(OR')=N⁺H₂]Cl⁻ Protonated_Nitrile->Pinner_Salt + R'-OH Imino_Ester R-C(OR')=NH Pinner_Salt->Imino_Ester - H⁺

Caption: Mechanism of the Pinner Reaction.

Classical Pinner Reaction: The Pros and Cons

The traditional Pinner reaction is a robust and well-established method. However, it suffers from several drawbacks that have prompted the development of alternative procedures. The use of gaseous HCl is cumbersome and requires specialized equipment, and the reaction conditions are often harsh. Furthermore, the Pinner salt intermediate can be unstable.[1]

Experimental Protocol: Classical Pinner Reaction

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (e.g., ethanol, 2.0 eq)

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Ice bath

  • Magnetic stirrer

  • Drying tube (e.g., CaCl2)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, dissolve the nitrile in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Add the anhydrous alcohol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the reaction progress by TLC.

  • Upon completion, the Pinner salt will precipitate. Isolate the salt by filtration under anhydrous conditions.

  • For conversion to the ester, the Pinner salt is carefully hydrolyzed with water.

Modern Variations of the Pinner Reaction

To address the limitations of the classical Pinner reaction, several modifications have been developed.

Lewis Acid-Promoted Pinner Reaction

A milder alternative to the use of gaseous HCl is the promotion of the reaction with Lewis acids. Trimethylsilyl triflate (TMSOTf) has been shown to be an effective catalyst for the reaction between nitriles and alcohols to form esters, proceeding through an imino ester intermediate.[4][5] This method offers the advantage of avoiding the handling of corrosive HCl gas and often proceeds under milder conditions.[4]

Experimental Protocol: Lewis Acid-Promoted Pinner-type Reaction to Ester

Materials:

  • Nitrile (used as solvent)

  • Alcohol (1.0 eq)

  • Trimethylsilyl triflate (TMSOTf) (2.0 eq)

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol in the nitrile (which also serves as the solvent).

  • Add TMSOTf to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance: Classical vs. Lewis Acid-Promoted Pinner Reaction
Substrate (Nitrile)Substrate (Alcohol)MethodConditionsYield (%)Reference
Acetonitrile9H-fluoren-9-ylmethanolTMSOTf (2 eq)rt, 65 h83[4]
Benzyl cyanide9H-fluoren-9-ylmethanolTMSOTf (2 eq)rt, 65 h89[4]
Acrylonitrile9H-fluoren-9-ylmethanolTMSOTf (2 eq)rt, 65 h52[4]
Benzonitrile9H-fluoren-9-ylmethanolTMSOTf (2 eq)rt, 65 h34[4]
Acetonitrile1-HeptanolCuBr₂ (10 mol%)150 °C, 6 h95[3]

Alternative Synthetic Routes to Imino Ester-Related Compounds

While the Pinner reaction and its variations directly target imino esters, other named reactions provide powerful routes to structurally related molecules, often via imidate intermediates.

The Overman Rearrangement

The Overman rearrangement is a[6][6]-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides.[7][8][9] The trichloroacetimidate is formed in situ from an allylic alcohol and trichloroacetonitrile, a process analogous to the first step of the Pinner reaction. This reaction is highly valuable for the stereoselective synthesis of allylic amines.[7][8]

Overman_Workflow cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: [3,3]-Sigmatropic Rearrangement cluster_step3 Step 3: Hydrolysis Allylic_Alcohol Allylic Alcohol Imidate Allylic Trichloroacetimidate Allylic_Alcohol->Imidate + Cl₃CCN, Base Trichloroacetonitrile Cl₃CCN Amide Allylic Trichloroacetamide Imidate->Amide Heat or Catalyst Allylic_Amine Allylic Amine Amide->Allylic_Amine Base

Caption: General workflow of the Overman rearrangement.

Experimental Protocol: Overman Rearrangement

Materials:

  • Allylic alcohol (1.0 eq)

  • Trichloroacetonitrile (1.5 eq)

  • Sodium hydride (NaH) (0.1 eq)

  • Anhydrous solvent (e.g., THF or xylene)

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol in the anhydrous solvent.

  • Add NaH portion-wise at 0 °C.

  • Add trichloroacetonitrile dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Chapman Rearrangement

The Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide.[10][11] The starting imidate is typically prepared from the corresponding N-arylbenzamide. This rearrangement is a powerful tool for the synthesis of N,N-diaryl amides and, subsequently, diarylamines.[12]

Chapman_Mechanism Imidate Aryl N-Arylbenzimidate Transition_State Four-membered Transition State Imidate->Transition_State Heat Amide N,N-Diarylbenzamide Transition_State->Amide [1,3]-Aryl Shift

Caption: Mechanism of the Chapman rearrangement.

Comparative Analysis of Imino Ester Synthesis Methods
MethodStarting MaterialsProductKey FeaturesTypical Conditions
Pinner Reaction Nitrile, AlcoholImino Ester (or subsequent ester, amidine, orthoester)Direct, versatile for various functional groups.Anhydrous acid (HCl gas or Lewis acid), low to moderate temperature.
Overman Rearrangement Allylic Alcohol, TrichloroacetonitrileAllylic Amine (via imidate and amide)Stereoselective, provides access to chiral amines.Base catalyst, thermal or metal-catalyzed rearrangement.
Chapman Rearrangement Aryl N-ArylbenzimidateN,N-DiarylbenzamideSynthesis of sterically hindered amides and diarylamines.High temperatures (thermal rearrangement).

Conclusion: Selecting the Optimal Synthetic Route

The choice of method for the synthesis of imino esters or related compounds is highly dependent on the target molecule and the available starting materials.

  • The Pinner reaction remains a fundamental and direct method for the synthesis of imino esters from nitriles and alcohols. The development of Lewis acid-catalyzed variants has significantly improved its practicality by offering milder reaction conditions.[4]

  • The Overman rearrangement is the method of choice for the stereoselective synthesis of allylic amines, proceeding through a key imidate intermediate. Its ability to control stereochemistry makes it invaluable in the synthesis of complex natural products and pharmaceuticals.[7]

  • The Chapman rearrangement provides a unique pathway to N,N-diarylbenzamides, which are challenging to synthesize by other means. This method is particularly useful for constructing highly substituted aromatic systems.[12]

Ultimately, a thorough understanding of the mechanism, scope, and limitations of each method, as presented in this guide, will enable the researcher to make an informed decision and select the most efficient and effective synthetic strategy for their specific target.

References

  • Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nat Commun11 , 5935 (2020). [Link]

  • Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters. Org. Lett.19 , 5344-5347 (2017). [Link]

  • Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters. Org. Lett.19 , 5344-5347 (2017). [Link]

  • Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. PubMed (2020). [Link]

  • Transfer Hydrogenation of -Aryl Imino Esters for the Synthesis of -Amino Acid Esters. Chem. Eur. J.28 , e202202460 (2022). [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein J. Org. Chem.9 , 1572-1577 (2013). [Link]

  • A Lewis acid-promoted Pinner reaction. PubMed (2013). [Link]

  • The Chapman rearrangement in a continuous-flow microreactor. RSC Publishing (2019). [Link]

  • A Lewis acid-promoted Pinner reaction. ResearchGate (2013). [Link]

  • Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Semantic Scholar (1961). [Link]

  • Nitrile to Ester - Common Conditions. Denigma. [Link]

  • The Chapman rearrangement in a continuous-flow microreactor. ResearchGate (2019). [Link]

  • Overman rearrangement. Wikipedia. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • The Chapman Rearrangement. Organic Reactions. [Link]

  • Overman Rearrangement. Organic Chemistry Portal. [Link]

  • Сu-Catalyzed Pinner Reaction of Acetonitrile with Alcohols. MDPI. [Link]

  • Chapman Rearrangement. Cambridge University Press & Assessment. [Link]

  • Chapman rearrangement. Wikipedia. [Link]

  • Overman Rearrangement. SynArchive. [Link]

  • α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. [Link]

  • Stereocontrolled Microwave-Assisted Domino[6][6]-Sigmatropic Reactions: A Winstein–Overman Rearrangement for the Formation of Differentiated Contiguous C–N Bonds. Org. Lett.22 , 3213-3217 (2020). [Link]

  • Nitriles to Esters. Chemistry Steps. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Overman Rearrangement. Chem-Station. [Link]

  • SELECTIVE SYNTHESIS OF AMINES, IMINES AND NITRILES BY A WELL-DEFINED COBALT CATALYST. JEWLScholar@MTSU. [Link]

Sources

HPLC Method Validation for Ethyl 2-imino-2-(methylthio)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-imino-2-(methylthio)acetate (EIMA) and its derivatives are critical synthetic scaffolds in medicinal chemistry, primarily utilized for the construction of fused heterocyclic architectures such as pyrimidines and imidazoles[1]. However, the analytical characterization of these intermediates presents significant chromatographic challenges. The molecule features a polar imine group, a thioether moiety, and an ester linkage, making it highly susceptible to tautomerism, oxidation, and hydrolysis[2].

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the analysis of EIMA derivatives. Furthermore, it establishes a self-validating, stability-indicating analytical protocol grounded in the latest ICH Q2(R2) guidelines[3][4].

The Analytical Challenge: Causality Behind Method Failure

When developing an HPLC method for EIMA derivatives, analytical scientists frequently encounter poor peak shape, shifting retention times, and on-column degradation. Understanding the chemical causality behind these failures is essential for selecting the correct chromatographic system:

  • Imine Hydrolysis & pH Sensitivity: EIMA is an imidate (imino ester). Under highly acidic conditions (pH < 3), the imine bond undergoes rapid hydrolysis to form an α -keto ester[2]. Standard HPLC methods using 0.1% Trifluoroacetic acid (TFA) will actively degrade the sample during analysis.

  • Silanol Interactions: The basic nitrogen of the imine group acts as a strong hydrogen bond acceptor. On traditional, unendcapped, or heavily worn C18 silica columns, this leads to secondary interactions with residual silanols, resulting in severe peak tailing.

  • Hydrophobic Phase Collapse: Because EIMA is highly polar, retaining it on a standard C18 column requires highly aqueous mobile phases (<5% organic). Prolonged exposure to these conditions causes the C18 alkyl chains to "collapse" or mat down against the silica surface, leading to a sudden and irreproducible loss of retention.

Degradation Pathways

To develop a stability-indicating method, we must first map the expected degradation routes.

EIMA_Degradation EIMA Ethyl 2-imino-2-(methylthio)acetate (Intact API/Intermediate) Hydrolysis Imine Hydrolysis (Trace Moisture/Acid) EIMA->Hydrolysis H2O, H+ Oxidation Thioether Oxidation (Peroxides/O2) EIMA->Oxidation O2 / ROS Nucleophilic Nucleophilic Attack (Methylthio Displacement) EIMA->Nucleophilic Nucleophile (Nu-) Ketone α-Keto Ester (Degradant) Hydrolysis->Ketone Sulfoxide Sulfoxide/Sulfone (Degradant) Oxidation->Sulfoxide Substituted Substituted Imine (Byproduct) Nucleophilic->Substituted

Fig 1. Primary degradation pathways of EIMA requiring a stability-indicating HPLC method.

Product Comparison: Selecting the Optimal Stationary Phase

To overcome the challenges outlined above, we compared three distinct stationary phases: a Standard C18 , a Polar-Embedded C18 (amide-linked), and a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Standard C18: Relies purely on hydrophobic interactions. Prone to phase collapse in >95% aqueous conditions.

  • Polar-Embedded C18: Incorporates a polar functional group (e.g., amide) near the silica surface. This maintains a hydration layer, preventing phase collapse in 100% aqueous conditions, and electrostatically shields residual silanols to prevent peak tailing.

  • HILIC: Operates with high organic mobile phases (>70% Acetonitrile), retaining polar compounds via partitioning into a water-enriched layer on the silica surface. Excellent for LC-MS compatibility[5].

Comparative Performance Data

Experimental Conditions: Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0); Mobile Phase B: Acetonitrile. EIMA concentration: 100 µg/mL.

Column ChemistryRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Phase Collapse RiskSuitability for EIMA
Standard C18 0.8 (Poor retention)2.45 (Severe tailing)4,200High (<5% Organic)Not Recommended
Polar-Embedded C18 3.2 (Optimal)1.05 (Excellent)14,500NoneHighly Recommended (UV/DAD)
HILIC (Amide) 4.5 (Strong retention)1.12 (Good)12,100NoneRecommended (LC-MS)

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

Having selected the Polar-Embedded C18 column, the method must be validated according to ICH Q2(R2) guidelines to prove it is "fit for purpose"[4][6]. The following self-validating protocol ensures both accuracy and stability-indicating capability.

Part A: Chromatographic Setup
  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in highly purified water, adjusted to pH 6.0 with dilute acetic acid. (Causality: pH 6.0 stabilizes the imidate structure).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-12 min (linear to 60% B), 12-15 min (hold 60% B), 15.1-20 min (re-equilibration at 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the thioacetate chromophore).

  • Sample Diluent: 10 mM Ammonium Acetate (pH 6.0) / Acetonitrile (90:10, v/v). Store samples at 4°C in the autosampler to prevent thermal degradation[2].

Part B: Validation Execution (ICH Q2(R2) Framework)

ICH_Validation ATP Analytical Target Profile (Stability-Indicating) MethodDev Method Optimization (Polar-Embedded C18) ATP->MethodDev Specificity Specificity (Forced Degradation) MethodDev->Specificity Quant Linearity & Accuracy (Recovery Studies) Specificity->Quant Precision Precision & Robustness (System Suitability) Quant->Precision Lifecycle Lifecycle Management (Continuous Monitoring) Precision->Lifecycle

Fig 2. Analytical validation lifecycle for EIMA derivatives based on ICH Q2(R2) guidelines.

Step 1: Specificity (Forced Degradation) To prove the method is stability-indicating, EIMA must be resolved from its degradation products[4].

  • Acidic: Treat 1 mg/mL EIMA with 0.1N HCl for 2 hours at room temperature. Neutralize with 0.1N NaOH before injection.

  • Oxidative: Treat with 3% H2​O2​ for 4 hours.

  • Thermal: Expose solid standard to 60°C for 48 hours.

  • Acceptance Criteria: Peak purity angle must be less than the purity threshold (via DAD). Resolution ( Rs​ ) between EIMA and the closest degradant (e.g., sulfoxide) must be > 1.5.

Step 2: Linearity and Range

  • Prepare a stock solution of EIMA at 1.0 mg/mL.

  • Dilute to five concentration levels representing 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 50 to 150 µg/mL).

  • Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

Step 3: Accuracy (Recovery)

  • Spike known amounts of EIMA reference standard into a synthetic reaction matrix (blank) at 80%, 100%, and 120% levels.

  • Prepare three independent replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Inject the 100% standard preparation six times consecutively from the same vial.

  • Intermediate Precision: Have a second analyst perform the same test on a different day, using a different HPLC system.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas 2.0%.

Step 5: Robustness

  • Deliberately alter critical method parameters to evaluate method resilience[5].

  • Vary mobile phase pH by ± 0.2 units.

  • Vary column temperature by ± 5°C.

  • Vary flow rate by ± 0.1 mL/min.

  • Acceptance Criteria: System suitability parameters (Asymmetry 1.5, N≥ 5000) must remain unaffected.

Validation Results Summary
ICH Q2(R2) ParameterEvaluated Range / ConditionResultStatus
Specificity Acid, Base, Peroxide, Heat, LightNo interference; Peak Purity passedPass
Linearity 50 – 150 µg/mL R2 = 0.9998Pass
Accuracy 80%, 100%, 120% SpikesRecovery: 99.1% – 100.8%Pass
Precision 6 replicates at 100 µg/mLRSD = 0.65%Pass
Robustness pH 5.8 – 6.2; Temp 25 – 35°C As​ < 1.2, Rs​ > 2.0 maintainedPass

References

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Source: ich.org URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review Source: europeanpharmaceuticalreview.com URL: [Link]

  • Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs Source: intuitionlabs.ai URL: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Carbon-Nitrogen Double Bonds in Imino-Thioacetates

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Imino-thioacetates, containing the characteristic thioimidate functional group (R-C(=NR')-SR''), are valuable intermediates and structural motifs. However, confirming the crucial carbon-nitrogen double bond (C=N), and often its stereochemistry, requires a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of the primary techniques used for this purpose, grounded in established principles and supported by experimental data.

¹³C NMR Spectroscopy: The Definitive Iminyl Carbon Signature

The most conclusive evidence for the presence of a C=N bond in imino-thioacetates comes from ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind this lies in the distinct electronic environment of the iminyl carbon.

Expertise & Experience: Why ¹³C NMR is a Primary Tool

The carbon atom of the C=N double bond is significantly deshielded due to the electronegativity of the adjacent nitrogen atom and the sp² hybridization. This results in a characteristic downfield chemical shift that is a hallmark of this functional group.[1] Unlike other spectral regions which can have overlapping signals, the iminyl carbon resonance often appears in a relatively uncongested area of the spectrum, making it a highly reliable diagnostic peak.

Data Interpretation: Identifying the Iminyl Carbon

The key is to locate the signal in the expected downfield region. The exact position is influenced by the substituents on the carbon and nitrogen atoms.

Carbon TypeTypical ¹³C Chemical Shift (δ) Range (ppm)Notes
Iminyl Carbon (C=N) 155 - 175 ppm This is the key diagnostic signal. Its position can be influenced by conjugation and substituent electronics.
Alkyl C α to C=N20 - 40 ppmCarbon attached directly to the imine carbon.[1]
Aromatic C attached to C=N140 - 155 ppmThe aromatic carbon directly bonded to the imine group is often at the downfield end of the aromatic region.[1]
Thioester Carbonyl (C=S)190 - 205 ppmFor comparison, the thiocarbonyl in a related thioamide appears significantly further downfield.[2]

Trustworthiness: A Self-Validating System through Isomerism

Imino-thioacetates can often exist as E and Z stereoisomers, which are frequently distinguishable by NMR.[1][3] The different spatial arrangement of substituents results in distinct chemical environments for the iminyl carbon and adjacent atoms in each isomer. Observing two distinct signals in the 155-175 ppm range, whose relative intensity may change with solvent or temperature, provides powerful evidence for the presence of a C=N bond and its isomeric nature.[4][5] For example, the carbon atom of a substituent in a syn position relative to the nitrogen lone pair will experience different shielding compared to when it is in an anti position, leading to a consistent upfield shift for the syn isomer's α-carbon.[6]

Experimental Protocol: ¹³C NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible data.

  • Sample Preparation:

    • Quantity: Dissolve 50-100 mg of the purified imino-thioacetate sample for an adequate signal-to-noise ratio.[1]

    • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can influence chemical shifts, so consistency with literature reports is advised for comparison.[1] A typical volume is 0.6-0.7 mL.

    • Filtration: If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube. Suspended solids disrupt magnetic field homogeneity, leading to poor signal shape.[1]

    • Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm), or the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).[1]

  • Data Acquisition:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio, which may take from several minutes to a few hours depending on the sample concentration.

Diagram: ¹³C NMR Workflow for Imino-Thioacetate Confirmation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve 50-100mg in 0.6mL Solvent filter Filter if Needed dissolve->filter transfer Transfer to NMR Tube filter->transfer lock Lock & Shim transfer->lock acquire Acquire Spectrum (Proton Decoupled) lock->acquire process Process Data (FT, Phasing) acquire->process peak_check Signal at 155-175 ppm? process->peak_check isomer_check One or Two Signals? peak_check->isomer_check Yes re_evaluate Structure Re-evaluation peak_check->re_evaluate No confirm C=N Bond Confirmed isomer_check->confirm

Caption: Workflow for C=N bond confirmation using ¹³C NMR.

¹H NMR Spectroscopy: Corroborating the Local Environment

While ¹³C NMR provides the most direct evidence, ¹H NMR spectroscopy offers crucial corroborating information by probing the protons on and adjacent to the C=N bond.

Expertise & Experience: Why ¹H NMR is Essential

The proton directly attached to the iminyl carbon (H-C=N), if present, resonates in a very deshielded region of the spectrum, typically appearing as a singlet.[1] Furthermore, the protons on the carbon atoms alpha to the C=N bond are also deshielded and provide structural connectivity information. A key advantage of ¹H NMR is its high sensitivity and the ability to determine the relative ratio of E/Z isomers by integrating their distinct signals.[1]

Data Interpretation: Identifying Key Proton Signals

Proton TypeTypical ¹H Chemical Shift (δ) Range (ppm)Notes
Iminyl Proton (H-C=N) 7.5 - 9.0 ppm Often a sharp singlet, highly diagnostic if present.[7]
Alkyl H α to C=N2.0 - 3.5 ppmProtons on the carbon attached to the imine carbon.[1]
Aromatic H (ortho to C=N)7.5 - 8.5 ppmDeshielded due to proximity to the imine group.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Screen

FTIR spectroscopy is a fast and effective technique for identifying the presence of the C=N functional group by detecting its characteristic stretching vibration.

Expertise & Experience: The Vibrational Logic of the C=N Bond

Covalent bonds vibrate at specific frequencies that depend on the bond strength and the masses of the connected atoms. A C=N double bond is stronger than a C-N single bond but weaker than a C≡N triple bond, giving it a characteristic absorption frequency in a region with relatively few other interfering bands.[8] This makes FTIR an excellent first-pass technique to quickly screen for the presence of the imine functionality.

Data Interpretation: The C=N Stretch

The C=N stretching vibration gives rise to a moderate to strong absorption band. Its position can shift based on conjugation and substitution.

Bond TypeCharacteristic Stretching Frequency (cm⁻¹)Intensity
C=N (Imine) 1620 - 1690 cm⁻¹ Medium to Strong
C=C (Alkene)1620 - 1680 cm⁻¹Medium to Weak
C=O (Ester)1735 - 1750 cm⁻¹Strong
C-N (Amine)1000 - 1350 cm⁻¹Medium
C≡N (Nitrile)2220 - 2260 cm⁻¹Medium, Sharp

As shown in the table, while the C=N and C=C regions can overlap, the C=N bond is generally more polar, often resulting in a more intense absorption.[9] Crucially, it is clearly distinguishable from a C=O ester group, which would be an alternative structure in some synthetic pathways.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid imino-thioacetate sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the characteristic absorption band in the 1620-1690 cm⁻¹ region.

Mass Spectrometry: Molecular Weight and Fragmentation Clues

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the target imino-thioacetate and can provide structural evidence through analysis of its fragmentation patterns.

Expertise & Experience: Deducing Structure from Fragments

Under techniques like Electron Ionization (EI), the molecular ion is formed and then fragments in predictable ways based on bond strengths and the stability of the resulting fragments.[3] While a dedicated fragmentation study for imino-thioacetates is not widely available, we can predict the most likely pathways based on established principles for imines and thioesters.

Data Interpretation: Predicted Fragmentation Pathways

Upon ionization, the imino-thioacetate molecular ion can undergo several key fragmentations:

Fragmentation PathwayKey Fragment IonSignificance
α-Cleavage [M - R]⁺ or [M - R']⁺Cleavage of a bond alpha (adjacent) to the C=N group is common for imines and leads to a resonance-stabilized cation.
S-R'' Bond Cleavage [M - R'']⁺Cleavage of the sulfur-alkyl/aryl bond. This is analogous to alkoxy group loss in esters.[8]
C-S Bond Cleavage [R-C≡NR']⁺ or [SR'']⁺Cleavage of the bond between the iminyl carbon and the sulfur atom.

Observing the intact molecular ion peak confirms the molecular formula, while these key fragment ions help piece together the connectivity of the imino-thioacetate structure.

A Synergistic Approach for Unambiguous Confirmation

While each technique provides valuable information, their combined application provides an irrefutable confirmation of the imino-thioacetate structure. A single technique can sometimes be misleading; for instance, an IR absorption at 1650 cm⁻¹ could be a C=C or a C=N bond. However, if that same compound shows a ¹³C NMR signal at 165 ppm, the assignment as a C=N bond becomes definitive.

Diagram: Integrated Spectroscopic Confirmation Workflow

cluster_analysis Parallel Spectroscopic Analysis cluster_results Key Observational Data start Purified Imino-Thioacetate Sample nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms nmr_res ¹³C: Signal at 155-175 ppm? ¹H: Iminyl/Alpha protons correct? E/Z Isomers observed? nmr->nmr_res ftir_res IR stretch at 1620-1690 cm⁻¹? ftir->ftir_res ms_res Correct Molecular Ion? Predicted Fragments? ms->ms_res decision Are all data consistent? nmr_res->decision ftir_res->decision ms_res->decision confirm Structure Confirmed decision->confirm Yes reject Inconsistent Data: Re-evaluate Synthesis/ Purification decision->reject No

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-imino-2-(methylthio)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling, decontamination, and disposal of Ethyl 2-imino-2-(methylthio)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to provide a framework grounded in chemical principles, ensuring that safety and regulatory compliance are built into your laboratory workflows. The procedures outlined herein are designed to be self-validating, empowering your team to manage this chemical with confidence and expertise.

Hazard Assessment & Risk Mitigation: Understanding the Chemistry of Disposal

Proper disposal begins with a thorough understanding of the compound's reactivity and toxicological profile. Ethyl 2-imino-2-(methylthio)acetate possesses three key functional groups that dictate its handling procedures: an imino group (C=N), a thioether (-S-CH₃), and an ethyl ester. The imino group is the primary site of reactivity, susceptible to hydrolysis, while the thioether can be oxidized.[1] Combustion may produce toxic oxides of nitrogen and sulfur.[2][3]

1.1. Toxicological and Hazard Profile

The compound is classified as hazardous, with the following primary concerns:

  • Skin Irritation (H315): Causes skin irritation.[4][5]

  • Eye Irritation (H319): Causes serious eye irritation.[4][5]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4]

  • Harmful if Swallowed (H302): Can be harmful if ingested.[6]

1.2. Essential Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure. The selection of PPE is not merely a regulatory requirement but a critical barrier based on the compound's chemical properties.

Protection Type Specification Rationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.[7] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[7]
Eye/Face Protection Government-approved safety glasses with side shields or goggles. A face shield is recommended for bulk handling or spill cleanup.Protects against splashes that can cause serious eye irritation.[7]
Respiratory Protection An approved respirator is required if working outside a fume hood or if vapors/mists are generated.[7]Mitigates the risk of respiratory tract irritation from inhaling vapors.[4][7]
Body Protection A fully buttoned laboratory coat and protective clothing. Chemical-resistant boots may be necessary depending on the scale of work.[7]Provides a barrier against accidental skin contact and contamination of personal clothing.

Spill Management Protocols

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination. All actions should be performed in a well-ventilated area, and all sources of ignition should be removed.[2][7]

2.1. Immediate Actions for Any Spill

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area, preferably using a chemical fume hood.[7]

  • Don PPE: Before addressing the spill, don the full PPE outlined in Table 1.

2.2. Small-Scale Spill Cleanup (<100 mL)

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[8]

  • Collection: Carefully sweep or scoop the saturated absorbent material into a designated, properly labeled hazardous waste container.[2] Use non-sparking tools for this process.[2]

  • Decontamination: Wipe the spill area with a cloth or rag, place it in the waste bag, and then decontaminate the surface using the protocol described in Section 3.2.[7]

  • Final Cleaning: Wash the spill site thoroughly after the material has been picked up.[7]

2.3. Large-Scale Spill Cleanup (>100 mL)

  • Evacuate and Secure: Evacuate the laboratory and prevent re-entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Containment: If safe to do so, prevent the spill from spreading or entering drains by diking with absorbent material.[7] Do not attempt to clean up a large spill without specialized training and equipment.

  • Professional Cleanup: Allow only trained emergency responders to manage the cleanup and decontamination process.

Chemical Decontamination & Waste Stream Management

The primary strategy for managing waste streams of Ethyl 2-imino-2-(methylthio)acetate is through chemical degradation. The goal is to hydrolyze the reactive imino group and oxidize the thioether, rendering the resulting mixture less hazardous for final disposal.

3.1. Principle of Decontamination

Decontamination is achieved via oxidative hydrolysis. A solution of sodium hypochlorite (bleach) is an effective and widely available reagent for this purpose. The hypochlorite ion (ClO⁻) acts as an oxidizing agent, targeting the sulfur atom, and the aqueous, slightly basic nature of the solution facilitates the hydrolysis of the imino bond to a more stable carbonyl group.

3.2. Step-by-Step Decontamination Protocol for Surfaces & Glassware

  • Pre-Cleaning: Mechanically remove any gross contamination.

  • Reagent Preparation: Prepare a fresh 5-10% aqueous solution of sodium hypochlorite (household bleach is often sufficient).

  • Application: Thoroughly rinse or wipe the contaminated surfaces or glassware with the bleach solution. Ensure a contact time of at least 30 minutes. For glassware, full immersion is recommended.

  • Neutralization: After the contact time, quench any remaining bleach with a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the oxidizing activity is neutralized (test with potassium iodide-starch paper).

  • Final Rinse: Rinse thoroughly with water.

3.3. Bulk Waste Neutralization Protocol

This protocol is for treating small quantities of unwanted Ethyl 2-imino-2-(methylthio)acetate before final disposal. This should be performed in a chemical fume hood.

  • Dilution: In a suitably large container, dilute the compound with a water-miscible solvent like ethanol or isopropanol to a concentration of no more than 5% (v/v).

  • Cooling: Place the container in an ice bath to manage any potential exothermic reaction.

  • Slow Addition: While stirring, slowly add a 10% aqueous sodium hypochlorite solution. A 2:1 molar excess of hypochlorite to the substrate is recommended.

  • Reaction: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete degradation.

  • Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to neutralize excess oxidant.

  • pH Adjustment: Check the pH of the solution and neutralize to between 6 and 8 with sodium bicarbonate or dilute acid as needed.

  • Disposal: The resulting solution should be collected in a properly labeled aqueous hazardous waste container for disposal via a licensed contractor.[5]

Waste Collection, Segregation, and Final Disposal

All waste generated from the use of Ethyl 2-imino-2-(methylthio)acetate, including contaminated absorbents, PPE, and neutralized solutions, must be treated as hazardous waste.[9]

  • Waste Classification: This material must be classified as chemical hazardous waste. Consult local, regional, and national regulations for specific waste codes and classifications.[3]

  • Container Selection: Use only approved, chemically compatible, and properly sealed containers for waste collection.[2][10] Ensure containers are kept closed when not in use.[5][7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-imino-2-(methylthio)acetate" and any other components of the waste stream.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials like strong acids and oxidizing agents.[2][3]

  • Final Disposal: The ultimate disposal of this chemical waste must be conducted by a licensed and approved hazardous waste disposal company.[5] Controlled incineration with flue gas scrubbing is a suitable final disposal method.[11] Do not discharge this chemical or its treated waste into the sewer system. [7][11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste streams containing Ethyl 2-imino-2-(methylthio)acetate.

G start Waste Generation (Unused material, contaminated items, or spill) spill Is it a spill? start->spill spill_size Spill > 100mL? spill->spill_size Yes waste_stream Waste Stream Management (Contaminated PPE, Absorbents, Glassware, or Bulk Liquid) spill->waste_stream No small_spill Small Spill Procedure: 1. Don Full PPE 2. Absorb with inert material 3. Collect in waste container spill_size->small_spill No large_spill Large Spill Procedure: 1. Evacuate Area 2. Alert EHS 3. Professional Cleanup spill_size->large_spill Yes collect Collect all waste in a sealed, compatible, and clearly labeled container small_spill->collect store Store in designated hazardous waste area large_spill->store decontaminate Decontaminate Surfaces/Glassware (Use Protocol 3.2) waste_stream->decontaminate neutralize Neutralize Bulk Liquid? (Use Protocol 3.3) waste_stream->neutralize decontaminate->collect neutralize->collect Yes neutralize->collect No (Direct Pack) collect->store dispose Arrange for pickup by a licensed hazardous waste contractor store->dispose

Caption: Disposal workflow for Ethyl 2-imino-2-(methylthio)acetate.

References

  • Enamine. (n.d.). Safety Data Sheet - Ethyl 2-imino-2-(methylthio)acetate.
  • Apollo Scientific. (2023, October 11). Safety Data Sheet - Ethyl 2-(methyl(sulfamoyl)amino)acetate.
  • Fluorochem. (2024, November 4). Safety Data Sheet - Ethyl (methylthio)acetate.
  • Benchchem. (n.d.). Ethyl 2-imino-2-(methylthio)acetate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Acetonitrile.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - Ethyl iodoacetate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Ethyl (methylthio)acetate.
  • TCI Chemicals. (2026, February 6). Safety Data Sheet - Ethyl (Methylthio)acetate.
  • Lechler. (2019, July 18). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Restek. (2014, October 30). Safety Data Sheet - Thiocarbamate Pesticides Mixture.
  • TCI Chemicals. (2025, November 16). Safety Data Sheet - Ethyl (Methylthio)acetate.
  • Sasol Chemicals. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.
  • Merck. (2025, October 18). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet - METHYL (METHYLTHIO)ACETATE.

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A Comprehensive Guide to the Safe Handling of Ethyl 2-imino-2-(methylthio)acetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and chemical synthesis, the safe handling of reagents is paramount to both personnel safety and experimental integrity. Ethyl 2-imino-2-(methylthio)acetate is a versatile building block, but its chemical nature—a flammable liquid that can cause skin and eye irritation—demands a meticulous and informed approach. This guide provides a comprehensive, experience-driven framework for the safe management of this compound, from initial handling to final disposal, ensuring a secure and efficient laboratory workflow.

Hazard Analysis: Understanding the Risks

Before any work commences, a thorough understanding of the potential hazards is essential. Ethyl 2-imino-2-(methylthio)acetate is classified as a flammable liquid and a skin and eye irritant. The primary routes of exposure are through inhalation, skin contact, and eye contact. The causality behind our safety protocols is to mitigate these risks at every possible point. Therefore, all handling procedures must be designed to prevent the generation of vapors and to avoid direct contact with the substance.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling Ethyl 2-imino-2-(methylthio)acetate. The following table outlines the minimum required PPE, grounded in established laboratory safety standards.[2]

Protection Area Required PPE Rationale and Best Practices
Eyes & Face Chemical splash goggles and a face shield.[3]Goggles provide a seal to protect against splashes, while a face shield offers a secondary barrier for the entire face. This dual protection is crucial during transfers and other operations with a higher risk of splashing.
Hands Nitrile gloves (minimum 4 mil thickness).[4]Nitrile provides good chemical resistance. It is advisable to double-glove to allow for the safe removal of a contaminated outer glove without exposing the skin. Gloves should be inspected for integrity before use and changed immediately upon contamination.[5]
Body Flame-resistant laboratory coat.A flame-resistant lab coat protects against accidental splashes and is a critical safeguard when working with flammable liquids.[6] The coat should be fully buttoned to provide maximum coverage.
Respiratory Work within a certified chemical fume hood.A chemical fume hood is the primary engineering control to minimize inhalation of vapors. All manipulations of the compound should be performed within the sash of a properly functioning fume hood.

Operational Protocol: From Receipt to Reaction

A structured and logical workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the key steps for safely handling Ethyl 2-imino-2-(methylthio)acetate.

Caption: A step-by-step workflow for the safe handling of Ethyl 2-imino-2-(methylthio)acetate.

Detailed Steps:

  • Preparation:

    • Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for Ethyl 2-imino-2-(methylthio)acetate.

    • Designate a Workspace: All work must be conducted in a certified chemical fume hood to mitigate the risk of inhaling flammable and irritating vapors.[1]

    • Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before you begin. This minimizes the need to move in and out of the work area, reducing the chance of spreading contamination.

    • Don PPE: Put on all required PPE as detailed in the table above.

  • Handling:

    • Weighing and Transfer: Carefully weigh the required amount of the compound in the fume hood. Use non-sparking tools to avoid ignition of flammable vapors.[7] When transferring the liquid, do so slowly and deliberately to avoid splashes.

    • Reaction Setup: Ensure the reaction vessel is securely clamped and that any subsequent steps are carried out with the same level of care.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal are not just matters of laboratory hygiene; they are crucial for the safety of all personnel and for environmental protection.

Decontamination Protocol

All equipment that has come into contact with Ethyl 2-imino-2-(methylthio)acetate must be thoroughly decontaminated.

  • Initial Rinse: In a fume hood, rinse all contaminated glassware and equipment with a suitable organic solvent, such as ethanol or acetone. This initial rinse will dissolve and remove the bulk of the chemical residue. The solvent used for this rinse must be collected as hazardous waste.

  • Wash: After the initial solvent rinse, wash the equipment with soap and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely in the fume hood or in a designated drying oven.

Disposal Plan

All waste generated from the handling of Ethyl 2-imino-2-(methylthio)acetate is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[4][8]

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste, including the initial solvent rinses from decontamination, in a clearly labeled, compatible, and sealed hazardous waste container.[4][9] The container should be marked as "Hazardous Waste" and should list all chemical constituents, including "Ethyl 2-imino-2-(methylthio)acetate" and any solvents used.[8]

  • Solid Waste: All contaminated solid waste, such as gloves, absorbent pads from spill cleanups, and any other contaminated disposable materials, must be collected in a separate, clearly labeled hazardous waste container.[10][11]

G cluster_0 Waste Generation cluster_1 Waste Collection Liquid_Residue Liquid Residue & Solvent Rinses Liquid_Waste_Container Labeled Liquid Hazardous Waste Container Liquid_Residue->Liquid_Waste_Container Contaminated_Solids Contaminated Solids (Gloves, etc.) Solid_Waste_Container Labeled Solid Hazardous Waste Container Contaminated_Solids->Solid_Waste_Container Disposal_Service Licensed Hazardous Waste Disposal Service Liquid_Waste_Container->Disposal_Service Solid_Waste_Container->Disposal_Service

Caption: A logical flow diagram for the disposal of waste generated from Ethyl 2-imino-2-(methylthio)acetate.

Emergency Procedures: Being Prepared for the Unexpected

In the event of an accidental release or exposure, a swift and informed response is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Spill For a small spill within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.[7] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety office.[7]

By adhering to these detailed protocols, researchers can work confidently with Ethyl 2-imino-2-(methylthio)acetate, ensuring a safe and productive laboratory environment. The principles of understanding the hazard, using appropriate protection, following a strict operational workflow, and planning for emergencies are the cornerstones of a robust safety culture.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.